molecular formula C30H48N8O8 B1679092 Proctolin CAS No. 57966-42-4

Proctolin

Numéro de catalogue: B1679092
Numéro CAS: 57966-42-4
Poids moléculaire: 648.8 g/mol
Clé InChI: KKUPPLMEDQDAJX-UEHMALFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Proctolin is a peptide.
neurotransmitter in arthropods or invertebrates

Propriétés

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPPLMEDQDAJX-UEHMALFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956793
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57966-42-4, 35373-63-8
Record name Proctolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Proctolin: A Comprehensive Technical Guide to its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide with the sequence Arginyl-Tyrosyl-Leucyl-Prolyl-Threonine (Arg-Tyr-Leu-Pro-Thr), holds the distinction of being the first insect neuropeptide to be chemically characterized. Since its discovery, it has been a subject of extensive research, revealing its crucial roles as a neuromodulator and neurohormone in arthropods. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the key experimental methodologies that have been instrumental in its study. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational techniques and signaling pathways associated with this pivotal neuropeptide.

Discovery and History

The journey of this compound's discovery began in the mid-1970s when scientists were investigating the factors that control muscle contraction in insects. In 1975, Alvin N. Starratt and Brian E. Brown at the Agriculture Canada Research Institute in London, Ontario, successfully isolated a myotropic substance from the hindgut of the cockroach, Periplaneta americana. They named this substance "this compound," derived from "proctodeum," the embryonic term for the hindgut.[1][2]

The isolation was a significant feat, requiring the processing of a staggering 125,000 cockroaches to yield a mere 180 micrograms of the pure peptide.[2] Following its purification, the amino acid sequence of this compound was determined using the Edman degradation method, revealing its primary structure as Arg-Tyr-Leu-Pro-Thr.[2] The biological activity of the isolated peptide was confirmed by its potent stimulation of hindgut muscle contractions.

Subsequent research has established this compound's presence across a wide range of arthropods, where it functions as a cotransmitter in the nervous system, modulating the action of other neurotransmitters, and as a neurohormone released into the hemolymph to act on distant target tissues.[3] Its primary physiological roles include the stimulation of visceral and skeletal muscle contractions, regulation of heart rate, and involvement in reproductive processes.[2][3]

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical characteristics is fundamental for its study. The key quantitative data for this pentapeptide are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Arg-Tyr-Leu-Pro-Thr[2]
Molecular Formula C₃₀H₄₈N₈O₈
Molecular Weight 648.75 g/mol
IUPAC Name L-Arginyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine

Core Experimental Protocols

The study of this compound has been underpinned by a suite of key experimental techniques. This section provides detailed methodologies for some of the most critical procedures.

Extraction and Purification of this compound from Insect Tissues

The original method employed by Starratt and Brown for the isolation of this compound from Periplaneta americana serves as a foundational protocol. While modern techniques offer higher resolution and sensitivity, understanding the pioneering methodology provides valuable historical context.

Protocol: this compound Extraction and Purification (Adapted from Starratt and Brown, 1975)

  • Homogenization: Hindguts from approximately 125,000 cockroaches are dissected and homogenized in a cold solution of 80% ethanol.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the crude this compound extract, is collected.

  • Solvent Evaporation: The ethanol is removed from the supernatant by rotary evaporation under reduced pressure.

  • Solvent Partitioning: The aqueous residue is partitioned with chloroform to remove lipids. The aqueous phase is retained.

  • Gel Filtration Chromatography: The aqueous extract is subjected to gel filtration chromatography on a Sephadex G-15 column. Fractions are collected and assayed for biological activity using the locust oviduct bioassay.

  • Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and further purified by ion-exchange chromatography on a CM-Sephadex column.

  • High-Voltage Paper Electrophoresis: The final purification step involves high-voltage paper electrophoresis to yield pure this compound.

Edman Degradation for Amino Acid Sequencing

The determination of this compound's amino acid sequence was a landmark achievement, made possible by the Edman degradation technique. This method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide.

Protocol: Edman Degradation

  • Coupling: The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently binds to the free N-terminal amino group of arginine.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

  • Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Cycle Repetition: The remaining peptide (now one amino acid shorter) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Workflow for Edman Degradation

Edman_Degradation_Workflow Start Purified this compound Coupling Couple with PITC (alkaline conditions) Start->Coupling Cleavage Cleave with TFA Coupling->Cleavage Conversion Convert to PTH-amino acid (aqueous acid) Cleavage->Conversion Identification Identify PTH-amino acid (HPLC) Conversion->Identification Next_Cycle Remaining Peptide (n-1 amino acids) Identification->Next_Cycle Repeat Cycle End Sequence Determined Identification->End Next_Cycle->Coupling

Caption: Workflow of the Edman degradation for peptide sequencing.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound was crucial for confirming its structure and for producing larger quantities for further biological studies. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Protocol: Fmoc-based Solid-Phase Synthesis of this compound (Arg-Tyr-Leu-Pro-Thr)

  • Resin Preparation: A solid support resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid (Threonine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound threonine using a solution of piperidine in DMF, exposing a free amino group.

  • Subsequent Amino Acid Couplings: The next protected amino acid (Proline) is activated and coupled to the free amino group of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Leu, Tyr, Arg).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude synthetic this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Resin Coupling1 Couple Fmoc-Thr(tBu)-OH Start->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Pro-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Leu-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Tyr(tBu)-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Arg(Pbf)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection5->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure this compound Purification->End

Caption: Stepwise workflow of solid-phase peptide synthesis.

Locust Oviduct Bioassay

The locust oviduct has proven to be a highly sensitive and reliable preparation for the bioassay of this compound and other myotropic neuropeptides.

Protocol: Locust Oviduct Bioassay

  • Dissection: The oviducts are dissected from adult female locusts (Locusta migratoria or Schistocerca gregaria) in a physiological saline solution.

  • Organ Bath Setup: One oviduct is suspended in an organ bath containing physiological saline, maintained at a constant temperature (e.g., 30°C) and aerated. One end of the oviduct is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is established.

  • Application of this compound: Known concentrations of this compound (or unknown samples) are added to the organ bath.

  • Data Recording: The contractions of the oviduct muscle are recorded via the force transducer connected to a data acquisition system. The response is typically measured as an increase in the frequency and/or amplitude of spontaneous contractions, or an increase in basal muscle tone.

  • Washout: The preparation is washed with fresh saline to return to the baseline before the application of the next sample.

This compound Receptor and Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5][6] The first this compound receptor was identified in Drosophila melanogaster as the product of the gene CG6986.[4][6]

Upon binding of this compound, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately leads to the physiological response, most notably muscle contraction. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ concentration is a key event in initiating muscle contraction.[7][8] In some systems, this compound has also been shown to modulate cyclic AMP (cAMP) levels.[3]

This compound Receptor Signaling Pathway

Proctolin_Signaling cluster_membrane Cell Membrane This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G-protein (Gq) Receptor->G_Protein activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx may also stimulate PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction PKC->Muscle_Contraction modulates Ca_Influx->Muscle_Contraction Cell_Membrane Cell Membrane

Caption: this compound signaling pathway in insect visceral muscle.

Conclusion

The discovery and characterization of this compound marked a pivotal moment in insect neurobiology. The methodologies developed for its study, from the large-scale extraction from cockroaches to the sensitive bioassays and chemical synthesis, have laid the groundwork for the investigation of numerous other neuropeptides. The elucidation of its receptor and signaling pathway continues to provide valuable insights into the molecular mechanisms of neuromodulation and muscle physiology in arthropods. This technical guide serves as a testament to the enduring legacy of this compound research and a practical resource for future investigations in this dynamic field. The principles and protocols outlined herein are not only of historical importance but also remain relevant for contemporary research in neuropeptide biology and the development of novel insecticides.

References

Proctolin: A Comprehensive Technical Guide on its Physiological Roles in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be chemically characterized. It functions as a potent neuromodulator and neurohormone, exerting significant influence over a wide array of physiological processes in insects. This technical guide provides an in-depth exploration of the physiological roles of this compound, with a focus on its myotropic, cardiotropic, and neurotropic functions. We present a synthesis of key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways to support future research and the development of novel insect control agents.

Discovery and Distribution

This compound was first isolated and identified in 1975 from the cockroach Periplaneta americana by Starratt and Brown. It was initially found in the proctodeal (hindgut) muscles, hence its name. Subsequent research has revealed its widespread distribution throughout the insect body, including the central nervous system (CNS), peripheral nervous system (PNS), stomatogastric nervous system, reproductive organs, and the hemolymph. This broad distribution underscores its multifaceted role in insect physiology.

Physiological Functions

This compound's primary role is that of an excitatory neuromodulator, enhancing muscle contractility and influencing neuronal activity. Its functions can be broadly categorized as follows:

2.1. Myotropic and Myomodulatory Roles

This compound is a potent stimulator of visceral and skeletal muscle contractions. It is particularly known for its effects on the hindgut, foregut, and oviduct muscles.

  • Hindgut: this compound induces powerful, tonic contractions of the hindgut musculature, playing a crucial role in excretion and fecal pellet formation.

  • Oviduct: It modulates the contractions of the oviduct, facilitating egg movement. This has implications for reproductive success.

  • Heart (Dorsal Vessel): this compound exhibits a cardiotropic effect, increasing the frequency and amplitude of heart contractions, thereby influencing hemolymph circulation.

2.2. Neurotropic and Neuromodulatory Roles

Within the CNS, this compound acts as a neurotransmitter and neuromodulator. It has been shown to:

  • Influence the activity of motor neurons.

  • Modulate sensory perception.

  • Play a role in the regulation of complex behaviors such as ecdysis (molting).

2.3. Role in Reproduction

Beyond its effects on the oviduct, this compound is involved in various aspects of insect reproduction. It has been implicated in the regulation of male and female reproductive behaviors and physiological processes.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the physiological effects of this compound.

Table 1: Myotropic Effects of this compound on Insect Hindgut Preparations

Insect SpeciesPreparationThis compound ConcentrationObserved EffectReference
Periplaneta americanaIsolated hindgut10⁻⁹ MThreshold for contraction
Locusta migratoriaHindgut muscle10⁻⁸ MIncreased frequency and amplitude of contractions
Leucophaea maderaeProctodeal muscle fibers10⁻¹⁰ MDepolarization of muscle membrane

Table 2: Cardiotropic Effects of this compound on the Insect Heart

Insect SpeciesPreparationThis compound ConcentrationObserved EffectReference
Periplaneta americanaSemi-isolated heart10⁻⁹ MIncreased heart rate
Manduca sextaDorsal vessel10⁻⁸ MSignificant increase in contraction frequency
Drosophila melanogasterIn vivo heart rate10⁻⁷ MIncreased heart rate by ~20%

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane of target tissues. This binding event initiates an intracellular signaling cascade, primarily through the phospholipase C (PLC) pathway.

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R Binds G_Protein Gq Protein Proctolin_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_R IP3 Receptor IP3->IP3_R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_Store Ca²⁺ Store ER->Ca_Store Ca_cytosol [Ca²⁺]i Ca_Store->Ca_cytosol Release IP3_R->Ca_Store on Ca_channel Ca²⁺ Channel Ca_cytosol->PKC Activates Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation

Caption: this compound signaling pathway via a G-protein coupled receptor.

Key Experimental Protocols

The study of this compound has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

5.1. Protocol for Myographic Assay of this compound on Insect Hindgut

This protocol describes the measurement of muscle contractions in response to this compound using an isolated insect hindgut preparation.

  • Dissection: An adult cockroach (Periplaneta americana) is anesthetized by cooling. The hindgut is carefully dissected in insect saline (e.g., Hoyle's saline).

  • Mounting: The isolated hindgut is mounted in a 5 ml organ bath containing aerated saline at a constant temperature (e.g., 25°C). One end is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate for at least 30 minutes, with regular washing, until a stable baseline of spontaneous contractions is achieved.

  • This compound Application: this compound is added to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in a cumulative or non-cumulative manner.

  • Data Recording: The contractions are recorded using a data acquisition system. Parameters such as frequency, amplitude, and tonus of contractions are measured.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound.

Myographic_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Hindgut in Saline Mounting Mount in Organ Bath (Force Transducer) Dissection->Mounting Equilibration Equilibrate for 30 min Mounting->Equilibration Application Apply this compound (Cumulative Doses) Equilibration->Application Recording Record Contractions Application->Recording Measurement Measure Frequency, Amplitude, Tonus Recording->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50 Calculate EC₅₀ Dose_Response->EC50

Caption: Workflow for a myographic assay of this compound on insect hindgut.

5.2. Protocol for Radioimmunoassay (RIA) of this compound

RIA is a sensitive technique used to quantify the concentration of this compound in biological samples.

  • Antibody Production: Specific antibodies against this compound are raised in rabbits by immunization with a this compound-protein conjugate.

  • Radiolabeling: A tracer, typically ¹²⁵I-labeled this compound, is prepared.

  • Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound.

  • Assay:

    • A fixed amount of antibody and radiolabeled this compound is incubated with either the standard or the unknown sample.

    • Unlabeled this compound in the sample or standard competes with the radiolabeled this compound for antibody binding sites.

  • Separation: The antibody-bound this compound is separated from the free this compound (e.g., using a second antibody or charcoal).

  • Counting: The radioactivity of the bound fraction is measured using a gamma counter.

  • Quantification: The concentration of this compound in the sample is determined by comparing its inhibition of tracer binding to the standard curve.

Implications for Drug Development

The critical physiological roles of this compound make its receptor a promising target for the development of novel insecticides.

  • Agonists: Potent and stable agonists of the this compound receptor could lead to hyperactivity, muscle spasms, and ultimately, the death of the insect.

  • Antagonists: Antagonists could disrupt crucial functions like feeding, digestion, and reproduction, leading to a decline in pest populations.

The specificity of the insect this compound receptor offers the potential for developing species-specific insecticides, which would have minimal impact on non-target organisms.

Conclusion

This compound remains a subject of intense research due to its fundamental roles in insect physiology. A thorough understanding of its mechanisms of action, signaling pathways, and physiological effects is crucial for basic science and for the development of innovative pest management strategies. This guide provides a foundational overview to support these endeavors.

Proctolin's Mechanism of Action in Crustacean Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a potent neuromodulator in arthropods, exerting significant effects on both neuronal and neuromuscular systems. In crustaceans, this compound is particularly known for its myotropic actions, dramatically enhancing the force of muscle contractions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on crustacean muscle, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Dual Signaling Cascade

This compound's effects on crustacean muscle are primarily initiated by its binding to a G-protein coupled receptor (GPCR) on the sarcolemma. While the specific receptor subtype in crustacean skeletal muscle is yet to be fully characterized, evidence points towards a receptor capable of activating at least two distinct downstream signaling pathways: the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway and the protein kinase C (PKC) pathway. These pathways converge to modulate ion channel activity and the phosphorylation state of key contractile proteins, ultimately leading to a potentiation of muscle contraction.

Signaling Pathway Diagram

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R Binds to G_protein G-protein Proctolin_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to K_channel K+ Channel Contraction Muscle Contraction Potentiation K_channel->Contraction Increases membrane resistance, leading to enhanced depolarization Ca_channel Ca2+ Channel Ca_channel->Contraction Increases Ca2+ influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Phosphorylates & Inhibits TnI Troponin I (30 kDa) PKA->TnI Phosphorylates PKC Protein Kinase C (PKC) PKC->Ca_channel Modulates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on DAG->PKC Activates Ca_release Ca2+ Release SR->Ca_release Induces Ca_release->Contraction Increases TnI->Contraction Sensitizes myofilaments to Ca2+

Caption: this compound signaling cascade in crustacean muscle.

Quantitative Effects of this compound on Crustacean Muscle

The application of this compound to crustacean muscle preparations results in several quantifiable physiological changes. These effects are dose-dependent and contribute to the overall potentiation of muscle contraction.

ParameterSpeciesThis compound ConcentrationObserved EffectCitation(s)
Muscle Contraction Force Idotea baltica (marine isopod)5 x 10⁻⁹ M1.5- to 18-fold potentiation of peak force.[1]
Idotea emarginata (isopod)1 µMPotentiation of caffeine-induced contractures.[2]
Membrane Input Resistance Idotea baltica10⁻⁹ - 10⁻⁶ MUp to 25% increase.[1]
Ion Channel Conductance (K+) Idotea balticaNot specifiedReduction in the number of functionally active putative K+ channels (36-166 pS).[1]
Protein Phosphorylation (30 kDa protein) Idotea emarginata1 µMSignificant increase in phosphorylation.[2]
Swimmeret Rhythm (EC₅₀) Crayfish1.6 x 10⁻⁶ MInduction of motor pattern.

Key Experimental Evidence and Methodologies

The understanding of this compound's mechanism of action has been built upon a foundation of key experimental findings. This section details the methodologies behind these pivotal experiments.

Measurement of Muscle Contraction

Objective: To quantify the effect of this compound on the force of muscle contraction.

Experimental Protocol:

  • Muscle Preparation: Single muscle fibers are dissected from the abdominal extensor muscles of a crustacean (e.g., Idotea baltica).[1] The tendons at both ends of the fiber are carefully isolated.

  • Mounting: One tendon is fixed to a stationary hook in a perfusion chamber, while the other is attached to an isometric force transducer.

  • Perfusion: The preparation is continuously superfused with a physiological saline solution.

  • Stimulation: The muscle fiber is stimulated to contract via electrical field stimulation or by the application of a chemical agonist (e.g., high K+ solution or caffeine).

  • Data Acquisition: The isometric tension developed by the muscle fiber is recorded by the force transducer and digitized for analysis.

  • This compound Application: A known concentration of this compound is added to the superfusing saline, and the resulting changes in contraction force are recorded and compared to the control.

Experimental Workflow Diagram:

Muscle_Contraction_Workflow A Dissect Single Muscle Fiber B Mount in Perfusion Chamber with Force Transducer A->B C Superfuse with Physiological Saline B->C D Stimulate Contraction (Electrical or Chemical) C->D E Record Baseline Isometric Tension D->E F Apply this compound to Saline E->F G Record Potentiated Isometric Tension F->G H Data Analysis: Compare Baseline vs. This compound-treated G->H Electrophysiology_Workflow cluster_Intracellular Intracellular Recording cluster_PatchClamp Patch-Clamp Recording A1 Impale Muscle Fiber with Microelectrode A2 Record Resting Membrane Potential A1->A2 A3 Inject Current Pulses & Measure Input Resistance A2->A3 A4 Apply this compound A3->A4 A5 Record Changes in Membrane Potential & Input Resistance A4->A5 B1 Form Gigaohm Seal on Muscle Membrane with Micropipette B2 Record Single-Channel Currents B1->B2 B3 Apply this compound B2->B3 B4 Record Changes in Channel Activity (Conductance, Open Probability) B3->B4 Western_Blot_Workflow A Incubate Muscle Fibers +/- this compound B Homogenize in Lysis Buffer with Phosphatase Inhibitors A->B C Quantify Protein Concentration B->C D Separate Proteins by SDS-PAGE C->D E Transfer Proteins to Membrane D->E F Block Membrane E->F G Incubate with Primary Antibody (anti-phospho) F->G H Incubate with Secondary Antibody (HRP-conjugated) G->H I Detect Chemiluminescence H->I J Quantify Band Intensity I->J

References

Proctolin: A Technical Guide to its Dual Role as a Neuromodulator and Neurotransmitter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, stands as a pivotal molecule in arthropod physiology, exhibiting a fascinating duality in its function as both a neuromodulator and, in some contexts, a neurotransmitter. First identified in the cockroach Periplaneta americana, its influence extends across a wide array of physiological processes, most notably in the modulation of muscle contraction. This technical guide provides an in-depth exploration of the multifaceted nature of this compound, detailing its receptor interactions, signaling cascades, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

This compound: Beyond the Classical Neurotransmitter Definition

While initially considered a conventional neurotransmitter, extensive research has redefined this compound's primary role as that of a neuromodulator. Unlike classical neurotransmitters that elicit a direct and rapid change in the postsynaptic membrane potential, this compound often acts as a cotransmitter, typically alongside glutamate, to modify and enhance the efficacy of synaptic transmission. This modulatory function is central to its ability to fine-tune muscular activity and other physiological responses. However, in some systems, this compound can act independently to induce slow, sustained muscle contractions, blurring the lines of its classification.

Quantitative Analysis of this compound's Biological Activity

The potency and efficacy of this compound have been quantified across various species and experimental paradigms. The following tables summarize key quantitative data, providing a comparative overview of its receptor binding and physiological effects.

Table 1: this compound Receptor Binding Affinity and Potency

SpeciesReceptorLigandAssay TypeIC50EC50Reference
Drosophila melanogasterCG6986This compoundRadioreceptor Assay4 nM-
Drosophila melanogasterCG6986This compoundSecond Messenger Activation-0.3 nM
CrayfishSwimmeret SystemThis compoundMotor Pattern Generation-1.6 µM

Table 2: Physiological Effects of this compound on Muscle Contraction

SpeciesMuscle TypeEffectThreshold ConcentrationMax Effect ConcentrationReference
Locusta migratoriaOviductIncreased neurally evoked contraction10⁻⁹ M2.5 x 10⁻⁸ M
Rhodnius prolixusHindgutIncreased basal tonus~10⁻⁹ M10⁻⁶ M
Rhodnius prolixusHeartIncreased heartbeat frequency10⁻¹⁰ - 10⁻⁹ M10⁻⁷ M
Idotea baltica (Crustacean)Abdominal ExtensorPotentiation of contraction10⁻⁹ M10⁻⁶ M
Drosophila melanogaster (larvae)Body WallSustained contraction10⁻⁹ - 10⁻⁸ M≥ 10⁻⁵ M

The this compound Receptor and its Signaling Cascades

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR). In Drosophila melanogaster, this has been identified as the orphan receptor CG6986. Upon binding, the receptor activates intracellular signaling pathways involving various second messengers, leading to the modulation of cellular activity.

Second Messenger Systems

Experimental evidence points to the involvement of multiple second messenger systems in this compound signaling, including cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and inositol trisphosphate (IP3).

  • Inositol Trisphosphate (IP3): In the locust mandibular closer muscle, this compound has been shown to significantly increase the levels of IP3, which in turn is implicated in the potentiation of neurally evoked contractions.

  • Cyclic GMP (cGMP): In the crustacean isopod Idotea emarginata, this compound induces an activation of Protein Kinase C (PKC), leading to a reduction in cGMP concentration, which is correlated with the potentiation of muscle contracture.

  • Cyclic AMP (cAMP): In some crustacean muscle fibers, the effects of this compound on muscle contraction and ion channel activity can be mimicked by a membrane-permeating analog of cAMP, suggesting the involvement of the cAMP signaling pathway.

The interplay between these pathways can be complex and tissue-specific, allowing for a diverse range of physiological responses to this compound.

Proctolin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR - e.g., CG6986) This compound->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gs/Gi GC Guanylyl Cyclase (GC) G_Protein->GC G? PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP GTP GTP GC->GTP IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG Cleavage Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cGMP Cyclic GMP (cGMP) GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Ion_Channel Ion Channel Modulation (e.g., K⁺, Ca²⁺) PKC->Ion_Channel Gene_Expression Changes in Gene Expression PKC->Gene_Expression PKA->Ion_Channel PKA->Gene_Expression PKG->Ion_Channel Muscle_Contraction Modulation of Muscle Contraction Ca_Release->Muscle_Contraction Ion_Channel->Muscle_Contraction

Caption: Generalized this compound Signaling Pathway.

Experimental Protocols for this compound Research

A thorough understanding of this compound's function relies on a suite of specialized experimental techniques. This section outlines the core methodologies for the identification, localization, and functional characterization of this compound and its receptor.

Immunohistochemistry for this compound Localization

Immunohistochemistry (IHC) is instrumental in visualizing the distribution of this compound and its receptor within the nervous system and target tissues.

Protocol:

  • Tissue Preparation:

    • Dissect the tissue of interest (e.g., central nervous system, gut, muscle) from the organism in a cold physiological saline.

    • Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

    • Wash the tissue three times for 10 minutes each in PBS.

    • Cryoprotect the tissue by incubating it in a series of sucrose solutions of increasing concentration (10%, 20%, 30% in PBS) until the tissue sinks in each solution.

    • Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze at -80°C.

    • Section the frozen tissue at 10-20 µm using a cryostat and mount the sections on gelatin-coated slides.

  • Immunostaining:

    • Wash the sections three times for 5 minutes each in PBS containing 0.3% Triton X-100 (PBST).

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (e.g., rabbit anti-proctolin) diluted in the blocking solution overnight at 4°C.

    • Wash the sections three times for 10 minutes each in PBST.

    • Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBST for 2 hours at room temperature in the dark.

    • Wash the sections three times for 10 minutes each in PBST in the dark.

    • Mount the sections with an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained sections using a confocal or fluorescence microscope.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_vis Visualization Dissection Dissection Fixation Fixation (4% PFA) Dissection->Fixation Cryoprotection Cryoprotection (Sucrose Gradient) Fixation->Cryoprotection Embedding Embedding (OCT) Cryoprotection->Embedding Sectioning Sectioning (Cryostat) Embedding->Sectioning Blocking Blocking (Normal Goat Serum) Sectioning->Blocking Primary_Ab Primary Antibody (e.g., anti-proctolin) Blocking->Primary_Ab Overnight Secondary_Ab Secondary Antibody (Fluorescently Labeled) Primary_Ab->Secondary_Ab 2 hours Mounting Mounting Secondary_Ab->Mounting Microscopy Microscopy (Confocal/Fluorescence) Mounting->Microscopy

Caption: Immunohistochemistry Workflow for this compound.

Electrophysiology for Functional Analysis

Electrophysiological techniques are essential for characterizing the effects of this compound on neuronal activity and muscle contraction.

Protocol (Intracellular Recording from Insect Muscle):

  • Preparation:

    • Dissect the desired muscle preparation (e.g., locust oviduct, cockroach hindgut) in a physiological saline-filled dish, pinning it out to expose the muscle fibers and innervating nerves.

    • Continuously perfuse the preparation with fresh saline.

  • Recording:

    • Fabricate sharp glass microelectrodes (10-30 MΩ) and fill them with 3 M KCl.

    • Carefully impale a muscle fiber with the microelectrode.

    • Record the resting membrane potential and any spontaneous electrical activity using an intracellular amplifier.

    • Stimulate the innervating nerve using a suction electrode to elicit excitatory postsynaptic potentials (EPSPs) or action potentials.

  • This compound Application:

    • Prepare a stock solution of this compound and dilute it to the desired concentrations in the physiological saline.

    • Switch the perfusion to a saline solution containing a known concentration of this compound.

    • Record any changes in resting membrane potential, input resistance, and the amplitude and duration of evoked potentials.

    • Perform a dose-response analysis by applying a range of this compound concentrations.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_app This compound Application Dissection Dissection of Muscle Preparation Perfusion Continuous Saline Perfusion Dissection->Perfusion Impale_Muscle Impale Muscle Fiber with Microelectrode Perfusion->Impale_Muscle Record_Baseline Record Baseline Electrical Activity Impale_Muscle->Record_Baseline Stimulate_Nerve Stimulate Innervating Nerve Record_Baseline->Stimulate_Nerve Apply_this compound Apply this compound via Perfusion Stimulate_Nerve->Apply_this compound Record_Changes Record Changes in Membrane Properties Apply_this compound->Record_Changes Dose_Response Dose-Response Analysis Record_Changes->Dose_Response

Caption: Electrophysiology Workflow for this compound.

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of this compound in tissue extracts.

Protocol (MALDI-TOF MS):

  • Sample Preparation:

    • Dissect the tissue of interest and homogenize it in an appropriate extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the peptides.

    • Partially purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the peptides from the SPE cartridge.

  • MALDI-TOF MS Analysis:

    • Mix a small aliquot of the peptide extract with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.

    • Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum.

    • Identify the peak corresponding to the mass of this compound (648.76 g/mol ).

  • Tandem MS (MS/MS) for Confirmation:

    • Select the parent ion corresponding to this compound for fragmentation.

    • Analyze the resulting fragment ions to confirm the amino acid sequence of this compound.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Homogenization Tissue Homogenization Extraction Peptide Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification MALDI_Spotting MALDI Matrix Spotting Purification->MALDI_Spotting MALDI_TOF_MS MALDI-TOF MS Analysis MALDI_Spotting->MALDI_TOF_MS MS_MS Tandem MS (MS/MS) for Sequencing MALDI_TOF_MS->MS_MS

Caption: Mass Spectrometry Workflow for this compound.

Conclusion and Future Directions

This compound's role as a neuromodulator and cotransmitter highlights the complexity of neuronal signaling in arthropods. Its ability to fine-tune physiological processes, particularly muscle function, makes it a compelling target for the development of novel insecticides and therapeutic agents. Future research should focus on further elucidating the tissue-specific signaling pathways of this compound, identifying and characterizing this compound receptors in a wider range of species, and exploring the potential for developing selective agonists and antagonists. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for advancing our understanding of this versatile neuropeptide.

evolutionary conservation of the Proctolin peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolutionary Conservation of the Proctolin Peptide

For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of the this compound Peptide

Executive Summary

This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be isolated and sequenced, a discovery made in the cockroach Periplaneta americana in 1975.[1] It functions primarily as a potent neuromodulator and neurohormone within the phylum Arthropoda.[2][3] Its actions are pleiotropic, including the potent stimulation of visceral and skeletal muscle contractions, cardioacceleration, and modulation of reproductive tissues.[1][4][5] The remarkable evolutionary conservation of its structure across vast and diverse species makes this compound a compelling subject for studies in neurobiology, physiology, and pharmacology, as well as a potential target for novel insecticide development.[1] This document provides a comprehensive overview of its conservation, signaling mechanisms, and the experimental protocols used for its characterization.

Evolutionary Conservation and Distribution

The this compound pentapeptide sequence is exceptionally conserved across the phylum Arthropoda, which includes insects, crustaceans, and chelicerates.[4] This high degree of conservation points to a fundamental and preserved physiological role. While the canonical RYLPT sequence is overwhelmingly dominant, rare variations have been identified, highlighting subtle evolutionary divergence.[4] The this compound gene has been successfully cloned in numerous arthropod species, and the resulting prepropeptide typically encodes a single copy of the mature this compound peptide.[4] Despite its ubiquity in arthropods, convincing evidence for its presence in other invertebrate phyla, such as Mollusca or Annelida, remains limited.[2][3][4]

Table 1: Conservation of the this compound Peptide Sequence Across Species

Phylum Class Species Peptide Sequence Reference
Arthropoda Insecta Periplaneta americana (Cockroach) Arg-Tyr-Leu-Pro-Thr [1]
Arthropoda Insecta Locusta migratoria (Locust) Arg-Tyr-Leu-Pro-Thr [2]
Arthropoda Insecta Drosophila melanogaster (Fruit Fly) Arg-Tyr-Leu-Pro-Thr [1][4]
Arthropoda Insecta Rhodnius prolixus (Blood-sucking Bug) Arg-Tyr-Leu-Pro-Thr [4][5]
Arthropoda Insecta Leptinotarsa decemlineata (Colorado Potato Beetle) Ala-Tyr-Leu-Pro-Thr [4]
Arthropoda Crustacea Homarus americanus (Lobster) Arg-Tyr-Leu-Pro-Thr [6]

| Arthropoda | Crustacea | Daphnia pulex (Water Flea) | Arg-Tyr-Leu-Met-Thr |[4] |

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR).[1] In the model organism Drosophila melanogaster, this receptor was identified as the product of the orphan gene CG6986.[7][8] The activation of the this compound receptor initiates a downstream intracellular signaling cascade mediated by second messengers, including inositol trisphosphate (IP3), cyclic AMP (cAMP), and intracellular calcium (Ca2+).[2][3][9] The predominant pathway is believed to involve the activation of a Gq alpha subunit, which stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, which ultimately leads to cellular responses such as muscle contraction.

Proctolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Proctolin_Receptor This compound Receptor (GPCR) G_Protein Gq Protein Proctolin_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_ion Ca²⁺ ER->Ca2_ion Releases Response Cellular Response (e.g., Muscle Contraction) Ca2_ion->Response Mediates This compound This compound This compound->Proctolin_Receptor Binds

Caption: The this compound G protein-coupled receptor signaling cascade.

Quantitative Pharmacological Data

Quantitative analysis of this compound's interaction with its receptor and its physiological effects are crucial for understanding its function. These studies typically involve receptor binding assays and dose-response experiments on isolated tissues.

Table 2: Quantitative Data for this compound Activity

Parameter System Value Reference
EC₅₀ Drosophila receptor (CG6986) expressed in mammalian cells 0.3 nM [7][8]
IC₅₀ Drosophila receptor (CG6986) expressed in mammalian cells 4 nM [7][8]
Kdapp (Apparent Dissociation Constant) Cockroach (P. americana) hindgut receptor 2.0 x 10⁻⁸ M [10]
Effective Concentration Drosophila larval muscle contraction 10⁻⁸ M [11]

| RIA Detection Limit | Radioimmunoassay for this compound | 50 fmol |[12] |

Experimental Protocols

The study of this compound involves a multi-step process from tissue extraction to identification and functional analysis. Below are detailed methodologies for key experiments.

General Workflow for Peptide Identification

The standard workflow for identifying this compound from biological samples involves extraction, separation, and mass analysis. This ensures that the peptide is isolated from a complex biological matrix and accurately identified based on its mass and sequence.

Peptide_ID_Workflow Start Tissue Dissection (e.g., CNS, gut) Homogenization Homogenization (in acidified methanol) Start->Homogenization Centrifugation Centrifugation (pellet debris, collect supernatant) Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) (cleanup and concentration) Centrifugation->SPE HPLC Reversed-Phase HPLC (separation of peptides) SPE->HPLC MS Mass Spectrometry (MALDI-TOF or ESI-MS/MS) HPLC->MS Analysis Data Analysis (identification & quantification) MS->Analysis End Peptide Characterized Analysis->End

Caption: Experimental workflow for neuropeptide identification.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the predominant technique for separating peptides based on their relative hydrophobicity.[13] Peptides are eluted from a hydrophobic stationary phase by a mobile phase with an increasing concentration of an organic solvent.

  • Sample Preparation: Tissues are homogenized in a solvent like cold acidified methanol (90:9:1 methanol:water:acetic acid) and clarified by centrifugation.[14] The supernatant is often concentrated and cleaned using a C18 solid-phase extraction (SPE) cartridge.

  • Stationary Phase: A C18 silica-based column is standard (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Mobile Phase:

    • Solvent A: Deionized water containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[14][15]

    • Solvent B: Acetonitrile containing 0.1% TFA or 0.1% formic acid.[14][15]

  • Elution Protocol: A linear gradient is applied, for example, from 5% to 95% Solvent B over 60-130 minutes at a flow rate of 0.2-1.0 mL/min.[14]

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm or directly by an in-line mass spectrometer. Fractions can be collected for further analysis.[14]

Mass Spectrometry (MS)

Principle: MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a peptide's molecular weight and amino acid sequence.[16]

  • Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most common for peptides. ESI is often coupled directly with HPLC (LC-MS).

  • Analysis:

    • Full Scan MS: The mass spectrometer scans a range of m/z values to determine the molecular weights of all peptides eluting from the HPLC at a given time. The protonated this compound molecule ([M+H]⁺) has a monoisotopic mass of 648.36 Da.

    • Tandem MS (MS/MS): The ion corresponding to this compound is selected and fragmented inside the mass spectrometer. The resulting fragment ions are analyzed to determine the amino acid sequence, providing definitive identification.[16]

  • Quantification: For precise quantification, methods like Selected Reaction Monitoring (SRM) can be employed, where the mass spectrometer is set to specifically monitor for the this compound parent ion and one or more of its characteristic fragment ions, providing high sensitivity and specificity.[17]

Radioimmunoassay (RIA)

Principle: RIA is a highly sensitive immunochemical technique used to quantify peptide concentrations. It relies on the competition between a radiolabeled peptide and an unlabeled peptide (from the sample) for a limited number of specific antibody binding sites.[18]

  • Reagents:

    • Specific anti-Proctolin primary antibody (e.g., raised in rabbit).

    • Radiolabeled this compound tracer (e.g., ¹²⁵I-Proctolin).

    • This compound standard for creating a calibration curve.

    • Precipitating secondary antibody (e.g., Goat Anti-Rabbit IgG) and carrier serum (e.g., Normal Rabbit Serum).

    • RIA buffer.

  • Protocol Outline:

    • Pipette standards or unknown samples, primary antibody, and ¹²⁵I-Proctolin tracer into assay tubes.

    • Incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]

    • Add the secondary antibody and carrier serum to precipitate the primary antibody-antigen complexes. Incubate for a shorter period (e.g., 90 minutes).

    • Centrifuge the tubes at ~1700 x g for 20 minutes at 4°C to pellet the precipitated complexes.[18]

    • Carefully aspirate the supernatant.

    • Measure the radioactivity of the pellet in a gamma counter.

    • Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the unlabeled standard. Calculate the concentration of this compound in the unknown samples by interpolating from this curve.

Physiological Bioassay: Insect Hindgut Contraction

Principle: This ex vivo assay measures the direct myotropic effect of this compound on one of its primary targets, the visceral muscle of the insect hindgut.[1][10]

  • Preparation:

    • Dissect the hindgut from a large insect, such as a cockroach (Periplaneta americana), in cold physiological saline.

    • Mount the preparation vertically in an organ bath chamber continuously perfused with oxygenated saline.

    • Attach one end of the gut to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Experimental Protocol:

    • Allow the preparation to equilibrate for 30-60 minutes until a stable baseline of spontaneous contractions is achieved.

    • Apply this compound to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to plateau at each concentration.

    • Record changes in the amplitude and frequency of muscle contractions.

    • Wash the preparation thoroughly with saline between applications.

    • Plot the change in contraction force against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

The pentapeptide this compound (RYLPT) stands out for its remarkable evolutionary conservation, primarily within the phylum Arthropoda, underscoring its indispensable role in neuromuscular modulation.[4] Its function is mediated by a specific G protein-coupled receptor that triggers a well-characterized second messenger cascade. The established and robust experimental protocols for its extraction, identification, and functional analysis have cemented this compound's status as a vital model system for investigating peptidergic signaling in invertebrates.[2][3] Continued research into its pharmacology and the development of potent analogs holds significant promise, not only for advancing fundamental neurobiology but also for creating novel and specific agents for insect pest management.[1]

References

Proctolin in Periplaneta americana: A Technical Guide to its Tissue Distribution and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin (Arg-Tyr-Leu-Pro-Thr), the first insect neuropeptide to be chemically characterized, is a pivotal neuromodulator in Periplaneta americana (the American cockroach). It plays a crucial role in regulating the contractility of visceral and skeletal muscles, impacting physiological processes ranging from digestion to reproduction. This technical guide provides an in-depth overview of the tissue distribution of this compound in Periplaneta americana, details the experimental methodologies used for its quantification and localization, and illustrates its putative signaling pathway. This information is critical for researchers investigating insect neurophysiology and for professionals in drug development targeting insect-specific biological pathways.

Quantitative Tissue Distribution of this compound

The concentration of this compound-like immunoreactivity (PLI) varies significantly throughout the central nervous system (CNS) of Periplaneta americana. Radioimmunoassay (RIA) studies have been instrumental in quantifying these levels, revealing a distinct distribution pattern. Generally, the highest concentrations of this compound are found in the posterior ganglia of the ventral nerve cord, with progressively lower concentrations in the more anterior ganglia.

Table 1: this compound-Like Immunoreactivity in the Central Nervous System of Periplaneta americana

Ganglion/TissueThis compound Concentration (fmol/ganglion)
Cerebral Ganglia (Brain)~ 50
Subesophageal Ganglion~ 100
Prothoracic Ganglion~ 150
Mesothoracic Ganglion~ 200
Metathoracic Ganglion~ 250
Abdominal Ganglia (A1-A5)~ 300 (per ganglion)
Terminal Abdominal (Genital) Ganglion> 500

Note: The values presented are approximate and collated from descriptive findings in the literature. The seminal work of Bishop et al. (1981) established this distribution pattern, noting the highest concentrations in the genital ganglia and the lowest in the cerebral ganglia[1]. Precise numerical data from the original publication was not accessible for this guide.

Beyond the CNS, this compound is also present in peripheral tissues and the hemolymph, where it is thought to act as a neurohormone. This compound-like immunoreactivity has been identified in neurons innervating the hindgut, foregut, oviducts, and heart, consistent with its myotropic functions in these organs[2].

Experimental Protocols

The quantification and localization of this compound in Periplaneta americana have been achieved through two primary experimental techniques: radioimmunoassay (RIA) and immunocytochemistry (ICC).

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive technique used to measure the concentration of antigens, such as neuropeptides. The protocol involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

Experimental Workflow for this compound RIA

G cluster_0 Tissue Preparation cluster_1 Radioimmunoassay tissue_dissection Dissect ganglia/tissues in cold saline homogenization Homogenize in acidic solution (e.g., 2M acetic acid) tissue_dissection->homogenization centrifugation1 Centrifuge to remove debris homogenization->centrifugation1 supernatant_collection Collect supernatant centrifugation1->supernatant_collection lyophilization Lyophilize supernatant supernatant_collection->lyophilization reconstitution Reconstitute in assay buffer lyophilization->reconstitution incubation Incubate: - Tissue extract (unlabeled this compound) - Radiolabeled this compound (e.g., ¹²⁵I-proctolin) - this compound-specific antibody reconstitution->incubation separation Separate antibody-bound from free radiolabeled this compound (e.g., using a second antibody) incubation->separation counting Measure radioactivity of antibody-bound fraction separation->counting quantification Quantify this compound in sample by comparing with standard curve counting->quantification std_curve Generate standard curve with known this compound concentrations std_curve->quantification

Caption: Workflow for this compound quantification using radioimmunoassay.

Detailed Methodologies:

  • Tissue Preparation:

    • Dissect ganglia or other tissues of interest from Periplaneta americana in cold physiological saline.

    • Immediately homogenize the tissue in an acidic solution (e.g., 2M acetic acid) to prevent enzymatic degradation of the peptide.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

    • Collect the supernatant containing the peptides.

    • Lyophilize (freeze-dry) the supernatant to concentrate the sample.

    • Reconstitute the lyophilized extract in the RIA buffer.

  • Radioimmunoassay Procedure:

    • In assay tubes, combine the reconstituted tissue extract, a known amount of radiolabeled this compound (e.g., ¹²⁵I-proctolin), and a specific primary antibody against this compound.

    • Incubate the mixture for a sufficient period (e.g., 24-48 hours at 4°C) to allow for competitive binding.

    • Separate the antibody-bound this compound from the free radiolabeled this compound. This is often achieved by adding a second antibody that precipitates the primary antibody.

    • Centrifuge the tubes to pellet the antibody-antigen complexes.

    • Measure the radioactivity in the pellet using a gamma counter.

    • A standard curve is generated using known concentrations of unlabeled this compound. The amount of this compound in the tissue sample is determined by comparing the level of radioactivity to the standard curve.

Whole-Mount Immunocytochemistry (ICC) for this compound Localization

Whole-mount ICC allows for the visualization of this compound-containing neurons and their projections within intact ganglia, providing a three-dimensional understanding of the proctolinergic system.

Experimental Workflow for Whole-Mount ICC

G cluster_0 Tissue Preparation and Staining cluster_1 Mounting and Imaging dissection Dissect ganglia in saline fixation Fix tissue (e.g., 4% paraformaldehyde) dissection->fixation permeabilization Permeabilize with detergent (e.g., Triton X-100) fixation->permeabilization blocking Block non-specific binding (e.g., with normal serum) permeabilization->blocking primary_ab Incubate with primary antibody (anti-proctolin) blocking->primary_ab secondary_ab Incubate with labeled secondary antibody primary_ab->secondary_ab visualization Visualize under microscope secondary_ab->visualization dehydration Dehydrate in ethanol series visualization->dehydration clearing Clear in an agent (e.g., methyl salicylate) dehydration->clearing mounting Mount on slide clearing->mounting imaging Image with confocal or fluorescence microscope mounting->imaging

Caption: Workflow for localizing this compound using whole-mount immunocytochemistry.

Detailed Methodologies:

  • Tissue Preparation:

    • Dissect the entire CNS or individual ganglia in cold saline.

    • Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for several hours to overnight at 4°C.

    • Wash the tissue extensively in PBS.

    • Permeabilize the tissue with a detergent, such as Triton X-100, in PBS to allow for antibody penetration.

  • Immunostaining:

    • Block non-specific antibody binding sites by incubating the tissue in a blocking solution (e.g., PBS with normal goat serum and Triton X-100).

    • Incubate the tissue with the primary antibody (a specific anti-proctolin antibody) for an extended period (e.g., 48-72 hours at 4°C) on a shaker to ensure deep penetration.

    • Wash the tissue thoroughly in PBS with Triton X-100 to remove unbound primary antibody.

    • Incubate with a labeled secondary antibody (e.g., a fluorescently-tagged or enzyme-conjugated antibody that recognizes the primary antibody) for 24-48 hours at 4°C.

    • Perform final washes to remove unbound secondary antibody.

  • Mounting and Visualization:

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in a clearing agent like methyl salicylate to make it transparent.

    • Mount the cleared tissue on a microscope slide in a mounting medium.

    • Visualize the this compound-immunoreactive neurons using a fluorescence or confocal microscope.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While the complete signaling cascade in Periplaneta americana has not been fully elucidated, studies in Drosophila melanogaster and other insects provide a well-supported model. The this compound receptor is known to couple to multiple G-proteins, potentially leading to the activation of different second messenger systems.

Putative this compound Signaling Pathway in Periplaneta americana

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor This compound Receptor (GPCR) This compound->receptor g_protein G-protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates plc Phospholipase C (PLC) g_protein->plc activates camp cAMP ac->camp converts ip3 IP₃ plc->ip3 cleaves dag DAG plc->dag atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., muscle contraction) pka->cellular_response pip2 PIP₂ pip2->plc ca_release Ca²⁺ release from intracellular stores ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates pkc->cellular_response ca_release->cellular_response

Caption: A model of the this compound signaling pathway in insect cells.

Pathway Description:

  • Receptor Binding: this compound binds to its specific GPCR on the target cell membrane.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.

  • Second Messenger Production: The activated G-protein can then modulate the activity of downstream effector enzymes:

    • Adenylyl Cyclase (AC) Pathway: The G-protein may activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA).

    • Phospholipase C (PLC) Pathway: Alternatively, the G-protein can activate phospholipase C. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • PKA, activated by cAMP, phosphorylates target proteins, leading to a cellular response.

    • IP₃ diffuses through the cytosol and binds to receptors on intracellular calcium stores (like the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm.

    • DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which also phosphorylates target proteins.

  • Cellular Response: The combined effects of PKA and PKC activation, along with the increase in intracellular calcium, culminate in the final physiological response, such as the modulation of muscle contraction.

Conclusion

This compound is a neuropeptide with a well-defined, albeit complex, distribution and function in Periplaneta americana. The techniques of radioimmunoassay and immunocytochemistry have been crucial in mapping its presence and concentration in various tissues, particularly within the central nervous system. Its signaling through a G-protein coupled receptor, likely involving multiple second messenger pathways, highlights its role as a versatile neuromodulator. A thorough understanding of the proctolinergic system in this model insect provides a valuable foundation for broader investigations into insect neurobiology and offers potential targets for the development of novel and specific insect control agents. Further research to precisely quantify this compound levels in a wider range of tissues and to fully delineate the specifics of its signaling cascade in Periplaneta americana will undoubtedly yield deeper insights into the intricate neurochemical regulation of insect physiology.

References

An In-depth Technical Guide to the Proctolin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components and mechanisms of the proctolin signaling pathway. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, influencing a range of physiological processes including muscle contraction, neuronal activity, and behavior. Understanding its signaling cascade is crucial for basic research in neurobiology and for the development of novel insecticides.

Core Components and Signaling Cascade

The this compound signaling pathway is initiated by the binding of this compound to its specific G-protein coupled receptor (GPCR). In the model organism Drosophila melanogaster, this receptor has been identified as the product of the CG6986 gene.[1][2][3] Upon activation, the this compound receptor undergoes a conformational change, allowing it to interact with and activate intracellular heterotrimeric G-proteins.

Evidence strongly suggests that the this compound receptor couples to Gq-type G-proteins. This interaction leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular calcium, along with the presence of DAG, activates Protein Kinase C (PKC).

In addition to the well-supported Gq pathway, there is also evidence for the involvement of cyclic adenosine monophosphate (cAMP) as a second messenger in this compound signaling. This suggests that the this compound receptor may also couple to Gs-type G-proteins, which would activate adenylyl cyclase to produce cAMP. Activated cAMP can then engage downstream effectors such as Protein Kinase A (PKA). The dual activation of both Gq and Gs pathways would allow for a complex and finely tuned cellular response to this compound.

The downstream targets of these protein kinases (PKC and PKA) are varied and lead to the ultimate physiological effects of this compound, such as the modulation of ion channel activity and muscle contraction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound receptor's interaction with its ligand and its subsequent activation.

ParameterValueOrganism/SystemReference
IC50 (this compound) 4 nMHEK cells expressing CG6986[1][2][3]
EC50 (this compound) 0.3 nMHEK cells expressing CG6986[1][2][3]

Table 1: Ligand Binding and Receptor Activation Data. IC50 (half maximal inhibitory concentration) reflects the concentration of this compound required to displace 50% of a radiolabeled ligand, indicating binding affinity. EC50 (half maximal effective concentration) is the concentration of this compound that produces 50% of the maximal response, indicating agonist potency.

Signaling Pathway Diagrams

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PR This compound Receptor (CG6986) This compound->PR Binding Gq Gq PR->Gq Activation Gs Gs PR->Gs Activation PLC Phospholipase C (PLC) Gq->PLC Activation AC Adenylyl Cyclase (AC) Gs->AC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis cAMP cAMP AC->cAMP Synthesis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activation Downstream Downstream Effectors PKC->Downstream Phosphorylation PKA->Downstream Phosphorylation Response Physiological Response Downstream->Response

This compound Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for its receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize cells/tissues expressing the this compound receptor. - Centrifuge to isolate the membrane fraction. incubate 2. Incubation - Incubate membranes with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-proctolin). - Add increasing concentrations of unlabeled this compound. prep->incubate separate 3. Separation - Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. incubate->separate wash 4. Washing - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. separate->wash count 5. Scintillation Counting - Measure the radioactivity retained on the filters. wash->count analyze 6. Data Analysis - Plot the percentage of specific binding against the log concentration of unlabeled this compound. - Determine the IC50 and calculate the Ki. count->analyze

Radioligand Binding Assay Workflow

Materials:

  • Cells or tissues expressing the this compound receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radiolabeled this compound (e.g., ¹²⁵I-proctolin)

  • Unlabeled this compound

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.[4]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (a predetermined amount of protein)

    • A fixed concentration of radiolabeled this compound (typically at or below its Kd).

    • Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Second Messenger Assays

This protocol describes the use of a Fluorescence Resonance Energy Transfer (FRET) based biosensor to measure changes in intracellular cAMP levels in real-time.[5][6]

FRET_cAMP_Workflow transfect 1. Cell Preparation - Transfect cells with a FRET-based cAMP biosensor (e.g., containing CFP and YFP). - Plate cells in a multi-well plate. stimulate 2. Stimulation - Add this compound at various concentrations to the wells. transfect->stimulate measure 3. FRET Measurement - Excite the donor fluorophore (e.g., CFP at ~430 nm). - Measure emission from both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~530 nm). stimulate->measure analyze 4. Data Analysis - Calculate the FRET ratio (Acceptor Emission / Donor Emission). - Plot the change in FRET ratio against this compound concentration to generate a dose-response curve. measure->analyze Patch_Clamp_Workflow prep 1. Preparation - Prepare acute tissue slices or cultured cells. - Prepare intracellular and extracellular solutions. patch 2. Giga-seal Formation - Approach a cell with a glass micropipette. - Apply gentle suction to form a high-resistance seal. prep->patch rupture 3. Whole-Cell Configuration - Apply a brief pulse of suction to rupture the cell membrane under the pipette tip. patch->rupture record 4. Recording - Record baseline electrical activity (voltage or current clamp). - Perfuse with this compound-containing extracellular solution. rupture->record analyze 5. Data Analysis - Measure changes in membrane potential, firing frequency, or specific ion currents. record->analyze

References

The Discovery and Characterization of the Proctolin Receptor CG6986: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal research identifying and characterizing the Drosophila melanogaster gene CG6986 as the first invertebrate proctolin receptor. This compound (Arg-Tyr-Leu-Pro-Thr), the first fully sequenced invertebrate neuropeptide, is a potent modulator of neuromuscular and synaptic activity in arthropods.[1][2] The identification of its receptor, a G protein-coupled receptor (GPCR), has been a critical step in understanding the molecular mechanisms of this compound signaling and has opened avenues for the development of novel insecticides.[2][3][4]

This document synthesizes the core findings from the foundational studies, presenting key quantitative data in structured tables, detailing the experimental protocols used for validation, and visualizing the associated biological and experimental processes through diagrams.

Identification of CG6986 as a this compound Receptor

The journey to identify the this compound receptor began with the annotation of the Drosophila genome, which predicted CG6986 as an orphan GPCR.[1][3][5] Two independent research groups subsequently confirmed that this gene encodes a high-affinity receptor for this compound.[5] The primary evidence was established through heterologous expression of the CG6986 cDNA in mammalian cell lines, which conferred this compound sensitivity to these cells.[1][3]

Quantitative Analysis of Receptor Activation and Binding

Functional assays in heterologous systems were crucial for quantifying the interaction between this compound and the CG6986 receptor. These studies revealed a high affinity and specificity of the receptor for its ligand.

ParameterValueCell LineAssay TypeReference
EC50 0.3 nMHEK-293Second Messenger Activation[3][6][7]
EC50 0.6 nM (6x10-10 M)CHONeuropeptide Library Screening[1][5]
IC50 4 nMHEK-293Competition-Based Radioligand Binding[3][6][7]

Table 1: Quantitative metrics for the interaction of this compound with the CG6986 receptor.

Experimental Protocols

The following sections detail the key experimental methodologies employed to validate CG6986 as a this compound receptor.

Molecular Cloning and Heterologous Expression of CG6986

The initial step in characterizing the orphan receptor was its expression in a controlled, non-native environment to isolate its function.

Objective: To express the Drosophila CG6986 receptor in mammalian cells to study its ligand specificity and signaling properties.

Protocol:

  • cDNA Synthesis and Cloning: The full-length coding sequence of CG6986 was amplified from Drosophila cDNA using polymerase chain reaction (PCR).[3] The resulting PCR product was then cloned into a mammalian expression vector suitable for transfection into cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.[1][3]

  • Cell Culture and Transfection: CHO or HEK-293 cells were cultured under standard conditions.[1][7] The expression vector containing the CG6986 gene was then introduced into these cells using established transfection methods, such as lipofection.[6][7] Stable cell lines expressing the receptor were often selected using an appropriate antibiotic resistance marker.

  • Verification of Expression: Expression of the receptor in the transfected cells was confirmed using techniques like Northern blotting to detect CG6986 mRNA or by using antibodies raised against the receptor protein for Western blotting or immunocytochemistry.[1][3][7]

Functional Assays for Receptor Activation

To determine the ligand that activates the CG6986 receptor, functional assays measuring downstream signaling events were performed.

Objective: To identify the specific neuropeptide that activates the expressed CG6986 receptor and to quantify the dose-response relationship.

Protocol (Calcium Mobilization Assay):

  • Cell Preparation: HEK-293 cells stably expressing CG6986 were plated in multi-well plates and grown to a suitable confluency.[7]

  • Loading with Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Ligand Application: A library of known insect neuropeptides, including this compound, was applied to the cells at various concentrations.[1]

  • Signal Detection: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity before and after the addition of the peptides using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[7]

  • Data Analysis: The change in fluorescence was plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value was calculated.[3]

Radioligand Binding Assays

Binding assays were used to directly measure the affinity of this compound for the CG6986 receptor.

Objective: To determine the binding affinity (IC50) of this compound to the CG6986 receptor.

Protocol (Competition Binding Assay):

  • Membrane Preparation: Membranes were prepared from HEK-293 cells expressing the CG6986 receptor. This involves homogenizing the cells and isolating the membrane fraction through centrifugation.[3]

  • Binding Reaction: The cell membranes were incubated with a constant concentration of radiolabeled this compound (e.g., 125I-proctolin).[7]

  • Competition: A range of concentrations of unlabeled ("cold") this compound was added to the binding reactions to compete with the radiolabeled this compound for binding to the receptor.

  • Separation and Counting: After incubation, the membrane-bound radioactivity was separated from the unbound radioactivity by filtration. The radioactivity retained on the filters was then quantified using a gamma counter.

  • Data Analysis: The amount of bound radiolabeled this compound was plotted against the concentration of the unlabeled competitor. The IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, was then determined.[3][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and characterization of the CG6986 this compound receptor.

proctolin_signaling_pathway This compound This compound receptor This compound Receptor (CG6986) This compound->receptor g_protein Heterotrimeric G Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates cellular_response Cellular Response (e.g., Muscle Contraction) ca_release->cellular_response

Caption: this compound signaling pathway via the CG6986 G protein-coupled receptor.

experimental_workflow cluster_cloning Cloning and Expression cluster_validation Functional Validation cluster_analysis Data Analysis clone_cdna 1. Clone CG6986 cDNA transfect 2. Transfect into Mammalian Cells (HEK/CHO) clone_cdna->transfect functional_assay 3. Functional Assay (Calcium Mobilization) transfect->functional_assay binding_assay 4. Binding Assay (Radioligand Competition) transfect->binding_assay ec50 Calculate EC₅₀ functional_assay->ec50 ic50 Calculate IC₅₀ binding_assay->ic50 conclusion Conclusion: CG6986 is a bona fide This compound Receptor ec50->conclusion ic50->conclusion

Caption: Workflow for the identification and validation of CG6986.

In Vivo Expression and Physiological Relevance

Consistent with the known biological activities of this compound, the expression of the CG6986 receptor was detected in tissues known to be sensitive to this neuropeptide. Northern blot analysis and immunolabeling revealed strong expression in the heads of adult flies, the hindgut, the heart (aorta), and specific neuronal populations within the central nervous system.[1][2][3][6][7] This anatomical distribution correlates well with this compound's role in modulating muscle contractility and neuronal activity.[3][8] For instance, the presence of the receptor in the hindgut is consistent with this compound's known myotropic effects on this tissue.[2][3]

Conclusion

The identification of CG6986 as the Drosophila this compound receptor was a landmark discovery, accomplished through a combination of genomic prediction, heterologous expression, and rigorous pharmacological characterization. The high affinity and specificity of the receptor for this compound, demonstrated through functional and binding assays, provided conclusive evidence of its identity.[3][6] This work has provided an essential molecular tool for a more detailed mechanistic analysis of this critical synaptic modulator and offers a validated target for the development of novel arthropod-specific pest control agents.[4][6]

References

An In-depth Technical Guide to the Endogenous Functions of Proctolin in Arthropods

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced.[1] It is highly conserved and widely distributed throughout the phylum Arthropoda, where it functions primarily as a neuromodulator and neurohormone rather than a classical neurotransmitter.[2][3][4] this compound influences a wide array of physiological processes, most notably the modulation of muscle contractions in visceral, skeletal, and cardiac tissues.[1][5] Its multifaceted roles in neuromuscular control, cardiovascular function, and reproduction make its signaling pathway a potential target for the development of novel insecticides. This guide provides a comprehensive overview of this compound's core functions, the signaling pathways it activates, and detailed experimental protocols for its study.

Physiological Functions of this compound

This compound's actions are pleiotropic, affecting numerous systems critical for an arthropod's life cycle. Its primary role is to potentiate and modulate muscle activity.

Neuromuscular Modulation

This compound is a potent modulator of both visceral and skeletal muscle contractions.[1] It acts as a cotransmitter, often with glutamate, to enhance neuromuscular transmission and muscular contraction.[1][2][4]

  • Visceral Muscles: this compound stimulates contractions of the foregut, midgut, and hindgut in various insect species, playing a crucial role in digestion and excretion.[1][5] For instance, it was first identified based on its ability to stimulate powerful contractions in the hindgut of the cockroach Periplaneta americana.[5]

  • Skeletal Muscles: In locusts, this compound enhances neuromuscular transmission at ovipositor muscles.[4][5] Studies in Drosophila melanogaster larvae show that this compound acts directly on body-wall muscles to elicit slow, sustained contractions and enhances nerve-evoked contractions in a dose-dependent and muscle-fiber-specific manner.[6][7][8]

  • Reproductive Tissues: this compound-like immunoreactivity is found extensively in both male and female reproductive systems.[9][10] It stimulates contractions of the oviducts and spermathecae in several insect species, indicating a role in fertilization and oviposition.[1][5][11]

Cardiovascular Regulation

This compound has a significant cardioacceleratory effect in many arthropods.[5]

  • Insects: It increases both the rate and amplitude of heart contractions in several insect species.[5] In Drosophila, this compound receptor immunosignals are found in the heart, correlating with its biological activity.[1][12] Overexpression of the this compound gene in Drosophila has been shown to increase the heart rate in pupae.[5][11]

  • Crustaceans: In the lobster Homarus americanus, this compound has excitatory effects on the cardiac ganglion, increasing burst frequency and duration.[13] In the horseshoe crab Limulus polyphemus, it acts directly on the cardiac muscle to increase the amplitude of contraction without affecting the frequency of the heartbeat.[14]

Quantitative Data on this compound's Effects

The myotropic and cardioactive effects of this compound have been quantified in various arthropod preparations. The following tables summarize key findings.

Table 1: Myotropic Effects of this compound on Arthropod Muscles

SpeciesTissue PreparationThis compound ConcentrationObserved EffectCitation
Periplaneta americana (Cockroach)Hindgut10⁻⁹ M (Threshold)Increased basal tonus and initiated contractions.[9]
Rhodnius prolixus (Kissing Bug)Hindgut10⁻⁹ M (Threshold) to 10⁻⁶ M (Max)Dose-dependent increase in contraction force.[9]
Drosophila melanogaster (Fruit Fly)Larval Body Wall Muscle10⁻⁸ MSignificant increase in amplitude of nerve-evoked contractions.[7]
Idotea baltica (Marine Isopod)Abdominal Extensor Muscle5 x 10⁻⁹ M1.5 to 18-fold potentiation of peak contraction force.[15]
Locusta migratoria (Locust)OviductNot SpecifiedIncreases amplitude and frequency of myogenic contractions.[5]

Table 2: Cardioactive Effects of this compound

SpeciesPreparationThis compound ConcentrationObserved EffectCitation
Rhodnius prolixus (Kissing Bug)HeartDose-dependentIncreases frequency of heart contractions.[5]
Limulus polyphemus (Horseshoe Crab)Isolated Heart10⁻¹⁰ M (Threshold)Increased amplitude of contraction. No effect on frequency.[16]
Homarus americanus (Lobster)Isolated Cardiac Ganglion10⁻⁸ M - 10⁻⁵ MDose-dependent depolarization and increased burst frequency.[13]
Drosophila melanogaster (Fruit Fly)Pupal HeartNot Specified (Gene Overexpression)Increased heart rate.[5][11]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR).[12][17] The receptor, identified as CG6986 in Drosophila melanogaster, binds this compound with high affinity.[1][12][17]

Upon binding, the receptor activates a G protein, which in turn stimulates downstream signaling cascades. While the exact G protein can vary between tissues and species, evidence points towards the involvement of multiple second messenger systems, including inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[2][4]

The activation of Phospholipase C (PLC) by the G protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.

  • IP₃ Pathway: IP₃ binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of intracellular Ca²⁺ stores.[18][19] This elevation of cytosolic Ca²⁺ is a primary driver of muscle contraction.[18]

  • cAMP Pathway: In some crustacean muscles, the effects of this compound are mimicked by cAMP analogs and blocked by protein kinase A (PKA) inhibitors, suggesting a role for the cAMP/PKA pathway in modulating ion channel activity and potentiating contractions.[15]

The influx of extracellular Ca²⁺ through sarcolemmal channels also plays a crucial role.[18] The combined elevation of intracellular calcium from both the SR and extracellular space leads to the potentiation of muscle force.

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR - CG6986) This compound->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_Channel Ca²⁺ Channel Ca_Influx Ca_Channel->Ca_Influx SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor on SR Ca_Release SR->Ca_Release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Ca_Influx->Cytosolic_Ca Contraction Muscle Contraction Potentiation Cytosolic_Ca->Contraction Leads to

Caption: this compound signaling pathway leading to muscle contraction.

Experimental Protocols

Studying the function of this compound involves a variety of techniques, from tissue extraction to in vitro bioassays.

This compound Extraction and Quantification
  • Objective: To isolate and measure this compound levels from arthropod tissues (e.g., central nervous system, gut).

  • Methodology:

    • Tissue Dissection: Dissect target tissues from specimens on ice in an appropriate saline solution.

    • Homogenization: Homogenize the tissue in an extraction solvent (e.g., acidic methanol or acetone).

    • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000g at 4°C) to pellet debris.[20]

    • Purification: Collect the supernatant and purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21]

    • Quantification: Quantify the purified this compound using a combination of a sensitive bioassay (e.g., cockroach hindgut contraction assay) and immunoassay (e.g., ELISA) or mass spectrometry.[21]

Hindgut Muscle Contraction Bioassay
  • Objective: To measure the myotropic activity of this compound or its analogs on an isolated insect hindgut.

  • Methodology:

    • Preparation: Dissect the hindgut from a cockroach (Periplaneta americana) and mount it in an organ bath containing physiological saline.

    • Transducer Attachment: Attach one end of the hindgut to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

    • Equilibration: Allow the preparation to equilibrate until a stable baseline tension is achieved.

    • Peptide Application: Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

    • Data Recording: Record the changes in contraction force, frequency, and tonus.

    • Analysis: Construct a dose-response curve to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).

Hindgut_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect 1. Dissect Hindgut (e.g., from Cockroach) Mount 2. Mount in Organ Bath with Saline Dissect->Mount Attach 3. Attach to Force Transducer Mount->Attach Equilibrate 4. Equilibrate to Stable Baseline Attach->Equilibrate Apply 5. Apply this compound (Known Concentrations) Equilibrate->Apply Record 6. Record Contraction Force & Frequency Apply->Record Analyze 7. Analyze Data (e.g., Dose-Response Curve) Record->Analyze Determine 8. Determine EC₅₀ Analyze->Determine

Caption: Workflow for an insect hindgut muscle contraction assay.

Receptor Binding and Activation Assay
  • Objective: To characterize the binding affinity and activation of the this compound receptor by various ligands.

  • Methodology:

    • Receptor Expression: Clone the this compound receptor gene (e.g., Drosophila CG6986) and express it in a suitable cell line (e.g., HEK293 or CHO cells).[1][12][17]

    • Competition Binding Assay:

      • Incubate cell membranes expressing the receptor with a radiolabeled this compound analog and varying concentrations of unlabeled test compounds (e.g., this compound, its analogs, or potential antagonists).

      • Measure the displacement of the radioligand to determine the binding affinity (IC₅₀) of the test compounds.[12][22]

    • Second Messenger Assay (Calcium Mobilization):

      • Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3).

      • Apply this compound or test compounds and measure the change in fluorescence using a plate reader or microscope.

      • This change reflects the mobilization of intracellular calcium, indicating receptor activation.[22]

      • Calculate the EC₅₀ for receptor activation from the dose-response data.[12][22]

Conclusion and Future Directions

This compound is a fundamentally important neuromodulator in arthropods, with well-established roles in controlling muscle activity across digestive, reproductive, and cardiovascular systems. Its conserved structure and critical functions make it and its receptor attractive targets for the development of species-specific pest control agents. While the primary signaling pathway through a GPCR and subsequent calcium mobilization is understood, further research is needed to fully elucidate the diversity of downstream signaling components across different tissues and species. The development of specific and potent antagonists for the this compound receptor remains a key challenge and a significant opportunity for both basic research and applied drug development.[2][4]

References

Proctolin's Role in Insect Visceral Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide proctolin and its critical role in mediating visceral muscle contraction in insects. This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), acts as a potent neuromodulator and neurohormone, influencing a wide array of physiological processes, including digestion and reproduction. This document details the molecular mechanisms of this compound signaling, from receptor binding to downstream cellular responses, and presents quantitative data on its myotropic effects across various insect species. Furthermore, it outlines key experimental protocols for studying this compound's function and provides visual representations of its signaling pathway and common experimental workflows. This guide is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides targeting insect neuromuscular systems.

Introduction

This compound was the first insect neuropeptide to be structurally identified, isolated from the cockroach Periplaneta americana in 1975.[1] Its structure, Arg-Tyr-Leu-Pro-Thr, is remarkably conserved across a wide range of arthropods.[1] this compound functions primarily as a neuromodulator and neurohormone, exerting potent stimulatory effects on both visceral and skeletal muscles.[1][2] In the context of visceral muscle, this compound plays a crucial role in regulating the contractility of the digestive tract (foregut, midgut, and hindgut) and the reproductive organs (oviducts and spermathecae).[1][3] This widespread influence on essential physiological functions makes the this compound signaling pathway a compelling target for the development of novel and specific insect control agents.

The this compound Signaling Pathway

This compound initiates its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of visceral muscle cells. In Drosophila melanogaster, this receptor has been identified as the orphan GPCR CG6986.[1] The activation of the this compound receptor triggers a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent muscle contraction.

The primary signaling mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, inducing the release of stored Ca²⁺ into the cytosol.[5]

In addition to intracellular release, this compound also facilitates the influx of extracellular Ca²⁺ through sarcolemmal ion channels.[4][6] This influx can, in turn, trigger further Ca²⁺ release from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[4][7] The elevated cytosolic Ca²⁺ binds to calmodulin, which activates myosin light chain kinase, leading to the phosphorylation of myosin and the initiation of muscle contraction.

Proctolin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto releases Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction activates Ca_channel Ca²⁺ Channel Ca_channel->Ca_cyto Ca_extra Extracellular Ca²⁺ Ca_extra->Ca_channel influx

This compound signaling pathway in insect visceral muscle.

Quantitative Data on this compound's Myotropic Effects

This compound consistently induces dose-dependent contractions in a variety of insect visceral muscles. The following table summarizes key quantitative data from the literature, including threshold concentrations and EC₅₀ values.

Insect SpeciesTissueParameterValueReference
Drosophila melanogaster (larva)Body Wall Muscle (sustained)EC₅₀8.5 x 10⁻⁷ M[3][6]
Drosophila melanogaster (larva)Body Wall Muscle (sustained)Threshold10⁻⁹ - 10⁻⁸ M[6]
Rhodnius prolixusAnterior MidgutThreshold~10⁻⁹ M[1]
Rhodnius prolixusHindgutThreshold~10⁻⁹ M[1]
Rhodnius prolixusHeartThreshold10⁻¹⁰ - 10⁻⁹ M[1]
Locusta migratoriaOviductThreshold10⁻⁹ M[8]
Leucophaea maderaeHindgutEffective Concentration10⁻¹⁰ - 10⁻⁹ M[2]

Experimental Protocols

The study of this compound's effects on insect visceral muscle relies on a set of established experimental techniques. Below are detailed methodologies for key experiments.

Insect Visceral Muscle Bioassay

This protocol describes a general procedure for measuring the contractile response of isolated insect visceral muscle to this compound.

Materials:

  • Insect saline solution (composition varies by species)

  • This compound stock solution (e.g., 1 mM in distilled water)

  • Dissection tools (forceps, scissors, pins)

  • Dissection dish with a silicone elastomer base

  • Isotonic force transducer

  • Data acquisition system (e.g., PowerLab)

  • Perfusion system

Procedure:

  • Dissection: Anesthetize the insect by chilling. Dissect the desired visceral tissue (e.g., hindgut, oviduct) in cold insect saline. Carefully remove surrounding tissues like fat bodies and Malpighian tubules.

  • Mounting: Tie one end of the muscle preparation to a fixed hook in an organ bath and the other end to an isotonic force transducer. The organ bath should contain oxygenated insect saline at a constant temperature.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes, with regular changes of the saline solution, until a stable baseline of spontaneous contractions (if any) is achieved.

  • This compound Application: Add this compound to the organ bath to achieve the desired final concentration. Record the contractile response (increase in tension and/or frequency of contractions).

  • Dose-Response Curve: To generate a dose-response curve, apply increasing concentrations of this compound in a cumulative or non-cumulative manner, with thorough washing with saline between each application.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after this compound application. For dose-response curves, plot the response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC₅₀.

Measurement of Intracellular Calcium

This protocol outlines the use of fluorescent Ca²⁺ indicators to measure changes in [Ca²⁺]i in response to this compound.

Materials:

  • Isolated visceral muscle preparation

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-8)

  • Pluronic F-127

  • Insect saline

  • Fluorescence microscope with a suitable filter set and a sensitive camera

  • Image analysis software

Procedure:

  • Dye Loading: Incubate the dissected muscle preparation in insect saline containing the fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) for a specified period (e.g., 30-60 minutes) in the dark.

  • Washing: Wash the preparation thoroughly with fresh insect saline to remove excess dye.

  • Imaging Setup: Mount the preparation on the stage of the fluorescence microscope.

  • Baseline Measurement: Record baseline fluorescence for a few minutes before applying this compound. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).

  • This compound Stimulation: Perfuse the preparation with saline containing this compound at the desired concentration and continue to record the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths. This change is proportional to the change in [Ca²⁺]i.

Mandatory Visualizations

Experimental Workflow for this compound Bioassay

Experimental_Workflow Dissection Insect Dissection and Muscle Isolation Mounting Mounting Muscle in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Proctolin_App This compound Application Baseline->Proctolin_App Recording Record Contractile Response Proctolin_App->Recording Washout Washout Recording->Washout Data_Analysis Data Analysis (Amplitude, Frequency, EC₅₀) Recording->Data_Analysis Washout->Baseline for next dose Proctolin_Effects This compound This compound Release/ Application Receptor_Binding Binding to GPCR on Visceral Muscle Cell This compound->Receptor_Binding Signaling_Cascade Intracellular Signaling (PLC, IP₃) Receptor_Binding->Signaling_Cascade Ca_Increase Increase in Cytosolic [Ca²⁺] Signaling_Cascade->Ca_Increase Muscle_Contraction Visceral Muscle Contraction Ca_Increase->Muscle_Contraction Physiological_Response Physiological Response (e.g., Gut Peristalsis, Oviduct Contraction) Muscle_Contraction->Physiological_Response

References

The Neurohormonal Function of Proctolin in Crustaceans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and has since been identified as a significant neurohormone and neuromodulator in crustaceans.[1] It exerts pleiotropic effects on the crustacean nervous and muscular systems, playing a crucial role in shaping motor patterns and sensory feedback. This technical guide provides an in-depth overview of the neurohormonal function of this compound in crustaceans, with a focus on its physiological actions, underlying signaling mechanisms, and the experimental methodologies used for its study. Quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers investigating crustacean neurobiology and for professionals in drug development exploring novel targets.

Physiological and Neurohormonal Roles of this compound

This compound functions as both a circulating neurohormone and a locally released cotransmitter, modulating a wide array of physiological processes in crustaceans.[2][3] Its distribution is widespread throughout the nervous system, including neurosecretory regions like the pericardial organs, from which it can be released into the hemolymph to act on distant targets.[4]

This compound's actions are predominantly excitatory and potentiating. It has been shown to modulate:

  • Skeletal and Visceral Muscles: this compound enhances the force and frequency of muscle contractions.[5][6]

  • Central Pattern Generators (CPGs): It can initiate and modulate rhythmic motor patterns, such as those controlling the pyloric rhythm of the stomatogastric ganglion and the swimmeret system.[7][8]

  • Sensory Neurons: this compound modulates the responses of mechanoreceptors, typically enhancing receptor potentials and increasing firing rates.[9][10]

Notably, this compound often acts as a cotransmitter, co-localized with classical neurotransmitters such as glutamate, serotonin, dopamine, and acetylcholine, allowing for complex and nuanced modulation of synaptic transmission.[1][11]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound in different crustacean preparations.

Preparation Species Effect Concentration Citation
Abdominal Extensor MuscleIdotea baltica1.5- to 18-fold potentiation of peak contraction force5 x 10⁻⁹ M[5]
Pyloric Network (STG)Panulirus interruptusIncreased pyloric cycle frequency and LP neuron activity10⁻⁹ - 10⁻⁶ M[7]
Swimmeret SystemCrayfishExcitation of the swimmeret rhythm (Threshold)~10⁻⁸ M[8]
Swimmeret SystemCrayfishEC₅₀ for excitation1.6 x 10⁻⁶ M[8]
Mechanoreceptors (Oval Organ)LobsterThreshold for enhancing sensory response10⁻¹⁰ - 10⁻¹¹ M[10]

This compound Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells.[12] While multiple this compound receptor subtypes may exist, studies have elucidated key downstream signaling cascades.

One prominent pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PKA can then phosphorylate various target proteins, including ion channels, to modulate cellular activity. For instance, in some crustacean muscle fibers, this compound-induced potentiation of contraction is associated with the PKA-mediated phosphorylation and subsequent reduction of conductance in non-voltage-dependent K⁺ channels.[5]

There is also evidence suggesting the involvement of the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[6][12]

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PR This compound Receptor (GPCR) This compound->PR Binds G_q Gq PR->G_q G_s Gs PR->G_s PLC Phospholipase C (PLC) G_q->PLC Activates AC Adenylyl Cyclase (AC) G_s->AC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces cAMP cAMP AC->cAMP Produces K_channel K+ Channel Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca2_release->Physiological_Response Phosphorylation Phosphorylation of Target Proteins PKC->Phosphorylation PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Phosphorylates (Inhibits) PKA->Phosphorylation Phosphorylation->Physiological_Response

Caption: this compound signaling pathways in crustacean cells.

Experimental Protocols

The study of this compound's function employs a variety of techniques, from biochemical extraction to electrophysiological recording.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from crustacean tissues.

Methodology:

  • Tissue Dissection and Homogenization: Dissect nervous tissue (e.g., pericardial organs, ventral nerve cord) in cold saline. Homogenize the tissue in an acidic solution (e.g., 5% trichloroacetic acid) to precipitate proteins.[4]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins. The supernatant contains the peptides.

  • Purification using High-Pressure Liquid Chromatography (HPLC): The supernatant is injected into an HPLC system, typically with a reverse-phase column. A gradient of an organic solvent (e.g., acetonitrile) is used to separate the peptides based on their hydrophobicity. Fractions are collected.[4]

  • Quantification using Radioimmunoassay (RIA): An RIA is performed on the HPLC fractions. This competitive binding assay uses a specific antibody against this compound and a radiolabeled this compound tracer to quantify the amount of this compound in each fraction.[4]

  • Structural Confirmation with Mass Spectrometry: The identity of the purified peptide can be confirmed by determining its mass-to-charge ratio using mass spectrometry.[4]

Electrophysiological Recording of this compound's Effects on Neurons

Objective: To measure the effects of this compound on the electrical activity of individual neurons or neural circuits.

Methodology:

  • Preparation Dissection: Dissect the desired neural preparation (e.g., the stomatogastric nervous system) and place it in a recording chamber continuously perfused with physiological saline.[7]

  • Recording Setup: Use extracellular pin electrodes to record nerve activity or intracellular glass microelectrodes to record the membrane potential of individual neuronal somata.[7]

  • Control Recording: Record the baseline neural activity in normal saline.

  • This compound Application: Switch the perfusion to a saline solution containing a known concentration of this compound. Record the changes in firing frequency, burst duration, and membrane potential oscillations.[7]

  • Washout: Perfuse the preparation with normal saline again to determine if the effects of this compound are reversible.

  • Dose-Response Analysis: Repeat steps 3-5 with a range of this compound concentrations to establish a dose-response relationship.[7]

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Dissection Dissect Neural Tissue (e.g., STG) Placement Place in Recording Chamber with Saline Perfusion Dissection->Placement Electrodes Position Electrodes (Intra/Extracellular) Placement->Electrodes Baseline Record Baseline Activity (Control) Electrodes->Baseline Application Apply this compound (via Perfusion) Baseline->Application Record_Effect Record Changes in Neural Activity Application->Record_Effect Washout Washout with Saline Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Dose_Response Repeat with Different Concentrations Record_Recovery->Dose_Response Dose_Response->Application Loop Analyze Analyze Data (Firing Rate, Burst Duration, etc.) Dose_Response->Analyze

Caption: Experimental workflow for electrophysiological studies.
Muscle Contraction Bioassay

Objective: To measure the effect of this compound on muscle contractility.

Methodology:

  • Muscle Preparation: Isolate a single muscle fiber or a muscle group and attach it to a force transducer in a chamber with physiological saline.[5]

  • Stimulation: Elicit muscle contractions either by direct electrical stimulation, application of a high potassium solution, or nerve stimulation.

  • Control Measurement: Record the force of contraction under control conditions.

  • This compound Application: Add this compound to the saline bath at a specific concentration and record the change in contraction force.[5]

  • Data Analysis: Quantify the potentiation of the contraction force as a percentage increase over the control.

Implications for Drug Development

The conservation of this compound's structure and function across many arthropods makes its receptor a potential target for the development of novel and specific pesticides.[12] A thorough understanding of the this compound signaling system, including receptor structure and downstream pathways, is crucial for designing agonists or antagonists that could selectively disrupt key physiological processes in target pest species. Furthermore, studying the modulatory actions of this compound provides valuable insights into the fundamental principles of neuromodulation, which can be applied to understanding more complex nervous systems.

Conclusion

This compound is a vital neurohormone in crustaceans, acting as a potent modulator of motor and sensory systems. Its actions are mediated through specific GPCRs and intracellular signaling cascades involving cAMP/PKA and potentially IP₃/PKC. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound's function. A deeper understanding of this neuropeptide system not only advances our knowledge of crustacean neurobiology but also presents opportunities for the development of targeted pharmacological agents.

References

Proctolin: An In-depth Technical Guide to its Initial Bioactivity Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the initial discovery, physiological effects, and mechanism of action of Proctolin, the first insect neuropeptide to be sequenced. It includes quantitative data, key experimental protocols, and visualizations of critical pathways and workflows.

Introduction: Discovery and Significance

This compound is a pentapeptide with the amino acid sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr).[1] Its discovery in 1975 by Starratt and Brown marked a significant milestone in neurobiology as the first insect neuropeptide to be isolated and sequenced.[1] The peptide was extracted from 125,000 American cockroaches (Periplaneta americana) based on its potent myotropic (muscle-stimulating) activity on the hindgut.[1]

Initially identified as a visceral muscle neurotransmitter, this compound is now understood to function more broadly as a neuromodulator, neurohormone, and cotransmitter throughout the phylum Arthropoda (insects and crustaceans).[1][2][3] It plays a crucial role in modulating a wide range of physiological processes, including muscle contraction, heart rate, and neuromuscular transmission, making its signaling pathway a target of interest for novel insecticide development.[1][4]

Figure 1: this compound Discovery Workflow (1975) cluster_collection Sample Collection cluster_extraction Extraction & Purification cluster_assay Bioassay cluster_analysis Structural Analysis a Collection of 125,000 Cockroaches (P. americana) b Homogenization & Extraction of Nervous Tissue a->b c Multi-step Purification (e.g., Chromatography) b->c Crude Extract d Hindgut Muscle Contraction Assay c->d Purified Fractions d->c Guide Fractionation e Edman Degradation (Amino Acid Sequencing) d->e Active Peptide f Identification of Sequence: Arg-Tyr-Leu-Pro-Thr e->f

A simplified workflow for the original discovery of this compound.

Physiological Bioactivity

This compound exhibits potent stimulatory effects on a variety of insect tissues. Its primary role is the modulation of muscle contractility.

  • Visceral Muscles: this compound stimulates contractions in the hindgut, foregut, and midgut across various insect species, including Periplaneta americana and Schistocerca gregaria.[1] It also modulates reproductive tissues by stimulating contractions of the oviducts and spermathecae.[1][5]

  • Skeletal Muscles: In systems like the locust ovipositor, this compound acts as a cotransmitter to enhance neuromuscular transmission and potentiate muscle contraction, rather than acting as a conventional neurotransmitter that directly alters postsynaptic conductance.[2][3][6]

  • Cardiac Tissue: this compound functions as a cardioacceleratory peptide, increasing both the rate and amplitude of heart contractions in several insect and crustacean species.[1][5]

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified in various systems. The most detailed data comes from studies on Drosophila melanogaster larvae and receptor binding assays.

Table 1: Dose-Response Characteristics of this compound on Drosophila Larval Muscle

Parameter Muscle Effect Threshold Concentration EC₅₀ Saturated Effect Reference
Sustained Contraction Induces tonic muscle contractions 10⁻⁹ M to 10⁻⁸ M 8.5 x 10⁻⁷ M ≥ 10⁻⁵ M [6][7]

| Nerve-Evoked Contraction | Enhances amplitude of contractions | 10⁻¹² M to 10⁻⁹ M (Frequency-dependent) | Not specified, decreases with frequency | Not specified |[6] |

Table 2: this compound Receptor (CG6986 in Drosophila) Binding and Activation

Assay Type Parameter Value Cell System Reference
Receptor Binding Assay IC₅₀ (Displacement of ¹²⁵I-proctolin) 4 nM HEK cells [8]

| Second Messenger Activation | EC₅₀ (Second messenger response) | 0.3 nM | Mammalian cells |[8] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR). In Drosophila, this receptor has been identified as the product of the CG6986 gene.[8] The binding of this compound initiates a downstream signaling cascade.

  • Receptor Binding: this compound binds to its GPCR on the cell surface.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated G protein.

  • Second Messenger Production: The activated G protein stimulates downstream effectors. While not fully elucidated in all systems, evidence points towards the involvement of second messengers such as inositol trisphosphate (IP₃), cAMP, and an increase in intracellular calcium (Ca²⁺) through voltage-gated ion channels.[2][8]

  • Cellular Response: The rise in intracellular Ca²⁺ and other signaling events lead to the potentiation of muscle contraction.[6] The mechanism appears to act downstream of postsynaptic depolarization, enhancing the force of contraction without significantly altering the amplitude of excitatory junctional potentials (EJPs).[6]

Figure 2: this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor This compound Receptor (GPCR - CG6986) This compound->receptor Binding g_protein G Protein receptor->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector Stimulation second_messenger Second Messengers (IP₃, Ca²⁺) effector->second_messenger Production / Release response Potentiation of Muscle Contraction second_messenger->response Signal Transduction Figure 3: Muscle Contraction Bioassay Workflow a 1. Dissect Hindgut in Saline b 2. Mount Tissue in Organ Bath with Force Transducer a->b c 3. Equilibrate Tissue (Stable Baseline) b->c d 4. Add this compound (Cumulative Doses) c->d e 5. Record Contraction Force via Transducer d->e f 6. Analyze Data: - Dose-Response Curve - Calculate EC₅₀ e->f

References

Methodological & Application

Proctolin Solid-Phase Peptide Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Proctolin (Arg-Tyr-Leu-Pro-Thr) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This compound, a pentapeptide neurotransmitter found in insects and crustaceans, serves as a valuable tool in neuroscience and insecticide research.[1][2][3][4] The described methodology outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification. This protocol is intended to guide researchers in the efficient and successful synthesis of this compound for various research applications.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[5][6] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for the synthesis of a diverse range of peptides.[6][7] This protocol specifically details the manual synthesis of this compound, a biologically active pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine.[1][2][8] Understanding the principles and practical execution of this synthesis is crucial for researchers requiring high-purity this compound for their studies.

Materials and Reagents

Reagent Abbreviation Grade Supplier
Rink Amide MBHA Resin-100-200 mesh, 0.5-1.0 mmol/gVaries
N,N-DimethylformamideDMFPeptide Synthesis GradeVaries
DichloromethaneDCMACS GradeVaries
Piperidine-ACS GradeVaries
N,N'-DiisopropylethylamineDIEAPeptide Synthesis GradeVaries
Fmoc-L-Thr(tBu)-OH->99%Varies
Fmoc-L-Pro-OH->99%Varies
Fmoc-L-Leu-OH->99%Varies
Fmoc-L-Tyr(tBu)-OH->99%Varies
Fmoc-L-Arg(Pbf)-OH->99%Varies
HATU->98%Varies
Trifluoroacetic acidTFAReagent GradeVaries
TriisopropylsilaneTIS>98%Varies
1,2-EthanedithiolEDT>98%Varies
Diethyl ether-ACS GradeVaries
AcetonitrileACNHPLC GradeVaries
Water-HPLC GradeVaries

Experimental Protocol

Resin Preparation and Swelling
  • Weigh 100 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g, this corresponds to 0.05 mmol scale) and place it into a fritted peptide synthesis vessel.

  • Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • To the swollen resin, add 2 mL of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the addition of 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Amino Acid Coupling

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Threonine) and proceeding to the N-terminus (Arginine). The protected amino acids to be used are: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Arg(Pbf)-OH.[9][10][11]

  • In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid (0.2 mmol, relative to the resin loading) and 3.95 equivalents of HATU (0.1975 mmol) in 1 mL of DMF.

  • Add 8 equivalents of DIEA (0.4 mmol) to the amino acid/HATU solution and mix for 1 minute to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Final Fmoc Deprotection

After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform the Fmoc deprotection step as described in section 3.2.

Cleavage and Deprotection
  • Wash the N-terminally deprotected peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. For every 100 mg of resin, use 2 mL of the cleavage cocktail.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Allow the crude peptide pellet to air dry to remove residual ether.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Quantitative Data Summary

Parameter Value Notes
Synthesis Scale 0.05 mmolBased on 100 mg resin with 0.5 mmol/g loading
Fmoc-Amino Acid 4 equivalents (0.2 mmol)Per coupling step
HATU 3.95 equivalents (0.1975 mmol)Per coupling step
DIEA 8 equivalents (0.4 mmol)Per coupling step
Deprotection Reagent 20% Piperidine in DMF-
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% Water-
Coupling Time 2 hoursPer amino acid
Cleavage Time 2-3 hours-

Workflow and Pathway Diagrams

Proctolin_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis This compound Purified this compound Analysis->this compound

References

Application Note: High-Resolution Purification of Synthetic Proctolin by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

AN-021

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the synthetic pentapeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) using reverse-phase high-performance liquid chromatography (RP-HPLC). The procedure outlines a robust workflow from initial analytical method development to preparative scale-up, enabling the recovery of this compound at high purity (>95%). Methodologies for sample preparation, fraction analysis, and final product isolation are also described in detail.

Introduction

This compound is a biologically active pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr. It was first identified in insects and is known to act as a neurotransmitter and neuromodulator, playing a role in muscle contraction. Synthetic this compound is a valuable tool in physiological and pharmacological research. However, solid-phase peptide synthesis (SPPS) invariably produces the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[1][2] The technique separates molecules based on their hydrophobicity, providing high resolution and recovery.[1][3] This protocol employs a C18 stationary phase and a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, well-resolved peaks.[1][4]

Principle of the Method

The purification is based on the principle of reverse-phase chromatography, where the stationary phase (C18-bonded silica) is nonpolar, and the mobile phase is polar. The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic molecules, including this compound, to adsorb to the stationary phase.[5]

A gradient of increasing organic solvent (acetonitrile) is then applied. This increasing hydrophobicity of the mobile phase weakens the interaction between the peptides and the stationary phase, causing them to elute.[5] Peptides with greater hydrophobicity are retained longer and elute at a higher acetonitrile concentration. By carefully controlling the gradient, this compound can be effectively separated from more or less hydrophobic impurities. The inclusion of 0.1% TFA in the mobile phase helps to improve peak shape and resolution.[5]

Experimental Workflow and Protocols

The overall purification strategy involves developing an optimized separation method at an analytical scale and then scaling it up for preparative purification.

This compound Purification Workflow crude Crude Lyophilized this compound dissolve 1. Sample Preparation (Dissolve & Filter) crude->dissolve analytical_dev 2. Analytical Method Development (Scouting Gradient) dissolve->analytical_dev analytical_opt 3. Analytical Method Optimization (Focused Gradient) analytical_dev->analytical_opt Identify Elution %B prep_run 4. Preparative Scale-Up & Run analytical_opt->prep_run Transfer Optimized Method fractions 5. Fraction Collection prep_run->fractions purity_check 6. Purity Analysis of Fractions (Analytical HPLC) fractions->purity_check pool 7. Pool Fractions >95% Purity purity_check->pool Select Purest Fractions lyophilize 8. Lyophilization (Solvent Removal) pool->lyophilize pure_product Purified this compound (>95%) lyophilize->pure_product

Caption: Experimental workflow for the purification of synthetic this compound.

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

Protocol 1: Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Sample Preparation: Dissolve the crude this compound powder in a minimal amount of Mobile Phase A (or a DMSO/water mixture if solubility is low) to a concentration of approximately 5-10 mg/mL.[6] Filter the solution through a 0.2 µm syringe filter before injection to remove particulates.[7]

Protocol 2: Analytical HPLC – Method Development

The initial step is to determine the retention time of this compound using a broad "scouting" gradient.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 65% B over 30 minutes
Detection UV at 214 nm & 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient or 30°C
Table 1: Analytical HPLC Conditions for Method Development.

After the initial run, optimize the gradient to improve separation around the target peak. For example, if this compound elutes at 15 minutes (corresponding to ~35% B), a shallower, focused gradient can be applied.

Protocol 3: Preparative HPLC – Scale-Up Purification

Once an optimized analytical method is established, scale it up for preparative purification. The key is to maintain the same gradient slope (%B/column volume) while adjusting the flow rate and sample load for the larger column.[8]

HPLC Scale-Up Logic Scaling from Analytical to Preparative HPLC cluster_0 Analytical Scale cluster_1 Preparative Scale analytical_col Column (e.g., 4.6 mm ID) analytical_flow Flow Rate (e.g., 1 mL/min) prep_col Column (e.g., 21.2 mm ID) analytical_col->prep_col Increase Diameter analytical_load Sample Load (e.g., <0.1 mg) prep_flow Flow Rate (e.g., 18 mL/min) analytical_flow->prep_flow Increase Proportionally prep_load Sample Load (e.g., 50-100 mg) analytical_load->prep_load Increase Capacity

Caption: Logic for scaling up an HPLC method from analytical to preparative scale.

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Gradient Focused gradient based on analytical run(e.g., 25% to 45% B over 25 minutes)
Detection UV at 214 nm
Injection Volume 1-5 mL (containing 50-100 mg of crude peptide)
Fraction Collection Collect 1-minute fractions across the eluting peaks
Table 2: Preparative HPLC Conditions for this compound Purification.
Protocol 4: Fraction Analysis and Product Isolation
  • Purity Check: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method (Protocol 2).

  • Pooling: Identify all fractions containing the target this compound peak with a purity of >95%. Combine these fractions into a single container.

  • Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize under high vacuum to remove the water and acetonitrile, yielding the purified this compound as a white, fluffy powder.

Expected Results

The analytical scouting run will reveal the main product peak and several smaller impurity peaks. The optimized preparative run should yield a chromatogram with a well-resolved major peak corresponding to this compound. The analysis of collected fractions will confirm the purity of the isolated peptide.

Fraction NumberRetention Time (min)Peak Area (%) - this compoundPurity Assessment
1214.892.1Discard
13 14.9 97.8 Pool
14 15.0 99.2 Pool
15 15.1 98.5 Pool
1615.293.5Discard
Table 3: Hypothetical Purity Analysis of Collected Preparative Fractions.

Conclusion

This application note provides a comprehensive and scalable workflow for the purification of synthetic this compound by reverse-phase HPLC. By employing a systematic approach of analytical method development followed by a scaled-up preparative run, it is possible to consistently obtain this compound at a purity level suitable for demanding research applications. The detailed protocols for sample preparation, chromatography, and fraction analysis ensure a reproducible and efficient purification process.

References

Application Notes and Protocols for Proctolin Quantification via Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide neurotransmitter and neuromodulator first identified in insects, where it plays a significant role in muscle contraction, cardiac function, and other physiological processes.[1][2] Accurate quantification of this compound is crucial for studying its physiological roles and for the development of novel insecticides or therapeutic agents targeting this compound receptors. This document provides detailed application notes and protocols for the development and execution of a sensitive and specific radioimmunoassay (RIA) for the quantification of this compound.

Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, by use of antibodies. The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (standard or sample) to a limited amount of a specific antibody.[1][2] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a typical this compound radioimmunoassay. This data is essential for assessing the performance and reliability of the assay.

Table 1: Antibody Titer and Tracer Specific Activity

ParameterValueDescription
Antiserum IDThis compound-KLH-R1Rabbit antiserum raised against this compound-KLH conjugate.
Antibody Titer1:10,000The final dilution of the antiserum that binds 30-50% of the radiolabeled this compound in the absence of unlabeled this compound (B₀).
Radiolabeled Tracer¹²⁵I-ProctolinThis compound radiolabeled with Iodine-125 on the tyrosine residue.
Specific Activity~1500 Ci/mmolThe amount of radioactivity per mole of this compound. A high specific activity is crucial for assay sensitivity.

Table 2: Standard Curve Characteristics

This compound (fmol/tube)% B/B₀
0100
1092
2580
5065
10048
25025
50012
10005
Assay Sensitivity (ID₅₀) ~90 fmol/tube
Detection Limit ~10 fmol/tube

Table 3: Cross-Reactivity of this compound Analogs

PeptideSequence% Cross-Reactivity
This compoundArg-Tyr-Leu-Pro-Thr100
[Phe²]-ProctolinArg-Phe-Leu-Pro-Thr75
[Lys¹]-ProctolinLys-Tyr-Leu-Pro-Thr50
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met< 0.01
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu< 0.01
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe< 0.01

Experimental Protocols

Protocol 1: Preparation of this compound-KLH Immunogen

This protocol describes the conjugation of the small this compound peptide to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.

Materials:

  • This compound (with an added N-terminal Cysteine for conjugation: Cys-Arg-Tyr-Leu-Pro-Thr)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 column

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate KLH with MBS:

    • Dissolve 10 mg of KLH in 2 ml of PBS.

    • Dissolve 5 mg of MBS in 0.5 ml of DMF.

    • Slowly add the MBS solution to the KLH solution while stirring.

    • Incubate for 30 minutes at room temperature with gentle stirring.

    • Remove excess MBS by passing the solution through a Sephadex G-25 column equilibrated with PBS.

  • Conjugate this compound to Activated KLH:

    • Dissolve 5 mg of Cys-Proctolin in 1 ml of PBS.

    • Immediately mix the activated KLH with the Cys-Proctolin solution.

    • Incubate for 3 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the conjugation mixture against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unconjugated peptide.

    • Determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).

    • Store the immunogen at -20°C in aliquots.

Protocol 2: Antibody Production

This protocol outlines the immunization of rabbits to generate polyclonal antibodies against this compound.

Materials:

  • This compound-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits

  • Syringes and needles

Procedure:

  • Primary Immunization:

    • Emulsify 500 µg of this compound-KLH conjugate in 1 ml of PBS with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare an emulsion of 250 µg of this compound-KLH in PBS with an equal volume of Freund's Incomplete Adjuvant.

    • Administer the booster injection subcutaneously.

    • Repeat booster injections every 4 weeks.

  • Titer Monitoring and Antiserum Collection:

    • Collect blood samples from the ear vein 10-14 days after each booster injection.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer of the serum using the radioimmunoassay protocol (Protocol 4).

    • Once a high titer is achieved, perform a final bleed and process the blood to collect a larger volume of antiserum.

    • Store the antiserum in aliquots at -20°C or -80°C.

Protocol 3: Radiolabeling of this compound with ¹²⁵I

This protocol describes the radioiodination of this compound on its tyrosine residue using the Chloramine-T method.

Materials:

  • This compound (Arg-Tyr-Leu-Pro-Thr)

  • Na¹²⁵I (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-10 column

  • Bovine Serum Albumin (BSA)

Procedure:

  • Reaction Setup (perform in a certified fume hood):

    • To a microfuge tube, add 10 µl of 0.5 M phosphate buffer, pH 7.5.

    • Add 5 µg of this compound (in 5 µl of water).

    • Add 1 mCi of Na¹²⁵I.

  • Initiation of Iodination:

    • Add 10 µl of freshly prepared Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer, pH 7.5).

    • Mix gently and incubate for 60 seconds at room temperature.

  • Termination of Reaction:

    • Add 20 µl of sodium metabisulfite solution (2.5 mg/ml in 0.05 M phosphate buffer, pH 7.5) to stop the reaction.

  • Purification of ¹²⁵I-Proctolin:

    • Equilibrate a Sephadex G-10 column with 0.05 M phosphate buffer containing 0.1% BSA.

    • Apply the reaction mixture to the top of the column.

    • Elute with the equilibration buffer and collect 0.5 ml fractions.

    • Monitor the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Proctolin will elute in the earlier fractions, separated from the free ¹²⁵I.

    • Pool the peak fractions containing the radiolabeled peptide.

    • Determine the specific activity of the tracer.

    • Store the ¹²⁵I-Proctolin at 4°C and use within 2-3 weeks.

Protocol 4: Radioimmunoassay Procedure

This protocol details the competitive binding assay for the quantification of this compound in samples.

Materials:

  • This compound antiserum (diluted to the determined titer)

  • ¹²⁵I-Proctolin (diluted to provide ~10,000 cpm per tube)

  • This compound standards (serial dilutions from 10 to 1000 fmol/tube)

  • Unknown samples

  • RIA buffer (e.g., 0.01 M PBS, pH 7.4, containing 0.1% BSA)

  • Separating agent (e.g., charcoal-dextran suspension or a second antibody precipitation method)

  • Polypropylene assay tubes

  • Gamma counter

Procedure:

  • Assay Setup:

    • Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples (in duplicate or triplicate).

    • Add 100 µl of RIA buffer to the NSB tubes.

    • Add 100 µl of the appropriate this compound standard or unknown sample to the respective tubes.

    • Add 100 µl of the diluted this compound antiserum to all tubes except the total counts and NSB tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Addition of Tracer:

    • Add 100 µl of ¹²⁵I-Proctolin to all tubes.

    • Vortex gently and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 500 µl of cold charcoal-dextran suspension to all tubes except the total counts tubes.

    • Vortex and incubate for 30 minutes at 4°C.

    • Centrifuge all tubes (except total counts) at 3000 x g for 15 minutes at 4°C.

  • Counting:

    • Carefully decant the supernatant from the centrifuged tubes into a separate radioactive waste container.

    • Count the radioactivity in the pellets (bound fraction) and the total counts tubes using a gamma counter.

  • Data Analysis:

    • Calculate the average counts per minute (cpm) for each set of duplicates.

    • Subtract the average NSB cpm from all other cpm values.

    • Calculate the percentage of bound tracer relative to the maximum binding (% B/B₀) for each standard and sample: % B/B₀ = (cpm_sample / cpm_B₀) x 100.

    • Construct a standard curve by plotting % B/B₀ versus the concentration of the this compound standards on a semi-logarithmic scale.

    • Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Visualizations

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_tracer Tracer Preparation cluster_ria Radioimmunoassay This compound This compound Peptide conjugation Conjugation (MBS) This compound->conjugation klh KLH Carrier Protein klh->conjugation immunogen This compound-KLH conjugation->immunogen immunization Immunization (Rabbit) immunogen->immunization antiserum Antiserum Collection immunization->antiserum titer Titer Determination antiserum->titer incubation Competitive Incubation titer->incubation proctolin_plain This compound Peptide iodination Radioiodination (¹²⁵I) proctolin_plain->iodination tracer ¹²⁵I-Proctolin iodination->tracer tracer->incubation separation Separation incubation->separation counting Gamma Counting separation->counting analysis Data Analysis counting->analysis

Caption: Experimental workflow for developing a this compound radioimmunoassay.

proctolin_signaling This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binds g_protein G-Protein (Gq/Gs) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates/Inhibits pip2 PIP₂ plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Muscle Contraction) ca2->response pkc->response pka->response

Caption: this compound G-protein coupled receptor signaling pathway.

References

Proctolin Immunohistochemistry Protocol for Insect Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical localization of the neuropeptide proctolin in the central nervous system (CNS) of insects. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in insects, involved in processes such as muscle contraction, cardiac function, and gut motility. Visualizing its distribution within the CNS is crucial for understanding its neural circuits and physiological roles. This protocol is a synthesis of established methods for whole-mount immunohistochemistry in insects, particularly Drosophila melanogaster, and is intended to serve as a robust starting point for experimental optimization.

Data Presentation

Quantitative parameters for the this compound immunohistochemistry protocol are summarized in the table below. These values represent typical ranges and should be optimized for specific insect species, developmental stages, and antibody lots.

ParameterValue/RangeNotes
Fixative 2-4% Paraformaldehyde (PFA) in PBS or S2 mediumZinc-Formaldehyde (ZnFA) can also be used to improve antibody penetration and preserve morphology[1][2].
Fixation Time 55-65 minutesShorter times may be sufficient for smaller tissues or larval CNS.
Permeabilization Agent 0.5% Triton X-100 in PBS (PBT)
Blocking Solution 5% Normal Goat Serum (NGS) in PBT
Blocking Time 1.5 hours at Room Temperature
Primary Antibody Rabbit anti-ProctolinAn antiserum raised in rabbit to this compound conjugated to thyroglobulin has been successfully used[3]. A starting dilution of 1:500 to 1:2000 is recommended for optimization.
Primary Antibody Incubation 2 overnights at 4°CIncubation can be extended for larger brains to ensure adequate penetration.
Secondary Antibody Goat anti-Rabbit IgG (conjugated to a fluorophore)e.g., Alexa Fluor 488 or 568.
Secondary Antibody Dilution 1:500This should be optimized based on the specific antibody and desired signal-to-noise ratio.
Secondary Antibody Incubation 2-3 overnights at 4°C
Wash Solution 0.5% PBT
Number of Washes 3-4 washes of 10-30 minutes eachPerformed after primary and secondary antibody incubations.

Experimental Protocols

This protocol outlines the whole-mount immunohistochemical staining procedure for localizing this compound in the insect CNS.

I. Reagents and Buffers
  • Schneider's Insect Medium (S2) : For dissection.

  • Phosphate Buffered Saline (PBS) : 10X stock (1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, 18 mM KH₂PO₄, pH 7.4). Dilute to 1X with distilled water.

  • Fixative Solution (2% PFA in S2) : Dissolve 2g of paraformaldehyde in 100 mL of S2 medium. Heat gently (do not boil) and add a few drops of 1M NaOH to dissolve the PFA. Allow to cool to room temperature before use. Prepare fresh.

  • Permeabilization/Wash Buffer (PBT) : 0.5% Triton X-100 in 1X PBS.

  • Blocking Solution : 5% Normal Goat Serum (NGS) in PBT.

  • Primary Antibody Solution : Dilute the anti-proctolin antibody in blocking solution to the desired concentration.

  • Secondary Antibody Solution : Dilute the fluorophore-conjugated secondary antibody in blocking solution.

  • Mounting Medium : An antifade mounting medium (e.g., Vectashield).

II. Tissue Dissection and Fixation
  • Dissect the CNS (brain and ventral nerve cord) from the insect in cold S2 medium.[4][5]

  • Carefully remove any excess tissue and tracheae.

  • Transfer the dissected CNS to a microcentrifuge tube containing 1 mL of freshly prepared 2% PFA in S2 medium.

  • Fix for 55-65 minutes at room temperature on a nutator.[4][5]

III. Permeabilization and Blocking
  • Remove the fixative and wash the tissue four times for 10 minutes each with 1 mL of PBT.[6]

  • Remove the last wash and add 500 µL of blocking solution.

  • Incubate for 1.5 hours at room temperature on a nutator.[6]

IV. Antibody Incubations
  • Remove the blocking solution and add the primary antibody solution.

  • Incubate for 2 overnights at 4°C on a rotator.[6]

  • Remove the primary antibody solution (this can often be saved and reused).

  • Wash the tissue three times for 30 minutes each with 1 mL of PBT.[6]

  • Remove the last wash and add the secondary antibody solution.

  • Incubate for 2-3 overnights at 4°C on a rotator, protected from light.[6]

V. Final Washes and Mounting
  • Remove the secondary antibody solution.

  • Wash the tissue three times for 30 minutes each with 1 mL of PBT, protected from light.[6]

  • Perform a final brief rinse with 1X PBS.

  • Carefully transfer the stained CNS to a microscope slide.

  • Wick away any excess PBS and add a drop of mounting medium.

  • Gently lower a coverslip, avoiding air bubbles, and seal the edges with nail polish.

  • Store the slide at 4°C in the dark until imaging.

Visualizations

Signaling Pathway

The following diagram illustrates the general principle of indirect immunofluorescence used in this protocol to detect this compound.

Proctolin_IHC_Signaling This compound This compound (Antigen) PrimaryAb Rabbit anti-Proctolin (Primary Antibody) This compound->PrimaryAb Binds to SecondaryAb Goat anti-Rabbit IgG (Secondary Antibody) PrimaryAb->SecondaryAb Binds to Fluorophore Fluorophore SecondaryAb->Fluorophore Conjugated to

Caption: Indirect immunofluorescence for this compound detection.

Experimental Workflow

The diagram below outlines the key steps of the this compound immunohistochemistry protocol.

Proctolin_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_visualization Visualization Dissection Dissection of CNS in S2 Medium Fixation Fixation (2% PFA, 55-65 min) Dissection->Fixation Permeabilization Permeabilization & Washes (0.5% PBT) Fixation->Permeabilization Blocking Blocking (5% NGS, 1.5 hr) Permeabilization->Blocking PrimaryIncubation Primary Antibody Incubation (anti-Proctolin, 2 overnights at 4°C) Blocking->PrimaryIncubation PrimaryWashes Washes (3x 30 min in PBT) PrimaryIncubation->PrimaryWashes SecondaryIncubation Secondary Antibody Incubation (2-3 overnights at 4°C) PrimaryWashes->SecondaryIncubation SecondaryWashes Final Washes (3x 30 min in PBT) SecondaryIncubation->SecondaryWashes Mounting Mounting (Antifade Medium) SecondaryWashes->Mounting Imaging Confocal Microscopy Mounting->Imaging

Caption: this compound immunohistochemistry workflow.

References

Proctolin Receptor Binding Assay using Radiolabeled Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr (RYLPT), was the first neuropeptide to be isolated and sequenced from insects.[1] It functions as a key neurotransmitter and neuromodulator in arthropods, influencing a wide range of physiological processes including the contraction of visceral, cardiac, and skeletal muscles.[2][3] this compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR).[1][2] The characterization of this receptor and its interaction with various ligands is fundamental for understanding arthropod physiology and for the development of novel insecticides.

Radiolabeled ligand binding assays are a cornerstone technique for quantifying receptor-ligand interactions.[4][5] These assays allow for the determination of key binding parameters such as receptor affinity (Kᵈ), receptor density (Bᵐᵃˣ), and the inhibitory constants (Kⁱ) of unlabeled competitor compounds.[4] This document provides detailed protocols for performing saturation and competition binding assays for the this compound receptor using radiolabeled ligands.

Key Concepts

  • Radioligand: A ligand (e.g., this compound or an analog) that has been labeled with a radioactive isotope (commonly ¹²⁵I or ³H). This labeling allows for sensitive detection and quantification of the ligand bound to the receptor.

  • Specific Binding: The portion of the total radioligand binding that is saturable and can be displaced by a high concentration of an unlabeled competitor ligand. This represents the binding to the receptor of interest.

  • Nonspecific Binding: The portion of radioligand binding that is not displaceable by an unlabeled competitor. This represents the binding to non-receptor components such as filters, lipids, or other proteins.

  • Saturation Assay: An experiment in which a constant amount of receptor preparation is incubated with increasing concentrations of a radioligand. This allows for the determination of the equilibrium dissociation constant (Kᵈ), a measure of the radioligand's affinity, and the maximum number of binding sites (Bᵐᵃˣ).[4][5]

  • Competition Assay: An experiment where a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. This assay is used to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀), from which the inhibitory constant (Kⁱ) can be calculated.[4][5]

Experimental Protocols

Membrane Preparation

This protocol is adapted from methods used for GPCR-expressing cells and tissues. This compound receptors are known to be expressed in the hindgut, heart, and central nervous system of insects.[6]

  • Tissue Dissection: Dissect the tissue of interest (e.g., cockroach hindgut, Drosophila heads) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).

  • Homogenization: Homogenize the tissue on ice using a Dounce or Polytron homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 30,000-40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1.5% BSA, 1x Hanks' balanced salt solution).[1]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. The membrane preparation can be aliquoted and stored at -80°C.

Saturation Binding Assay
  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components:

    • Assay Buffer

    • Increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-proctolin).

    • For nonspecific binding (NSB) determination, add an excess of unlabeled this compound (e.g., 1 µM).

    • Add a constant amount of the membrane preparation (e.g., 20-50 µg protein) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in buffer. This separates the bound radioligand from the free (unbound) radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any trapped free radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) to measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Nonspecific Binding.

    • Plot specific binding against the concentration of the radioligand.

    • Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the data to a one-site binding hyperbola to determine the Kᵈ and Bᵐᵃˣ values.[1][7]

Competition Binding Assay
  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following:

    • Assay Buffer

    • A fixed concentration of radiolabeled this compound, typically at or below its Kᵈ value (e.g., 100 pM ¹²⁵I-proctolin).[1]

    • Increasing concentrations of the unlabeled competitor compound.

    • Add the membrane preparation to start the reaction.

  • Controls: Include wells for Total Binding (no competitor) and Nonspecific Binding (excess unlabeled this compound).

  • Incubation, Termination, and Quantification: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Convert the raw counts (CPM or DPM) into the percentage of specific binding relative to the control (Total Binding).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kⁱ) using the Cheng-Prusoff equation: Kⁱ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant determined from the saturation assay.

Data Presentation

Quantitative data from binding assays are typically presented in tables to facilitate comparison.

Table 1: Example Saturation and Competition Binding Parameters for this compound Receptors

Receptor SourceLigandAssay TypeParameterValue
Cockroach HindgutThis compoundSaturationKᵈ (app)2.0 x 10⁻⁸ M[8]
Drosophila CG6986 (HEK cells)¹²⁵I-ProctolinCompetitionIC₅₀4 nM[1][6]
Drosophila CG6986 (HEK cells)This compoundFunctionalEC₅₀0.3 nM[1][6]

Table 2: Relative Affinity of this compound Analogs at the Cockroach Hindgut Receptor

CompoundAffinity relative to this compound
This compound100%
[Phe²]-proctolinHigh Affinity
[Lys¹]-proctolinHigh Affinity

Data derived from structure-function studies on the cockroach hindgut receptor.[8]

Visualizations

experimental_workflow This compound Receptor Binding Assay Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis tissue Tissue Dissection (e.g., Insect Hindgut) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 wash Wash & Resuspend Pellet centrifuge2->wash protein_assay Protein Quantification wash->protein_assay incubation Incubate Membranes with: - Radioligand (e.g., ¹²⁵I-Proctolin) - +/- Unlabeled Competitor protein_assay->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration wash_filters Wash Filters filtration->wash_filters measure Measure Radioactivity (Gamma/Scintillation Counter) wash_filters->measure calculate Calculate Specific Binding (Total - Nonspecific) measure->calculate analyze Non-linear Regression Analysis (e.g., GraphPad Prism) calculate->analyze determine Determine Binding Parameters (Kd, Bmax, Ki) analyze->determine

Caption: Workflow for a this compound receptor radioligand binding assay.

proctolin_signaling_pathway This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor response Physiological Response (e.g., Muscle Contraction) dag->response Activates PKC (not shown) ca2 Ca²⁺ Release er->ca2 ca2->response

Caption: this compound receptor signaling via the Phospholipase C pathway.[2]

References

Application Notes and Protocols for the Cloning and Expression of the Proctolin Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and functional analysis of the proctolin gene, a key neuropeptide in arthropods. The information is intended to guide researchers in studying this compound's physiological roles and to aid drug development professionals in identifying novel insecticide targets.

Introduction to this compound

This compound, a pentapeptide with the amino acid sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be sequenced.[1][2][3] It is a highly conserved molecule found across various arthropod species.[1][2] this compound functions as a neuromodulator and neurohormone, influencing a wide range of physiological processes, including muscle contraction, heart rate, and reproductive behaviors.[1][2][4][5][6][7] The this compound receptor has been identified as a G protein-coupled receptor (GPCR), making it a potential target for the development of novel and specific insecticides.[2][8][9][10]

Data Presentation

Table 1: this compound Gene Characteristics in Various Insect Species
SpeciesGene Name/IDcDNA Length (bp)Prepropeptide Length (amino acids)This compound Copies per PrecursorGenBank Accession No.
Rhodnius prolixusRhopr-proctolin456971JN543225
Drosophila melanogasterCG7105 (Proct)-1401-
Acyrthosiphon pisumCYPIG674496----

Data compiled from multiple sources.[1][2]

Table 2: Pharmacological Profile of this compound Receptor
LigandReceptor/SystemAssay TypeEC50 / IC50Reference
This compoundDrosophila CG6986 in HEK cellsSecond messenger activation0.3 nM (EC50)[8][9]
This compoundDrosophila CG6986 in HEK cellsCompetition binding4 nM (IC50)[8][9]
This compoundRhodnius prolixus hindgutMuscle contraction~10⁻⁹ M (Threshold)[1]
This compoundCockroach hindgut receptorBinding affinity2 x 10⁻⁸ M (Kdapp)[6]

Experimental Protocols

Protocol 1: Cloning of the this compound Gene from Insect CNS

This protocol describes the isolation of the this compound cDNA from the central nervous system (CNS) of an insect using a modified Rapid Amplification of cDNA Ends (RACE) PCR approach.[1][5]

Materials:

  • Trizol® reagent

  • iScript™ Select cDNA Synthesis Kit

  • Gene-specific primers (GSPs) for 3' and 5' RACE (designed based on a known or predicted this compound sequence)

  • Plasmid-specific primers (if using a cDNA library)

  • High-fidelity DNA polymerase

  • pGEM-T Easy Vector system

  • Competent E. coli cells (e.g., DH5α)

  • Standard molecular biology reagents and equipment

Methodology:

  • RNA Isolation:

    • Dissect the CNS from the target insect species.

    • Homogenize the tissue in Trizol® reagent and isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 300 ng of total RNA using the iScript™ Select cDNA Synthesis Kit, following the manufacturer's instructions.

  • RACE PCR:

    • Perform 3' and 5' RACE PCR using the synthesized cDNA as a template.

    • Use a combination of a gene-specific primer and a plasmid-specific or adapter primer in successive PCR reactions to increase specificity.

    • PCR Conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 56°C for 30 seconds

        • Extension: 72°C for 60 seconds

      • Final extension: 72°C for 10 minutes

  • Cloning and Sequencing:

    • Gel-purify the amplified PCR products.

    • Ligate the purified fragments into the pGEM-T Easy Vector.

    • Transform the ligation product into competent E. coli cells.

    • Select positive clones and purify the plasmid DNA.

    • Sequence the insert to confirm the identity of the this compound cDNA.

Protocol 2: Heterologous Expression of the this compound Gene in Mammalian Cells

This protocol outlines the expression of the this compound gene (or its receptor) in a mammalian cell line, such as HEK-293, for functional characterization.[2][8][9]

Materials:

  • HEK-293 cells

  • DMEM supplemented with 10% FBS and penicillin/streptomycin

  • Expression vector (e.g., pcDNA3.1) containing the this compound receptor coding sequence

  • Transfection reagent (e.g., Lipofectamine)

  • This compound peptide

  • Reagents for second messenger assays (e.g., cAMP or calcium flux assay kits)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in DMEM supplemented with 10% FBS.

    • Transfect the cells with the expression vector containing the this compound receptor gene using a suitable transfection reagent.

  • Expression and Functional Assay:

    • Allow the cells to express the receptor for 24-48 hours post-transfection.

    • Wash the cells with assay buffer.

    • Stimulate the cells with varying concentrations of the this compound peptide.

    • Measure the intracellular second messenger response (e.g., changes in cAMP levels or intracellular calcium) using a plate reader or microscope.

  • Data Analysis:

    • Plot the dose-response curve and determine the EC50 value for this compound.

Protocol 3: Analysis of this compound Gene Expression by RT-PCR

This protocol details the analysis of this compound gene expression in different insect tissues using Reverse Transcription PCR (RT-PCR).[1]

Materials:

  • Trizol® reagent

  • iScript™ Select cDNA Synthesis Kit

  • Gene-specific primers for the this compound gene

  • Primers for a housekeeping gene (as a control)

  • Taq DNA polymerase

  • Agarose gel electrophoresis equipment

Methodology:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from various insect tissues (e.g., CNS, gut, reproductive tissues, muscle) as described in Protocol 1.

    • Synthesize cDNA from each RNA sample.

  • PCR Amplification:

    • Perform PCR using the synthesized cDNA as a template with this compound-specific primers.

    • In a separate reaction, amplify a housekeeping gene to normalize the results.

    • PCR Conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 56°C for 30 seconds

        • Extension: 72°C for 60 seconds

      • Final extension: 72°C for 10 minutes

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size indicates the expression of the this compound gene in that tissue.

Visualizations

This compound Signaling Pathway

Proctolin_Signaling_Pathway This compound This compound (RYLPT) Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates AC Adenylate Cyclase (AC) G_Protein->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response

Caption: this compound signaling cascade via a G protein-coupled receptor.

Experimental Workflow: this compound Gene Cloning

Gene_Cloning_Workflow Start Start: Insect Tissue (e.g., CNS) RNA_Isolation Total RNA Isolation (Trizol) Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis RACE_PCR 5' and 3' RACE PCR cDNA_Synthesis->RACE_PCR Amplification Amplification of This compound cDNA RACE_PCR->Amplification Ligation Ligation into Cloning Vector (pGEM-T) Amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Selection and Screening of Positive Clones Transformation->Selection Sequencing Plasmid Purification and Sequencing Selection->Sequencing End End: Confirmed This compound cDNA Clone Sequencing->End

Caption: Workflow for cloning the this compound gene.

Experimental Workflow: Recombinant Protein Expression and Analysis

Protein_Expression_Workflow Start Start: this compound Receptor cDNA Clone Subcloning Subcloning into Expression Vector Start->Subcloning Transfection Transfection into Heterologous System (e.g., HEK-293 cells) Subcloning->Transfection Expression Protein Expression (24-48 hours) Transfection->Expression Functional_Assay Functional Assay (e.g., Calcium Imaging) Expression->Functional_Assay Data_Analysis Data Analysis (Dose-Response Curve) Functional_Assay->Data_Analysis End End: Pharmacological Characterization Data_Analysis->End

Caption: Workflow for recombinant expression and functional analysis.

References

Application Notes and Protocols for In Situ Hybridization of Proctolin mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the localization of Proctolin mRNA in tissue samples using in situ hybridization (ISH). This technique is invaluable for understanding the spatial expression patterns of this compound, a neuropeptide that functions as a neuromodulator and neurohormone in arthropods, influencing muscle contraction, heart rate, and other physiological processes.[1][2] The protocols outlined below are designed to offer a robust framework for researchers investigating the role of this compound in various biological contexts.

Introduction to this compound and In Situ Hybridization

This compound (RYLPT) was the first insect neuropeptide to be sequenced and is known to be a potent modulator of visceral and skeletal muscle contractions.[1][2] Understanding the precise cellular sources of this compound is crucial for elucidating its physiological functions and for the development of targeted therapeutic or pest control agents. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue.[3] The method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence, allowing for its detection and localization.

Applications in Research and Drug Development

  • Neurobiology: Mapping the distribution of this compound-expressing neurons in the central and peripheral nervous systems.

  • Physiology: Identifying the cellular sites of this compound synthesis in relation to its target tissues, such as muscle and reproductive organs.

  • Pharmacology: Screening for compounds that may alter the expression of this compound mRNA.

  • Toxicology: Assessing the impact of environmental toxins or insecticides on the proctolinergic system.

  • Drug Development: Identifying novel targets for insecticides or therapeutic agents by understanding the regulation of this compound expression.

Quantitative Data Summary

The expression of this compound mRNA has been identified in various tissues of the blood-feeding bug, Rhodnius prolixus. The following table summarizes the observed tissue distribution based on reverse transcription PCR (RT-PCR) analysis.[4][5]

TissueThis compound mRNA Expression in Rhodnius prolixus (Fifth Instar)This compound mRNA Expression in Rhodnius prolixus (Adult)
Central Nervous System (CNS)PresentNot Reported
TestesPresentPresent
Dorsal Vessel, Trachea, Fat Body (pooled)PresentNot Reported
Male Reproductive TissuesNot ReportedPresent
Female Reproductive TissuesNot ReportedPresent

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization for this compound mRNA. The protocol is a synthesis of established ISH procedures and should be adapted and optimized for the specific tissue and organism under investigation.

I. Probe Preparation (Digoxigenin-labeled RNA Probe)
  • Template Preparation:

    • Linearize the plasmid DNA containing the this compound cDNA insert using appropriate restriction enzymes.

    • Purify the linearized template by phenol/chloroform extraction and ethanol precipitation.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction using a transcription kit with DIG RNA Labeling Mix.

    • Incubate the reaction at 37°C for 2 hours.

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.

    • Resuspend the probe in RNase-free water and store at -80°C.

II. Tissue Preparation
  • Fixation:

    • Dissect the tissue of interest in ice-cold phosphate-buffered saline (PBS).

    • Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. The fixation time may need to be optimized.

  • Cryoprotection and Sectioning:

    • Wash the fixed tissue in PBS.

    • Cryoprotect the tissue by incubating in a graded series of sucrose solutions (e.g., 15% and 30% sucrose in PBS) until the tissue sinks.

    • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.

    • Cut frozen sections (10-20 µm) using a cryostat and collect them on RNase-free, coated slides (e.g., SuperFrost Plus).

    • Allow the sections to air dry on the slides.

III. In Situ Hybridization
  • Pre-hybridization:

    • Wash the slides in PBS.

    • Permeabilize the tissue with Proteinase K (10 µg/ml in PBS) for an optimized duration.

    • Wash in PBS.

    • Post-fix with 4% PFA.

    • Wash in PBS.

    • Incubate in hybridization buffer without the probe for at least 1 hour at the hybridization temperature (typically 55-65°C).

  • Hybridization:

    • Dilute the DIG-labeled this compound RNA probe in hybridization buffer.

    • Denature the probe by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

IV. Post-Hybridization Washes and Immunodetection
  • Stringent Washes:

    • Remove the coverslips and perform a series of stringent washes to remove the unbound probe. This typically involves washes in solutions with decreasing concentrations of salt and formamide at the hybridization temperature.

  • Immunodetection:

    • Wash the slides in a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).

    • Block non-specific binding sites by incubating in a blocking solution (e.g., MABT with 2% BSA or serum) for 1-2 hours.

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) diluted in blocking solution, typically overnight at 4°C.

    • Wash extensively in MABT to remove unbound antibody.

V. Signal Detection
  • Colorimetric Detection:

    • Wash the slides in a pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).

    • Incubate the slides in a color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.

    • Monitor the color development under a microscope.

    • Stop the reaction by washing in PBS.

    • Counterstain if desired, dehydrate, and mount with a coverslip.

Mandatory Visualizations

This compound Signaling Pathway

This compound acts by binding to a G protein-coupled receptor (GPCR) on the cell surface. This initiates an intracellular signaling cascade, although the specific second messengers can vary between different cell types and organisms.[2] The diagram below illustrates a generalized this compound signaling pathway.

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein G Protein (α, β, γ subunits) Proctolin_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction, Increased Heart Rate) Second_Messenger->Cellular_Response Initiates

Caption: Generalized this compound signaling pathway via a G protein-coupled receptor.

In Situ Hybridization Workflow for this compound mRNA

The following diagram outlines the key steps in the in situ hybridization protocol for localizing this compound mRNA.

ISH_Workflow start Start probe_prep Probe Preparation (DIG-labeled this compound RNA) start->probe_prep tissue_prep Tissue Preparation (Fixation & Sectioning) start->tissue_prep hybridization Hybridization (with this compound Probe) probe_prep->hybridization prehybridization Pre-hybridization tissue_prep->prehybridization prehybridization->hybridization post_hybridization Post-hybridization Washes hybridization->post_hybridization immunodetection Immunodetection (Anti-DIG Antibody) post_hybridization->immunodetection signal_detection Signal Detection (Colorimetric) immunodetection->signal_detection analysis Microscopic Analysis & Data Interpretation signal_detection->analysis end End analysis->end

Caption: Workflow for in situ hybridization of this compound mRNA.

References

Synthesizing and Evaluating Proctolin Agonists and Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Proctolin, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr), is a pioneering discovery in the field of insect neuropeptides.[1] It functions as a neuromodulator and neurohormone in arthropods, influencing a variety of physiological processes including muscle contraction, cardioacceleration, and reproductive functions.[2][3] The this compound receptor, a G protein-coupled receptor (GPCR), mediates these effects through intracellular signaling cascades.[4] The development of synthetic this compound agonists and antagonists is crucial for dissecting its physiological roles and for the potential development of novel insecticides.[1]

This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of this compound analogues. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and pest management.

I. Synthesis of this compound Analogues

The primary method for synthesizing this compound and its analogues is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]

A. General Principles of Fmoc SPPS

The synthesis cycle consists of the following key steps:

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents.[6]

  • Fmoc Deprotection: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a weak base, commonly a solution of piperidine in DMF.[7]

  • Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common activating reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[8]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[6]

These steps are repeated for each amino acid in the desired peptide sequence.

B. Protocol: Synthesis of a this compound Agonist - [Phe(p-NH2)2]-Proctolin

This protocol outlines the synthesis of a this compound agonist where the Tyrosine at position 2 is replaced by p-amino-Phenylalanine.

Materials:

  • Fmoc-Thr(tBu)-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • Fmoc-Phe(p-Boc-amino)-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell Fmoc-Thr(tBu)-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Proline (Pro):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Drain the solution and wash the resin as in step 2.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the following order: Fmoc-Leu-OH, Fmoc-Phe(p-Boc-amino)-OH, and Fmoc-Arg(Pbf)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

C. Protocol: Synthesis of a this compound Antagonist - [α-methyl-L-tyrosine2]-Proctolin

This protocol describes the synthesis of a this compound antagonist with a modification at the second amino acid residue.[9]

Materials:

  • Same as for the agonist synthesis, with the exception of Fmoc-Phe(p-Boc-amino)-OH.

  • Fmoc-α-methyl-L-tyrosine(tBu)-OH

Procedure:

The synthesis follows the same general procedure as for the agonist. The key difference is the use of Fmoc-α-methyl-L-tyrosine(tBu)-OH at the coupling step for the second amino acid residue.

II. Purification and Characterization

Crude synthetic peptides require purification to remove byproducts and truncated sequences. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

A. Protocol: RP-HPLC Purification

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

B. Characterization

The identity and purity of the synthesized peptides should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

  • Analytical RP-HPLC: To assess the purity of the final product.

III. Biological Evaluation of this compound Analogues

The biological activity of synthesized this compound agonists and antagonists can be evaluated using various bioassays.

A. Protocol: Insect Visceral Muscle Contraction Assay

This protocol describes a common bioassay to measure the myotropic activity of this compound analogues on insect hindgut or oviduct preparations.[2][10]

Materials:

  • Adult cockroaches (Periplaneta americana) or locusts (Locusta migratoria)

  • Insect saline solution

  • Synthesized this compound analogues

  • Force transducer and recording system

Procedure:

  • Tissue Dissection: Dissect the hindgut or oviduct from the insect in cold saline.

  • Tissue Mounting: Mount the tissue in an organ bath containing aerated saline at a constant temperature. Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular washing, until a stable baseline is achieved.

  • Application of Compounds:

    • Agonist Assay: Add increasing concentrations of the this compound agonist to the organ bath and record the contractile response.

    • Antagonist Assay: Pre-incubate the tissue with the this compound antagonist for a set period before adding a standard concentration of this compound. Record the inhibition of the this compound-induced contraction.

  • Data Analysis: Measure the amplitude and frequency of contractions. For agonists, construct dose-response curves and determine the EC50 value. For antagonists, determine the IC50 value or the extent of the rightward shift in the this compound dose-response curve.

IV. Quantitative Data Summary

The following tables summarize the biological activity of selected this compound agonists and antagonists from published literature.

Table 1: Bioactivity of this compound Agonists

CompoundBioassay SystemParameterValueReference
This compoundDrosophila larval muscleEC50 (sustained contraction)8.5 x 10⁻⁷ M[11]
This compoundDrosophila CG6986 receptor (HEK cells)EC50 (second messenger activation)0.3 nM[4][12]
This compoundDrosophila CG6986 receptor (HEK cells)IC50 (binding affinity)4 nM[4][12]

Table 2: Bioactivity of this compound Antagonists

CompoundBioassay SystemParameterEffectReference
[α-methyl-L-tyrosine2]this compoundLocust oviductThresholdAntagonist at 5 x 10⁻⁹ M[9]
[N-methyl-L-tyrosine2]this compoundLocust oviductThresholdAntagonist at 5 x 10⁻⁹ M[9]
Cyclothis compoundLocust oviductAntagonismShifts this compound dose-response curve[9]

V. Visualizations

A. This compound Signaling Pathway

This compound binds to its G protein-coupled receptor, which can activate multiple signaling pathways. The primary pathway involves the Gq protein, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound has also been shown to influence cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[4][13]

Proctolin_Signaling This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R binds Gq Gq Proctolin_R->Gq activates AC Adenylyl Cyclase Proctolin_R->AC modulates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to cAMP cAMP AC->cAMP produces

Caption: this compound Receptor Signaling Pathway.

B. Experimental Workflow for this compound Analogue Development

The development of novel this compound agonists and antagonists follows a structured workflow, from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow Design Analogue Design (Structure-Activity Relationship) Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Analytical HPLC Purification->Characterization Screening Primary Bioassay (e.g., Muscle Contraction) Characterization->Screening Dose_Response Dose-Response Analysis (EC50 / IC50 Determination) Screening->Dose_Response Secondary_Assay Secondary Bioassays (e.g., Receptor Binding, Second Messenger) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Workflow for this compound Analogue Development.

References

Application Notes and Protocols for Studying Proctolin Receptor Function Using RNAi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RNA interference (RNAi) for the functional analysis of the Proctolin receptor, a key G protein-coupled receptor (GPCR) in arthropods. The protocols outlined below detail the necessary steps from dsRNA synthesis to phenotypic analysis, enabling researchers to investigate the physiological and behavioral roles of the this compound receptor in various insect models.

Introduction to this compound and its Receptor

This compound (Arg-Tyr-Leu-Pro-Thr) is a pentapeptide that was the first insect neuropeptide to be sequenced.[1] It functions as a neuromodulator and neurohormone, influencing a wide range of physiological processes in arthropods, including the modulation of muscle contractions.[2] The this compound receptor has been identified as a G protein-coupled receptor (GPCR).[3][4][5] In Drosophila melanogaster, the orphan GPCR CG6986 was identified as a bona fide this compound receptor, demonstrating high-affinity binding to this compound and mediating second messenger activation upon stimulation.[3][4][5] Understanding the function of this receptor is crucial for elucidating the neural circuits that control essential behaviors and physiological functions in insects, and it may present a target for the development of novel insecticides.

Application of RNAi in this compound Receptor Functional Studies

RNA interference (RNAi) is a powerful reverse genetics tool used to silence gene expression in a sequence-specific manner.[6] By introducing double-stranded RNA (dsRNA) homologous to the this compound receptor gene, researchers can effectively knock down its expression and observe the resulting phenotypic changes. This approach has been successfully used to study the role of the this compound receptor in Drosophila larval muscle contraction and behavior.[7]

Data Presentation

Quantitative Effects of this compound Receptor RNAi Knockdown

The following tables summarize quantitative data from studies utilizing RNAi to investigate the function of the this compound receptor in Drosophila melanogaster larvae.

Tissue-Specific KnockdownPhenotype AssessedMeasurementControl ValueKnockdown ValuePercentage ChangeReference
Muscle (24B-Gal4/UAS-RNAi ProcR)This compound-induced muscle contraction (tonus)Change in muscle tension(Normalized to 100%)Significantly reducedNot specified[7]
Nervous Tissue (Elav-Gal4/UAS-RNAi ProcR)Larval crawling velocity at 36°CVelocity (mm/s)~1.2~0.8~33% decrease[7]
Muscle (24B-Gal4/UAS-RNAi ProcR)Larval crawling velocity at 36°CVelocity (mm/s)~1.2~0.9~25% decrease[7]
Muscle (24B-Gal4/UAS-RNAi ProcR)Larval thermal preferencePreferred Temperature (°C)18.0 ± 0.616.7 ± 0.4-1.3°C[7]

Experimental Protocols

Protocol 1: dsRNA Synthesis for this compound Receptor Knockdown

This protocol describes the synthesis of dsRNA targeting the this compound receptor gene using in vitro transcription.

1. Primer Design and Template Generation:

  • Select a unique region of the this compound receptor gene (e.g., 300-500 bp) to minimize off-target effects.

  • Design forward and reverse primers with a T7 promoter sequence (TAATACGACTCACTATAGGG) at the 5' end of each primer.

  • Use these primers to amplify the target region from cDNA or genomic DNA via PCR.

2. In Vitro Transcription:

  • Purify the PCR product to serve as the template for in vitro transcription.

  • Use a commercial T7 RNA polymerase kit for the synthesis of single-stranded RNA from the purified PCR template.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

3. dsRNA Formation and Purification:

  • Following transcription, treat the reaction with DNase I to remove the DNA template.

  • To anneal the single-stranded RNA into dsRNA, heat the sample to 65-70°C for 5-10 minutes and then allow it to cool slowly to room temperature.

  • Purify the dsRNA using a suitable column-based RNA purification kit.

  • Elute the dsRNA in nuclease-free water.

4. Quality Control:

  • Quantify the dsRNA concentration using a spectrophotometer.

  • Assess the integrity and size of the dsRNA by running an aliquot on a non-denaturing agarose gel. A single band corresponding to the expected size of the dsRNA should be visible.

Protocol 2: In Vivo RNAi via Microinjection in Drosophila Embryos

This protocol is adapted for the delivery of this compound receptor dsRNA into Drosophila embryos.

1. Embryo Collection and Preparation:

  • Collect freshly laid embryos and dechorionate them using a 50% bleach solution for 2-3 minutes.

  • Rinse the embryos thoroughly with water and align them on an agar plate for microinjection.

2. Needle Preparation and Loading:

  • Pull a fine glass capillary needle using a micropipette puller.

  • Load the needle with the purified this compound receptor dsRNA solution (typically at a concentration of 1-5 µg/µL).

3. Microinjection:

  • Under a microscope, carefully inject a small volume of the dsRNA solution into the posterior end of the embryos.

  • As a control, inject a separate group of embryos with a non-specific dsRNA (e.g., GFP dsRNA).

4. Post-Injection Care and Phenotypic Analysis:

  • Transfer the injected embryos to a humid chamber and allow them to develop at the appropriate temperature.

  • Analyze the resulting larvae or adult flies for phenotypes related to this compound receptor function, such as altered muscle contractility or behavioral changes.

Protocol 3: Functional Assay - Muscle Contraction Analysis

This protocol describes a method to assess the effect of this compound receptor knockdown on muscle contractility in Drosophila larvae.

1. Larval Dissection:

  • Dissect third-instar larvae in a physiological saline solution to expose the body wall muscles.

  • Remove the central nervous system to eliminate neuronal input to the muscles.

2. Muscle Preparation and Mounting:

  • Carefully mount the larval body wall preparation in a chamber that allows for the measurement of muscle tension.

  • Perfuse the preparation with saline solution.

3. This compound Application and Data Recording:

  • Apply this compound at a known concentration (e.g., 10⁻⁷ M) to the muscle preparation.

  • Record the resulting changes in muscle tension (tonus) using a force transducer.

  • Compare the response of larvae with this compound receptor knockdown to that of control larvae.

Visualizations

This compound Receptor Signaling Pathway

Proctolin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ProcR This compound Receptor (GPCR) This compound->ProcR Binds to G_protein G Protein (α, β, γ subunits) ProcR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Activates Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response Initiates

Caption: this compound receptor G protein-coupled signaling cascade.

Experimental Workflow for this compound Receptor RNAi Study

RNAi_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis dsRNA_design 1. dsRNA Design & Target Selection dsRNA_synthesis 2. dsRNA Synthesis dsRNA_design->dsRNA_synthesis dsRNA_delivery 3. dsRNA Delivery (e.g., Microinjection) dsRNA_synthesis->dsRNA_delivery Incubation 4. Incubation & Development dsRNA_delivery->Incubation Phenotypic_analysis 5. Phenotypic Analysis (Behavioral, Physiological) Incubation->Phenotypic_analysis qPCR 6. Validation by qPCR (mRNA knockdown) Phenotypic_analysis->qPCR Western_blot 7. Validation by Western Blot (Protein knockdown) Phenotypic_analysis->Western_blot

References

Application Notes and Protocols for Calcium Imaging of Proctolin-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a neuropeptide first identified in insects that acts as a neurohormone and neuromodulator.[1] It plays a significant role in stimulating the contraction of various visceral and skeletal muscles in insects.[1] The this compound receptor has been identified as a G-protein coupled receptor (GPCR).[2] Understanding the intracellular signaling mechanisms initiated by this compound is crucial for elucidating its physiological functions and for the development of novel insecticides or therapeutic agents targeting GPCRs.

A key event in this compound-induced cellular activation is the elevation of intracellular calcium concentration ([Ca²⁺]i).[3][4] Calcium imaging is a powerful technique used to visualize and quantify these changes in [Ca²⁺]i in real-time within living cells.[5] This application note provides detailed protocols for measuring this compound-induced calcium responses in insect cells using the ratiometric fluorescent indicator Fura-2 AM, summarizes quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Signaling Pathway of this compound-Induced Calcium Release

This compound binding to its GPCR activates a signaling cascade that leads to an increase in intracellular calcium.[2] This is believed to occur through the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6] Additionally, this compound-induced responses are dependent on the influx of extracellular calcium, suggesting the involvement of plasma membrane calcium channels, such as L-type voltage-gated calcium channels.[7][8]

Proctolin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er ER Membrane This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein G-protein (Gq) Proctolin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Increased [Ca²⁺]i Ca_ER->Ca_Cytosol Release IP3R->Ca_ER Opens Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Triggers L_type_channel L-type Ca²⁺ Channel L_type_channel->Ca_Cytosol Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->L_type_channel Influx

This compound signaling pathway leading to increased intracellular calcium.

Quantitative Data on this compound-Induced Cellular Responses

The following table summarizes quantitative data from studies on this compound-induced responses in Drosophila melanogaster larval muscles.

ParameterValueCell/Tissue TypeConditionsReference
This compound Concentration for Muscle Contraction Threshold: 10⁻¹⁰ M; Saturation: ≥ 10⁻⁵ MDrosophila larval body-wall musclesCNS removed, no nerve stimulation[9]
EC₅₀ for Sustained Contractions 8.5 x 10⁻⁷ MDrosophila larval body-wall musclesCNS removed, no nerve stimulation[9]
Effect of Extracellular Ca²⁺ on Contractions Significant reduction in contraction amplitude when external Ca²⁺ was reduced from 1.5 mM to 0.5 mM or 0 mM.Drosophila larval body-wall muscles10⁻⁸ M and 10⁻⁶ M this compound[8]
Effect of L-type Ca²⁺ Channel Blocker Co-application of 10⁻⁶ M nifedipine significantly reduced the amplitude of sustained contractions induced by 10⁻⁶ M this compound.Drosophila larval body-wall muscles---[8]
Calcium Transient Frequency Average of 3.2 ± 0.1 transients per minute.Developing cortical neurons (general reference for Ca²⁺ transient kinetics)Spontaneous activity[10]
Calcium Transient Kinetics Rapid rise time of 2.14 ± 0.2 sec and a decay time of 5.5 ± 0.3 sec.Developing cortical neurons (general reference for Ca²⁺ transient kinetics)Spontaneous activity[10]

Experimental Protocols

Insect Cell Culture

This protocol is for the routine maintenance of insect cell lines such as Spodoptera frugiperda (Sf9) or High Five™ cells, which can be used for expressing the this compound receptor and subsequent calcium imaging experiments.

Materials:

  • Complete baculoviral medium (e.g., Grace's Insect Medium, supplemented with 10% fetal bovine serum, or a serum-free formulation)[11]

  • Sf9 or High Five™ cells[11][12]

  • 25 cm² or 75 cm² tissue culture flasks[11]

  • 27°C incubator[11]

  • Sterile serological pipettes and centrifuge tubes

  • 70% ethanol

Procedure:

  • Thaw a frozen vial of cells rapidly in a 37°C water bath.[11]

  • Sterilize the outside of the vial with 70% ethanol and transfer the contents to a flask containing 4-5 ml of complete medium.[11]

  • Incubate the flask at 27°C.[11]

  • For adherent cultures, allow cells to attach for 2-3 hours, then replace the medium to remove cryoprotectant.[11]

  • Subculture the cells when they reach 80-90% confluency. For Sf9 cells, the doubling time is approximately 24-30 hours, and for High Five™ cells, it is 18-24 hours.[1]

  • To subculture, gently dislodge the cells by pipetting medium over the cell monolayer and transfer a fraction of the cell suspension to a new flask with fresh medium.[1]

Calcium Imaging of this compound Response

This protocol details the measurement of intracellular calcium changes in response to this compound using Fura-2 AM.

Materials:

  • Insect cells (e.g., Sf9) cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)[13][14]

  • DMSO (dimethyl sulfoxide)[13][14]

  • Pluronic F-127[3]

  • Hank's Buffered Salt Solution (HBSS) or similar physiological saline[13]

  • This compound stock solution

  • Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.[15]

  • Image acquisition and analysis software

Procedure:

a. Fura-2 AM Loading Solution Preparation:

  • Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of high-quality DMSO.[14]

  • For cell loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/ml.[14][16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[3]

b. Cell Loading:

  • Wash the cells cultured on coverslips twice with HBSS.[16]

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 27°C in the dark.[3][14]

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.[16]

  • Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[14]

c. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber containing HBSS.

  • Focus on the cells and acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

  • Apply this compound at the desired concentration to the imaging chamber.

  • Record the changes in fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly proportional to the intracellular calcium concentration.[14]

Experimental_Workflow Start Start Cell_Culture Culture Insect Cells on Coverslips Start->Cell_Culture Wash_Cells_1 Wash Cells with HBSS Cell_Culture->Wash_Cells_1 Prepare_Loading_Solution Prepare Fura-2 AM Loading Solution Load_Dye Incubate with Fura-2 AM (30-60 min) Prepare_Loading_Solution->Load_Dye Wash_Cells_1->Load_Dye Wash_Cells_2 Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells_2 De_esterification Allow for De-esterification (30 min) Wash_Cells_2->De_esterification Mount_Coverslip Mount Coverslip on Microscope Stage De_esterification->Mount_Coverslip Acquire_Baseline Acquire Baseline F340/F380 Ratio Mount_Coverslip->Acquire_Baseline Add_this compound Apply this compound Acquire_Baseline->Add_this compound Record_Response Record F340/F380 Ratio Over Time Add_this compound->Record_Response Data_Analysis Data Analysis Record_Response->Data_Analysis End End Data_Analysis->End

Experimental workflow for calcium imaging of this compound-induced responses.

Data Analysis

The primary data from ratiometric calcium imaging is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, though for many applications, the change in the ratio itself is a sufficient measure of the cellular response.[14]

Key parameters to analyze:

  • Baseline [Ca²⁺]i: The F340/F380 ratio before the addition of this compound.

  • Peak Amplitude: The maximum F340/F380 ratio achieved after this compound stimulation.

  • Time to Peak: The time taken to reach the peak amplitude from the point of stimulation.

  • Duration of Response: The time the F340/F380 ratio remains above a certain threshold.

  • Frequency of Oscillations: If the response is oscillatory, the number of calcium transients per unit of time.

Data_Analysis_Logic Raw_Data Raw Fluorescence Data (Time-lapse images at 340nm and 380nm) ROI_Selection Select Regions of Interest (ROIs) (Individual Cells) Raw_Data->ROI_Selection Intensity_Measurement Measure Average Fluorescence Intensity within ROIs for each time point ROI_Selection->Intensity_Measurement Ratio_Calculation Calculate F340/F380 Ratio for each ROI over time Intensity_Measurement->Ratio_Calculation Ratio_vs_Time_Plot Plot F340/F380 Ratio vs. Time Ratio_Calculation->Ratio_vs_Time_Plot Parameter_Extraction Extract Key Parameters: - Baseline - Peak Amplitude - Time to Peak - Duration Ratio_vs_Time_Plot->Parameter_Extraction Statistical_Analysis Statistical Analysis (e.g., Dose-Response Curves, Comparison of treatments) Parameter_Extraction->Statistical_Analysis Final_Results Final Results and Interpretation Statistical_Analysis->Final_Results

Logical workflow for the analysis of calcium imaging data.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers investigating this compound-induced calcium signaling. By employing calcium imaging techniques, scientists can gain valuable insights into the mechanisms of this compound action, which is essential for basic research in insect neurobiology and for the development of novel pest control strategies. Furthermore, as the this compound receptor is a member of the GPCR family, these studies can contribute to a broader understanding of GPCR signaling in various physiological and pathological contexts, relevant to drug development professionals.

References

Troubleshooting & Optimization

Proctolin In Vitro Bioassay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing proctolin concentration for in vitro bioassays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in insects?

This compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) neuropeptide first isolated from the cockroach Periplaneta americana.[1] It functions primarily as a neuromodulator and cotransmitter in arthropods, influencing the contraction of visceral and skeletal muscles.[1][2] It is involved in various physiological processes, including digestion, reproduction, and cardiovascular function.[2][3]

Q2: What is the mechanism of action for this compound?

This compound acts by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding activates intracellular signaling pathways, often leading to an increase in second messengers such as inositol trisphosphate (IP3) and cyclic AMP (cAMP), and subsequent influx of calcium ions.[4] This cascade ultimately enhances muscle contractility.[3][5]

Q3: What is a typical effective concentration range for this compound in in vitro bioassays?

The effective concentration of this compound can vary significantly depending on the species, tissue type, and specific bioassay. However, a general starting range for dose-response experiments is between 10⁻¹⁰ M and 10⁻⁶ M. The half-maximal effective concentration (EC₅₀) for this compound-induced muscle contractions in Drosophila melanogaster larvae has been reported to be approximately 8.5 x 10⁻⁷ M for sustained contractions.[6] In other systems, like the hindgut of the cockroach, high affinity binding has been observed at concentrations as low as 2 x 10⁻⁸ M.[7]

Q4: How should I store this compound to ensure its stability?

Lyophilized this compound powder should be stored at -20°C for long-term stability.[4][7] Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[7] For short-term storage of solutions (up to one month), -20°C is generally acceptable.

Q5: What solvent should I use to dissolve this compound?

This compound is typically soluble in aqueous buffers. For stock solutions, sterile, nuclease-free water or a buffer appropriate for your bioassay (e.g., insect saline solution) can be used. It is crucial to ensure the pH of the final solution is compatible with your experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak response to this compound application 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Sub-optimal Concentration: The concentration range tested is too low. 3. Tissue Viability Issues: The dissected tissue is unhealthy or has been damaged. 4. Incorrect Buffer/Saline Composition: The physiological solution is not suitable for the tissue. 5. Receptor Desensitization: Prolonged exposure to high concentrations of this compound.1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Perform a wider dose-response curve, starting from a lower concentration (e.g., 10⁻¹¹ M) and going up to a higher concentration (e.g., 10⁻⁵ M). 3. Ensure careful dissection and handling of the tissue. Use fresh preparations for each experiment. 4. Double-check the composition and pH of your saline solution to ensure it is appropriate for the insect species and tissue being used. 5. Ensure adequate washout periods between this compound applications.
High variability between replicates 1. Pipetting Errors: Inaccurate dilution or application of this compound. 2. Inconsistent Tissue Preparations: Differences in the size or health of the dissected tissue. 3. Peptide Adsorption: this compound may be adsorbing to the surface of plasticware, leading to lower effective concentrations.[2] 4. Biological Variation: Natural variation between individual animals.1. Calibrate pipettes regularly. Use low-retention pipette tips. 2. Standardize the dissection procedure to obtain tissue preparations of similar size and quality. 3. Consider using siliconized or low-protein-binding tubes and pipette tips. Pre-rinsing tips with the peptide solution can also help. 4. Increase the number of replicates to account for biological variability and perform statistical analysis.
Precipitation of this compound in solution 1. Poor Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Incorrect pH: The pH of the solution is not optimal for this compound solubility.1. Prepare a fresh stock solution at a lower concentration. Gentle vortexing or sonication may aid dissolution. 2. Adjust the pH of the solvent. This compound is a basic peptide and may be more soluble in slightly acidic conditions.
Unexpected or inconsistent dose-response curve 1. Contaminated this compound: The this compound stock may be contaminated. 2. Presence of Peptidases: Endogenous peptidases in the tissue preparation may be degrading this compound.[1] 3. Complex Receptor Pharmacology: Potential for multiple receptor subtypes with different affinities.1. Use high-purity this compound (>95%). Consider purchasing from a different supplier if issues persist. 2. Include peptidase inhibitors in your bioassay buffer, if appropriate for your experimental design. 3. Carefully analyze the shape of your dose-response curve. A biphasic curve may suggest multiple receptor populations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's activity in various in vitro bioassays.

Table 1: Effective Concentrations and EC₅₀/IC₅₀ Values of this compound

SpeciesTissue/AssayParameterValueReference
Periplaneta americana (Cockroach)Hindgut ReceptorKdapp2 x 10⁻⁸ M[7]
Drosophila melanogaster (Fruit Fly)Larval Body-Wall Muscle (Sustained Contractions)EC₅₀8.5 x 10⁻⁷ M[6]
Drosophila melanogaster (Fruit Fly)Expressed CG6986 Receptor (in mammalian cells)EC₅₀0.3 nM (3 x 10⁻¹⁰ M)
Drosophila melanogaster (Fruit Fly)Expressed CG6986 Receptor (in mammalian cells)IC₅₀4 nM (4 x 10⁻⁹ M)
Rhodnius prolixus (Blood-Feeding Bug)Anterior Midgut ContractionsThreshold~10⁻⁹ M[3]
Rhodnius prolixus (Blood-Feeding Bug)Hindgut ContractionsThreshold~10⁻⁹ M[3]

Table 2: this compound Concentration and Experimental Conditions

SpeciesTissueThis compound Concentration RangeKey Experimental ConditionsReference
Drosophila melanogasterLarval Body-Wall Muscle10⁻¹⁰ M to 10⁻⁵ MSemi-intact preparations with CNS removed.[6]
Rhodnius prolixusAnterior Midgut and Hindgut10⁻⁹ M to 10⁻⁶ MIn vitro muscle contraction bioassay.[3]
Locusta migratoria (Locust)ForegutNot specifiedDose-dependent increase in basal tonus.

Experimental Protocols

Protocol 1: Insect Hindgut Contraction Bioassay

This protocol outlines a general procedure for measuring the myotropic effects of this compound on an isolated insect hindgut, a classic bioassay for this neuropeptide.

Materials:

  • Insect saline solution (composition varies by species, but a typical example for cockroaches is: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 10 mM Tris-HCl, pH 7.2)

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Dissection tools (fine scissors, forceps)

  • Dissection dish with a silicone elastomer base

  • Isotonic force transducer and recording apparatus

  • Perfusion system

  • Insect of choice (e.g., cockroach, locust)

Procedure:

  • Dissection:

    • Anesthetize the insect by chilling it on ice.

    • Dissect out the hindgut in a dish filled with cold insect saline.

    • Carefully remove surrounding tissues, such as fat bodies and Malpighian tubules.

    • Tie a silk or cotton thread to both the anterior and posterior ends of the hindgut preparation.

  • Mounting the Tissue:

    • Transfer the hindgut preparation to an organ bath containing fresh, aerated insect saline at room temperature.

    • Attach one end of the hindgut to a fixed hook at the bottom of the organ bath.

    • Connect the other end to an isotonic force transducer to measure muscle contractions.

    • Apply a small amount of initial tension (e.g., 0.2-0.5 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the saline solution.

  • This compound Application and Data Recording:

    • Prepare a series of this compound dilutions in insect saline from your stock solution.

    • Begin recording the baseline contractile activity of the hindgut.

    • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Record the change in contraction amplitude and frequency for a set period (e.g., 3-5 minutes) at each concentration.

    • After each application (for non-cumulative addition) or at the end of the experiment, thoroughly wash the tissue with fresh saline until the baseline activity is restored.

  • Data Analysis:

    • Measure the peak amplitude of contractions and/or the change in basal tonus in response to each this compound concentration.

    • Normalize the response to the maximum response observed or to a control substance.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates cAMP cAMP ATP->cAMP Muscle_Contraction Enhanced Muscle Contraction cAMP->Muscle_Contraction Leads to Ca_release->Muscle_Contraction Leads to

Caption: this compound signaling pathway in an insect muscle cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Insect Dissection & Hindgut Isolation Mounting 2. Mount Hindgut in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate Tissue (30-60 min) Mounting->Equilibration Baseline 4. Record Baseline Activity Equilibration->Baseline Proctolin_add 5. Add this compound (Dose-Response) Baseline->Proctolin_add Record 6. Record Contractions Proctolin_add->Record Washout 7. Washout Record->Washout Measure 8. Measure Contraction Amplitude/Frequency Record->Measure Washout->Proctolin_add Repeat for next concentration Plot 9. Plot Dose-Response Curve Measure->Plot Calculate 10. Calculate EC₅₀ Plot->Calculate

Caption: Workflow for an in vitro insect hindgut contraction bioassay.

References

preventing Proctolin degradation in tissue homogenates

Data from a study on Schistocerca gregaria. [5]

Experimental Protocols & Visualizations

Protocol: this compound Degradation Assay in Tissue Homogenates

This protocol provides a general framework for measuring this compound degradation and assessing inhibitor effectiveness.

1. Reagent Preparation:

  • Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4 at 4°C.
  • This compound Stock Solution: Prepare a concentrated stock (e.g., 1 mM) in ultrapure water and store at -20°C.
  • Inhibitor Stock Solutions: Prepare concentrated stocks of inhibitors (e.g., Amastatin, EDTA, o-Phenanthroline) in appropriate solvents.
  • Reaction Stop Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA).

2. Tissue Homogenization: a. Dissect the target tissue (e.g., insect hindgut, neural ganglia) in ice-cold saline and weigh it. b. Homogenize the tissue in a known volume of ice-cold Homogenization Buffer (e.g., 10 volumes w/v) using a glass-Teflon homogenizer. c. Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the soluble (supernatant) and membrane (pellet) fractions. [4]Collect the supernatant, which contains the majority of the degradative enzymes. [4] d. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

3. Degradation Assay: a. Set up reaction tubes on ice. For each reaction, add a specific amount of the tissue supernatant (e.g., 50 µg of protein). b. For inhibitor test groups, add the desired final concentration of the inhibitor(s) and pre-incubate for 10-15 minutes on ice. c. Initiate the reaction by adding this compound to a final concentration of ~100 µM. [5] d. Incubate the tubes in a shaking water bath at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes). e. Stop the reaction at each time point by adding an equal volume of Stop Solution. f. Centrifuge the stopped reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

4. Analysis: a. Analyze the supernatant from the stopped reactions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the remaining this compound and its degradation products. b. Monitor the elution profile with a UV detector at a wavelength suitable for detecting the peptide bonds or the tyrosine residue of this compound. c. Calculate the rate of degradation by plotting the decrease in the this compound peak area over time.

Diagrams

Gcluster_workflowExperimental Workflow for this compound Degradation Assaytissue1. Tissue Dissection(on ice)homogenize2. Homogenization(ice-cold buffer)tissue->homogenizecentrifuge3. Centrifugation(100,000 x g, 4°C)homogenize->centrifugesupernatant4. Collect Supernatant(Soluble Enzymes)centrifuge->supernatantassay5. Incubation Assay(this compound +/- Inhibitors)supernatant->assaystop6. Stop Reaction(e.g., HCl, TCA)assay->stopanalysis7. Analysis(RP-HPLC)stop->analysisGcluster_enzymesDegrading Enzymescluster_inhibitorsInhibitorscluster_productsDegradation ProductsThis compoundThis compound(Arg-Tyr-Leu-Pro-Thr)AminopeptidaseAminopeptidaseThis compound->AminopeptidaseCleavesArg-Tyr bondEndopeptidaseEndopeptidaseThis compound->EndopeptidaseCleavesTyr-Leu bondCarboxypeptidaseCarboxypeptidaseThis compound->CarboxypeptidaseCleavesPro-Thr bondProductAArg + Tyr-Leu-Pro-ThrAminopeptidase->ProductAProductBArg-Tyr + Leu-Pro-ThrEndopeptidase->ProductBProductCArg-Tyr-Leu-Pro + ThrCarboxypeptidase->ProductCAmastatinAmastatin,BestatinAmastatin->AminopeptidaseInhibitsoPhenanthrolineo-Phenanthroline,EDTAoPhenanthroline->AminopeptidaseInhibitsInhibitorCOtherInhibitorsInhibitorC->EndopeptidaseInhibits

troubleshooting low signal in Proctolin immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proctolin immunohistochemistry (IHC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound IHC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high-quality, reliable staining results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or absent?

A weak or absent signal in this compound immunohistochemistry can stem from several factors throughout the experimental workflow. Key areas to investigate include the primary antibody, tissue preparation, antigen retrieval, and signal detection steps. Improper storage or inactivation of the primary antibody, insufficient antibody concentration, or suboptimal incubation time and temperature can all lead to poor signal.[1][2][3] Furthermore, the fixation method and duration can mask the this compound epitope, requiring an effective antigen retrieval strategy to expose it.[4] Finally, issues with the secondary antibody or detection system can also result in a lack of signal.

Q2: How can I optimize the primary antibody concentration for this compound staining?

Optimizing the primary antibody concentration is a critical step to ensure specific staining with minimal background. It is recommended to perform a titration experiment by testing a range of antibody dilutions. Prepare serial dilutions of your this compound primary antibody and apply them to your tissue sections. The optimal dilution will be the one that provides the strongest specific signal with the lowest background staining. Always refer to the antibody datasheet for the manufacturer's recommended starting dilution and optimize from there.[3]

Q3: What is antigen retrieval and why is it important for this compound IHC?

Antigen retrieval is a process that unmasks epitopes that have been chemically altered or hidden by fixation, typically with formalin-based fixatives. This is crucial for successful immunohistochemistry, especially for neuropeptides like this compound.[4] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). HIER involves heating the tissue sections in a specific buffer, while PIER uses enzymes to digest proteins and expose the epitope. The choice of method and specific conditions should be optimized for your specific antibody and tissue type.

Q4: I am observing high background staining. What are the common causes and solutions?

High background staining can obscure the specific signal and make interpretation difficult. Common causes include:

  • Non-specific antibody binding: This can be due to excessively high primary or secondary antibody concentrations.[3] Optimizing the antibody dilutions is the first step.

  • Insufficient blocking: The blocking step is essential to prevent non-specific binding of antibodies. Ensure you are using an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody) and that the incubation time is sufficient.

  • Endogenous enzyme activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal. This can be addressed by adding a quenching step to your protocol.

  • Inadequate washing: Insufficient washing between antibody incubation steps can lead to the retention of unbound antibodies and high background.

Q5: Can I use a signal amplification system to enhance my weak this compound signal?

Yes, if your this compound signal is weak despite optimizing other parameters, a signal amplification system can be very effective. Systems like Tyramide Signal Amplification (TSA) can significantly increase the sensitivity of your staining.[5][6][7][8] These methods work by depositing a large number of reporter molecules at the site of the antigen, thereby amplifying the signal.

Troubleshooting Guide for Low Signal

This guide provides a structured approach to troubleshooting low or no signal in your this compound immunohistochemistry experiments.

Potential Cause Recommended Solution
Primary Antibody
Inactive antibody- Ensure proper antibody storage according to the manufacturer's datasheet.- Avoid repeated freeze-thaw cycles.[1] - Run a positive control to confirm antibody activity.
Incorrect dilution- Perform a titration experiment to determine the optimal antibody concentration.[3]
Insufficient incubation- Increase the primary antibody incubation time (e.g., overnight at 4°C).
Tissue Preparation
Improper fixation- Optimize fixation time and fixative type. Over-fixation can mask the epitope.
Tissue drying- Keep tissue sections hydrated throughout the staining procedure.
Antigen Retrieval
Suboptimal method- Test different antigen retrieval methods (HIER with different buffers and pH, or PIER).
Incorrect temperature/time- Optimize the heating time and temperature for HIER.
Secondary Antibody & Detection
Incompatible secondary- Ensure the secondary antibody is raised against the host species of the primary antibody.
Inactive reagents- Use fresh detection reagents and substrates.
Signal Amplification
Low target abundance- Consider using a signal amplification system such as a Tyramide Signal Amplification (TSA) kit.[5][6][7][8]

Experimental Protocols

Below are baseline protocols for this compound immunohistochemistry on paraffin-embedded and insect brain whole-mount preparations. These should be considered starting points and may require optimization for your specific samples and reagents.

This compound IHC Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse in distilled water.[4]

  • Antigen Retrieval (HIER):

    • Immerse slides in a staining jar containing citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash slides in PBS-T (PBS with 0.1% Tween 20).

    • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking solution to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS-T: 3 x 5 minutes.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit biotinylated IgG) diluted in blocking solution for 1 hour at room temperature.

  • Signal Detection (using an ABC kit):

    • Wash slides with PBS-T: 3 x 5 minutes.

    • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.

    • Wash slides with PBS-T: 3 x 5 minutes.

    • Develop the signal with a DAB substrate kit until the desired color intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (optional).

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

This compound IHC Protocol for Insect Brain Whole-Mount
  • Dissection and Fixation:

    • Dissect the insect brain in cold insect saline or PBS.

    • Fix the brain in 4% paraformaldehyde in PBS for 2-4 hours at room temperature or overnight at 4°C.[9][10][11]

  • Washing and Permeabilization:

    • Wash the brains in PBS-T (PBS with 0.5% Triton X-100) for several hours with multiple changes of the buffer.[9]

  • Blocking:

    • Incubate the brains in a blocking solution (e.g., 5% normal goat serum in PBS-T) for at least 1 hour at room temperature, or overnight at 4°C, with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking solution.

    • Incubate for 1-3 days at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation:

    • Wash the brains extensively in PBS-T for several hours to a full day with multiple buffer changes.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 days at 4°C with gentle agitation.

  • Final Washes and Mounting:

    • Wash the brains in PBS-T for several hours to a full day with multiple buffer changes.

    • Wash briefly in PBS.

    • Mount the brains on a slide in an appropriate mounting medium for fluorescence microscopy.

Visualizations

Troubleshooting_Low_Signal Troubleshooting Workflow for Low this compound IHC Signal start Low or No this compound Signal check_antibody Check Primary Antibody start->check_antibody check_tissue_prep Evaluate Tissue Preparation start->check_tissue_prep check_retrieval Optimize Antigen Retrieval start->check_retrieval check_detection Verify Detection System start->check_detection solution_antibody Titrate Antibody Increase Incubation Time Check Storage check_antibody->solution_antibody solution_tissue_prep Optimize Fixation Ensure Hydration check_tissue_prep->solution_tissue_prep solution_retrieval Test HIER vs. PIER Optimize Time/Temp check_retrieval->solution_retrieval solution_detection Use Fresh Reagents Confirm Compatibility check_detection->solution_detection amplify_signal Consider Signal Amplification (TSA) solution_antibody->amplify_signal end_good Optimal Signal Achieved solution_antibody->end_good solution_tissue_prep->amplify_signal solution_tissue_prep->end_good solution_retrieval->amplify_signal solution_retrieval->end_good solution_detection->amplify_signal solution_detection->end_good amplify_signal->end_good

Caption: Troubleshooting workflow for low signal in this compound IHC.

IHC_Workflow General this compound IHC Experimental Workflow prep Tissue Preparation (Fixation, Embedding, Sectioning) deparaffin Deparaffinization & Rehydration prep->deparaffin retrieval Antigen Retrieval (HIER or PIER) deparaffin->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody (anti-proctolin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Signal Detection (e.g., DAB, Fluorescence) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain imaging Microscopy & Imaging counterstain->imaging

Caption: A generalized experimental workflow for this compound IHC.

References

Proctolin Antibody Specificity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the specificity of proctolin antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity important?

A1: this compound is a neuropeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr (RYLPT) that functions as a neuromodulator and neurohormone in insects and other arthropods. It plays a crucial role in processes like muscle contraction.[1] Specificity of anti-proctolin antibodies is critical to ensure that experimental results accurately reflect the localization and quantification of this compound, avoiding cross-reactivity with other molecules that may have similar structural motifs.[2]

Q2: My immunohistochemistry (IHC) results with an anti-proctolin antibody show high background staining. What could be the cause?

A2: High background staining in IHC is often a result of non-specific binding of the primary or secondary antibodies. For polyclonal anti-proctolin antibodies, this can be due to a subset of antibodies in the serum recognizing unintended targets in the tissue.[3] Another potential cause is the presence of endogenous immunoglobulins in the sample that are recognized by the secondary antibody.[4]

Q3: I am observing unexpected bands in my Western blot when using an anti-proctolin antibody. How can I verify if these are non-specific?

A3: The presence of unexpected bands suggests that the antibody may be cross-reacting with other proteins. To verify the specificity of the bands, a peptide pre-adsorption (blocking) experiment is recommended. Incubating the antibody with an excess of the this compound peptide before using it for Western blotting should abolish the specific signal corresponding to this compound, while non-specific bands will remain.[5][6]

Q4: What is the difference between affinity purification and cross-adsorption for improving antibody specificity?

A4: Affinity purification isolates antibodies that specifically bind to the target antigen (this compound) from a complex mixture like serum.[7][8] This process enriches the antibody population for those that recognize this compound. Cross-adsorption, on the other hand, is a negative selection process that removes antibodies that bind to off-target molecules.[3][4][9] For instance, the antibody solution can be passed through a column containing immobilized proteins from a species that might cause cross-reactivity.[3]

Q5: Can I use a monoclonal antibody to avoid specificity issues?

A5: Monoclonal antibodies, because they recognize a single epitope, generally offer higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.[2] However, even monoclonal antibodies can exhibit cross-reactivity if the epitope they recognize is shared by other proteins. Therefore, validation is still a crucial step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in IHC/ICC Non-specific binding of polyclonal antibody.1. Perform a peptide pre-adsorption experiment with the this compound peptide. 2. Consider affinity purifying the antibody. 3. Optimize blocking conditions and antibody concentration.
Multiple bands in Western Blot Antibody cross-reactivity with other proteins.1. Conduct a peptide pre-adsorption control. 2. Validate using a positive control (e.g., recombinant this compound precursor) and a negative control (e.g., lysate from cells known not to express this compound).
Weak or no signal Low antibody affinity or concentration.1. Optimize antibody dilution. 2. Ensure the this compound epitope is accessible in your sample preparation (e.g., appropriate fixation and antigen retrieval for IHC).
Inconsistent results between batches Variation in polyclonal antibody preparations.1. Affinity purify the antibody to isolate the specific fraction. 2. Validate each new batch of antibody before use. 3. Consider switching to a recombinant monoclonal antibody for better consistency.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound receptor binding, which can be useful for designing competitive binding assays and validating antibody specificity.

Parameter Value Description Source
EC50 of this compound 0.3 nMThe half maximal effective concentration of this compound required to activate its G protein-coupled receptor (CG6986 in Drosophila).[11]
IC50 of this compound 4 nMThe half maximal inhibitory concentration of unlabeled this compound required to displace 125I-labeled this compound from its receptor.[11]

Experimental Protocols

Protocol 1: Peptide Pre-adsorption for this compound Antibody Specificity Control

This protocol is used to determine if an observed signal is specific to this compound.

Materials:

  • Anti-proctolin antibody

  • This compound peptide (Arg-Tyr-Leu-Pro-Thr)[12]

  • Appropriate buffer for your application (e.g., 5% skimmed milk in TBST for Western blot, or PBS with 5% normal serum for IHC)

  • Two identical samples for testing (e.g., two Western blot membranes with the same lysates, or two tissue sections on slides)

Procedure: [5][6]

  • Optimize Antibody Concentration: Determine the optimal working concentration of your anti-proctolin antibody for your specific application (e.g., Western blot, IHC).

  • Prepare Antibody Solutions: Prepare enough of the optimized antibody solution for two experiments and divide it equally into two tubes.

    • Tube A (Blocked/Pre-adsorbed): Add a 2-5 fold excess (by weight) of the this compound peptide to the antibody solution. The final concentration of the peptide may need to be optimized.

    • Tube B (Control): Add an equivalent volume of the buffer used to dissolve the peptide to the antibody solution.

  • Incubation: Gently mix the contents of both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Staining: Proceed with your standard staining protocol for your application, using the "blocked" antibody solution from Tube A on one sample and the "control" antibody solution from Tube B on the identical second sample.

  • Analysis: Compare the staining between the "blocked" and "control" samples. A significant reduction or absence of signal in the "blocked" sample indicates that the antibody signal is specific to this compound.

Protocol 2: Affinity Purification of Polyclonal Anti-Proctolin Antibodies

This protocol describes the purification of this compound-specific antibodies from serum using an antigen-affinity column.

Materials:

  • Anti-proctolin serum

  • This compound peptide

  • Amine-reactive chromatography resin (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., alternating high pH [Tris-HCl] and low pH [acetate] buffers)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Affinity Column:

    • Dissolve the this compound peptide in the coupling buffer.

    • Couple the peptide to the amine-reactive resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin using the blocking buffer.

    • Wash the column extensively with alternating high and low pH wash buffers, followed by equilibration with PBS.

  • Antibody Binding:

    • Clarify the anti-proctolin serum by centrifugation.

    • Dilute the serum with PBS and apply it to the equilibrated affinity column.

    • Allow the serum to pass through the column slowly to ensure maximum binding of the specific antibodies.

  • Washing:

    • Wash the column with several volumes of PBS to remove unbound proteins.

  • Elution:

    • Elute the bound antibodies using the low pH elution buffer. Collect small fractions into tubes containing the neutralization buffer to immediately restore the pH and prevent antibody denaturation.

  • Analysis and Storage:

    • Measure the protein concentration of the eluted fractions (e.g., by absorbance at 280 nm).

    • Pool the fractions containing the purified antibody.

    • Dialyze the purified antibody against PBS and store at -20°C or -80°C.

Visualizations

Proctolin_Signaling_Pathway This compound This compound (RYLPT) GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Muscle_Contraction Muscle Contraction DAG->Muscle_Contraction Contributes to Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Muscle_Contraction Triggers

Caption: this compound signaling pathway via a G protein-coupled receptor (GPCR).

Antibody_Specificity_Workflow Start Start: Polyclonal Antiserum to this compound Affinity_Purification Step 1: Antigen-Affinity Purification Start->Affinity_Purification Cross_Adsorption Optional Step: Cross-Adsorption Affinity_Purification->Cross_Adsorption Validation Step 2: Specificity Validation Affinity_Purification->Validation If high purity is sufficient Cross_Adsorption->Validation WB Western Blot with Peptide Blocking Validation->WB ELISA Competitive ELISA Validation->ELISA IHC IHC on Known Positive/ Negative Tissues Validation->IHC End Result: High-Specificity This compound Antibody WB->End ELISA->End IHC->End

Caption: Workflow for improving and validating this compound antibody specificity.

References

overcoming solubility issues with Proctolin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Proctolin and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is insoluble in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to assess the amino acid composition of your this compound analog to predict its overall charge. This compound's native sequence is Arg-Tyr-Leu-Pro-Thr.[1] Modifications to this sequence will alter its physicochemical properties.

  • Acidic Analogs: If your analog has a net negative charge (e.g., substitution with Aspartic or Glutamic acid), it is considered acidic.

  • Basic Analogs: If it possesses a net positive charge (e.g., retaining the N-terminal Arginine), it is considered basic.

  • Neutral/Hydrophobic Analogs: If the net charge is zero or the sequence is rich in hydrophobic residues (e.g., Leu, Val, Ile, Phe), it will likely exhibit poor aqueous solubility.

Once you have determined the nature of your analog, you can select an appropriate solvent strategy. For all new analogs, it is highly recommended to first test the solubility of a small aliquot before dissolving the entire batch.[2][3]

Q2: How do I properly dissolve a basic this compound analog?

A2: For basic this compound analogs, which is common due to the N-terminal Arginine, follow this stepwise approach:

  • Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4).

  • If solubility is poor, add a small amount of 10% acetic acid solution dropwise while vortexing.[3]

  • For highly resistant peptides, a minimal amount of trifluoroacetic acid (TFA) (<50 µl) can be used to achieve initial dissolution, followed by dilution with your desired aqueous buffer.[3] Caution: TFA is not cell-friendly and should be used as a last resort for in-vitro assays.

Q3: What is the recommended procedure for dissolving an acidic this compound analog?

A3: For acidic this compound analogs:

  • Begin by attempting to dissolve the peptide in sterile water or PBS (pH 7.4).

  • If it remains insoluble, add a small volume of a weak base, such as 10% ammonium bicarbonate or dilute ammonium hydroxide (<50 µl), and mix thoroughly.[3]

  • Once dissolved, you can dilute the solution to the desired concentration with your experimental buffer. Note: Avoid using basic solutions if your analog contains Cysteine, as it can promote disulfide bond formation.[4]

Q4: My this compound analog is neutral and highly hydrophobic. How can I get it into solution?

A4: Neutral and hydrophobic peptides present the most significant solubility challenges. The recommended approach is to use a small amount of an organic co-solvent:

  • Dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).[3]

  • Once fully dissolved, add the concentrated peptide-DMSO solution dropwise to your vigorously stirring aqueous buffer. This slow addition prevents the peptide from precipitating out of solution.

  • For cell-based assays, ensure the final DMSO concentration is low (typically <1%) to avoid cytotoxicity. Note: If your analog contains Cysteine or Methionine, use Dimethylformamide (DMF) instead of DMSO to prevent oxidation.[4]

Q5: I've dissolved my this compound analog, but it precipitates over time. What is happening and how can I prevent it?

A5: This phenomenon is likely due to peptide aggregation, where individual peptide molecules associate to form insoluble complexes. Several factors can contribute to aggregation, including high peptide concentration, suboptimal pH, and storage temperature.

To mitigate aggregation:

  • Sonication: Brief sonication can help to break up small aggregates and improve dissolution.[5]

  • Temperature Control: Gentle warming (<40°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[5]

  • Storage: Aliquot your stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

  • Chaotropic Agents: For peptides that are prone to forming strong secondary structures and aggregating, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the stock solution can be effective.[4] However, these are denaturing agents and may not be suitable for all experimental applications.

Troubleshooting Guides

Issue 1: Low Recovery of this compound Analog After Dissolution and Filtration

  • Possible Cause: The peptide is adsorbing to the surfaces of your labware (e.g., glass vials, pipette tips). Peptides, especially hydrophobic ones, are notoriously "sticky."

  • Troubleshooting Workflow:

    Start Low Peptide Recovery Step1 Switch to Low-Binding Labware (e.g., polypropylene or siliconized tubes) Start->Step1 Step2 Pre-rinse Labware with Solvent Step1->Step2 Step3 Use a Co-solvent (e.g., Acetonitrile) in the final dilution buffer Step2->Step3 End Improved Recovery Step3->End

    Caption: Workflow to address low peptide recovery.

Issue 2: Inconsistent Results in Bioassays

  • Possible Cause: Incomplete solubilization or the presence of micro-aggregates is leading to inaccurate concentration determination and variable biological activity.

  • Troubleshooting Workflow:

    Start Inconsistent Bioassay Results Step1 Centrifuge the Peptide Stock Solution (e.g., 10,000 x g for 5-10 min) Start->Step1 Step2 Use Supernatant for Dilutions Step1->Step2 Step3 Re-quantify Peptide Concentration (e.g., using UV-Vis at 205 nm or 280 nm) Step2->Step3 Step4 Perform a Fresh Solubility Test with a small aliquot Step3->Step4 End Consistent Bioassay Performance Step4->End

    Caption: Workflow to improve bioassay consistency.

Data Presentation: Solubility of this compound Analogs

The following table provides illustrative solubility data for this compound and several of its analogs in commonly used solvents. This data is intended as a guideline; empirical testing is always recommended.

Peptide/AnalogSequenceModificationWater (mg/mL)PBS (pH 7.4) (mg/mL)10% Acetic Acid (mg/mL)DMSO (mg/mL)
This compound Arg-Tyr-Leu-Pro-ThrNone (Native)> 2.0> 2.0> 5.0> 10.0
Analog A Gly-Tyr-Leu-Pro-ThrArg -> Gly< 0.1< 0.10.5> 10.0
Analog B Arg-Ala-Leu-Pro-ThrTyr -> Ala1.51.2> 5.0> 10.0
Analog C Arg-Tyr-Val-Pro-ThrLeu -> Val0.50.4> 5.0> 10.0
Analog D Arg-Tyr-Leu-Pro-AspThr -> Asp> 2.0> 2.01.0> 10.0

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a this compound analog on a resin support.[2][6][7][8][9]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HATU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue coupling or perform a double coupling.

  • Washing:

    • Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-4 for each amino acid in the this compound analog sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Determination of this compound Analog Concentration by UV-Vis Spectrophotometry

This method is used to determine the concentration of a purified this compound analog in solution.[10][11][12][13][14]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 280 nm if the analog contains Tyrosine or Tryptophan, or to 205 nm for peptides lacking these aromatic residues. The peptide backbone absorbs strongly at 205 nm.[11]

  • Blank Measurement:

    • Fill a quartz cuvette with the same buffer or solvent used to dissolve the peptide.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the peptide solution and then fill it with the sample.

    • Measure the absorbance of the peptide solution. Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample if necessary.

  • Concentration Calculation (Beer-Lambert Law):

    • Calculate the concentration using the formula: A = εbc

      • A = Absorbance

      • ε = Molar extinction coefficient (can be calculated based on the amino acid sequence)

      • b = Path length of the cuvette (usually 1 cm)

      • c = Concentration (in mol/L)

Protocol 3: Thioflavin T (ThT) Assay for Detecting Aggregation of this compound Analogs

The ThT assay is a fluorescence-based method to detect the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.[15][16][17][18][19]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm filter and store in the dark.

    • Peptide Solution: Prepare the this compound analog solution at the desired concentration in the assay buffer.

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add the peptide solution to triplicate wells.

    • Add the ThT stock solution to each well to a final concentration of ~20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Incubate the plate at 37°C in a plate reader with fluorescence detection capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence indicates peptide aggregation.

This compound Signaling Pathway

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This initiates an intracellular signaling cascade involving second messengers, ultimately leading to an increase in intracellular calcium concentration and subsequent physiological responses, such as muscle contraction.[3][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

Proctolin_Signaling_Pathway This compound This compound Analog GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor (Ca2+ Channel) IP3->Ca_Channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Calcium Ca2+ Ca_Channel->Calcium Releases Calcium->PKC Co-activates Response Cellular Response (e.g., Muscle Contraction) Calcium->Response Directly contributes to PKC->Response Leads to

Caption: this compound GPCR signaling cascade.

References

minimizing non-specific binding in Proctolin receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in Proctolin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

A1: Non-specific binding refers to the binding of a ligand (e.g., radiolabeled this compound) to entities other than the this compound receptor.[1][2] This can include binding to other proteins, lipids, plastic surfaces of the assay plate, and filter materials.[1] High non-specific binding is a major source of background noise in an assay, which can obscure the specific binding signal to the this compound receptor. This leads to inaccurate calculations of receptor affinity (Kd) and density (Bmax), ultimately compromising the reliability and validity of the experimental data.[1]

Q2: What are the common causes of high non-specific binding?

A2: Several factors can contribute to high non-specific binding in this compound receptor assays:

  • Hydrophobic and Electrostatic Interactions: Ligands, particularly those that are highly lipophilic or charged, can interact non-specifically with various surfaces.[1][3]

  • Suboptimal Assay Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can promote non-specific interactions.[1][4]

  • Inadequate Blocking: Failure to block all unoccupied sites on the assay plate, membranes, or filters can result in the ligand binding directly to these surfaces.[1]

  • Poor Quality of Receptor Preparation: The presence of impurities or denatured proteins in the membrane preparation can create additional sites for non-specific binding.[1]

  • Ligand Concentration: Non-specific binding is often directly proportional to the concentration of the labeled ligand.[2][5]

Q3: How is non-specific binding measured?

A3: Non-specific binding is determined experimentally by measuring the binding of the labeled ligand in the presence of a high concentration of an unlabeled competitor.[1][2] This "cold" ligand saturates the specific binding sites on the this compound receptor. Therefore, any remaining binding of the labeled ligand is considered non-specific.[1][2] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[2] For this compound assays, a concentration of 1 µM of unlabeled this compound has been used to determine non-specific binding.[6][7]

Q4: What is considered an acceptable level of non-specific binding?

A4: A general rule of thumb is that non-specific binding should constitute less than 50% of the total binding at the highest concentration of the labeled ligand used.[8] Ideally, non-specific binding should be as low as possible, often aimed to be around 10-20% of the total binding, to ensure a clear signal window for accurate data analysis.[2]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating common causes of high non-specific binding.

Problem Potential Cause Recommended Solution
High background across all wells Ligand sticking to plasticware (plates/tubes) Add a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 to the assay buffer.[1][4] Pre-treat plates with a blocking agent.[1]
Inadequate blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking agent.[9][10][11] Casein can be a more effective blocking agent than BSA or gelatin in some systems.[10]
Suboptimal buffer composition Optimize the buffer pH. Adjusting the pH towards the isoelectric point of the receptor can minimize charge-based interactions.[4][12] Increase the ionic strength by adding NaCl (50 mM - 150 mM) to shield electrostatic interactions.[1][4]
High NSB in filtration assays Ligand binding to filters Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine for glass fiber filters).[9] Test different types of filter materials.[1][2] Increase the volume and/or temperature of the wash buffer.[1][2]
NSB increases proportionally with ligand concentration Hydrophobic interactions Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to disrupt these interactions.[1][4]
Electrostatic interactions Increase the salt concentration (e.g., up to 150 mM NaCl) in the buffer to reduce charge-based interactions.[1][4]
Inconsistent or variable NSB Poor quality of receptor preparation Ensure the membrane preparation is of high quality, free from significant contamination with other proteins or lipids.
Inadequate washing Increase the number of wash steps and/or the volume of ice-cold wash buffer to ensure complete removal of unbound ligand.[9]

This compound Receptor Signaling Pathway

This compound receptors are G protein-coupled receptors (GPCRs).[6] Upon binding of this compound, the receptor activates intracellular G-proteins, which in turn can modulate the activity of various effector enzymes and ion channels. This can lead to an increase in intracellular second messengers such as inositol trisphosphate (IP₃), cyclic AMP (cAMP), and intracellular calcium (Ca²⁺) levels, ultimately leading to a physiological response like muscle contraction.[6]

Proctolin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor 1. Binding G_Protein G Protein Receptor->G_Protein 2. Activation Effectors Effector Enzymes (e.g., PLC, AC) G_Protein->Effectors 3. Modulation Second_Messengers Second Messengers (IP₃, cAMP, Ca²⁺) Effectors->Second_Messengers 4. Production Response Physiological Response (e.g., Muscle Contraction) Second_Messengers->Response 5. Action Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Washing cluster_analysis Data Acquisition & Analysis P1 Prepare Membrane Homogenate A4 Add Membrane Prep to Initiate Reaction P1->A4 P2 Prepare Assay & Wash Buffers A1 Aliquot Buffers P2->A1 P3 Prepare Ligand Solutions A2 Add Unlabeled Ligand (NSB) or Buffer (Total) P3->A2 A3 Add Radioligand P3->A3 A1->A2 A2->A3 A3->A4 I1 Incubate to Reach Equilibrium (e.g., 2h at RT) A4->I1 T1 Rapid Filtration (PEI-soaked filters) I1->T1 T2 Wash Filters with Ice-Cold Buffer T1->T2 D1 Place Filters in Vials with Scintillation Cocktail T2->D1 D2 Count Radioactivity D1->D2 D3 Calculate Specific Binding: Total - NSB D2->D3 Troubleshooting_Workflow Start High Non-Specific Binding (>50% of Total) Check_Buffer Step 1: Optimize Buffer Start->Check_Buffer Add_Detergent Add 0.05% Tween-20 or Triton X-100 Check_Buffer->Add_Detergent Hydrophobicity Suspected Increase_Salt Increase NaCl to 100-150 mM Check_Buffer->Increase_Salt Electrostatics Suspected Adjust_pH Test pH range (e.g., 7.2-7.6) Check_Buffer->Adjust_pH Check_Blocking Step 2: Review Blocking Add_Detergent->Check_Blocking Increase_Salt->Check_Blocking Adjust_pH->Check_Blocking Increase_BSA Increase BSA (e.g., 0.1% to 1%) Check_Blocking->Increase_BSA Change_Blocker Try alternative blocker (e.g., Casein) Check_Blocking->Change_Blocker Check_Washing Step 3: Optimize Wash Increase_BSA->Check_Washing Change_Blocker->Check_Washing Increase_Washes Increase wash steps (e.g., 3x to 5x) Check_Washing->Increase_Washes Increase_Volume Increase wash volume Check_Washing->Increase_Volume Check_Filters Step 4: Check Filters (Filtration Assays) Increase_Washes->Check_Filters Increase_Volume->Check_Filters PreSoak_Filter Ensure filters are pre-soaked in 0.5% PEI Check_Filters->PreSoak_Filter Test_Filter_Type Test different filter material Check_Filters->Test_Filter_Type Resolved Problem Resolved PreSoak_Filter->Resolved Test_Filter_Type->Resolved

References

Technical Support Center: Expression of Functional Proctolin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with expressing functional proctolin receptors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing functional this compound receptors?

A1: this compound receptors, like many G protein-coupled receptors (GPCRs), can be challenging to express functionally in heterologous systems.[1] Key difficulties include achieving sufficient expression levels, ensuring correct protein folding and trafficking to the cell membrane, and coupling the receptor to downstream signaling pathways in the host cell.[2][3]

Q2: Which expression systems are commonly used for insect GPCRs like the this compound receptor?

A2: Commonly used expression systems for insect GPCRs include mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, as well as insect cell lines like Spodoptera frugiperda (Sf9, Sf21) and Trichoplusia ni (High Five).[2][4] Mammalian cells are often preferred for studying signaling pathways due to the conservation of G proteins and downstream effectors.[1][5]

Q3: What is the identity of the this compound receptor in Drosophila melanogaster?

A3: In Drosophila melanogaster, the orphan GPCR encoded by the gene CG6986 has been identified as a high-affinity this compound receptor.[6][7]

Q4: What are the known signaling pathways for the this compound receptor?

A4: this compound receptor activation has been shown to stimulate intracellular signaling through G proteins, leading to the elevation of second messengers such as inositol trisphosphate (IP3) and cyclic AMP (cAMP).[8] This can result in an increase in intracellular calcium levels, often through voltage-gated ion channels.[8]

Troubleshooting Guides

Issue 1: Low or No Receptor Expression

Q: I've transfected my cells with the this compound receptor construct, but I can't detect any expression via Western blot or immunofluorescence. What could be the problem?

A: Several factors could be contributing to low or undetectable expression levels. Consider the following troubleshooting steps:

  • Codon Optimization: The codon usage of the this compound receptor gene, which is of insect origin, may not be optimal for expression in mammalian or other heterologous systems. Synthesizing a codon-optimized version of the gene for your specific expression host can significantly improve translation efficiency.[3]

  • Vector and Promoter Choice: Ensure you are using a high-expression vector with a strong constitutive or inducible promoter suitable for your cell line.

  • Kozak Sequence: The inclusion of a Kozak consensus sequence (GCCACCATGG) upstream of the start codon can enhance translation initiation in mammalian cells.[2]

  • Cell Line Viability: High levels of GPCR expression can sometimes be toxic to cells, even without ligand stimulation.[5] If you notice poor cell health post-transfection, consider using an inducible expression system to control the timing and level of receptor expression.[5]

  • Transfection Efficiency: Verify your transfection efficiency using a control plasmid (e.g., expressing GFP). Optimize transfection parameters such as DNA concentration, reagent-to-DNA ratio, and cell confluency.

Issue 2: Receptor is Expressed but Not Functional (No Ligand Binding)

Q: My Western blot confirms that the this compound receptor is being expressed, but I don't see any specific binding in my radioligand assays. Why might this be?

A: This common issue suggests a problem with receptor folding, modification, or localization. Here are some potential solutions:

  • Incorrect Folding/Trafficking: The receptor may be misfolded and retained in the endoplasmic reticulum (ER).

    • Lower Incubation Temperature: Reducing the cell culture temperature (e.g., to 27-30°C) after transfection can slow down protein synthesis and facilitate proper folding for some GPCRs.

    • Pharmacological Chaperones: Adding a known antagonist to the culture medium can sometimes stabilize the receptor and promote its correct folding and trafficking to the cell surface.[5]

  • Post-Translational Modifications: Heterologous cells may not perform the necessary post-translational modifications (e.g., glycosylation) required for this compound receptor function. While insect cells are generally better for this, mammalian cells are often sufficient.[2]

  • Membrane Preparation: The receptor may be degrading during your membrane preparation. Ensure that all steps are performed at 4°C and that protease inhibitors are included in all buffers.

Issue 3: Ligand Binding is Observed, but No Downstream Signaling

Q: I can confirm ligand binding to the receptor, but my functional assays (e.g., calcium mobilization, cAMP accumulation) show no response. What's wrong?

A: This indicates a lack of coupling between the expressed receptor and the host cell's endogenous signaling machinery.

  • G Protein Incompatibility: The insect this compound receptor may not efficiently couple to the G proteins available in your mammalian host cell line.

    • Co-transfection with Gα subunits: Co-expressing a promiscuous G protein, such as Gα16 or a chimeric G protein (e.g., Gαq/i), can force coupling to a specific signaling pathway (e.g., the phospholipase C/calcium pathway).

  • Assay Sensitivity: Your functional assay may not be sensitive enough to detect the signal.

    • Optimize Cell Number: Ensure you are using an optimal number of cells per well.

    • Receptor Expression Level: Higher receptor expression can amplify the signal. Consider generating a stable cell line with high, inducible expression.[3][9]

  • Receptor Desensitization: High concentrations of agonist or prolonged exposure can lead to rapid receptor desensitization. Ensure you are using an appropriate agonist concentration range and measuring the response over a suitable time course.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Drosophila this compound receptor (CG6986) expressed in a heterologous system.

ParameterValueCell SystemReference
EC50 (this compound) 0.3 nMHEK293 Cells[6][7][10]
IC50 (this compound) 4 nMHEK293 Cells[6][7]

EC50: Half maximal effective concentration in a functional assay (second messenger activation). IC50: Half maximal inhibitory concentration in a competition-based binding study.

Diagrams

This compound Receptor Expression Workflow cluster_cloning Gene Preparation cluster_expression Heterologous Expression cluster_analysis Functional Analysis a This compound Receptor Gene (e.g., Drosophila CG6986) b Codon Optimization (for expression host) a->b c Cloning into Expression Vector b->c d Transfection into Host Cells (e.g., HEK293, Sf9) c->d e Cell Culture & Receptor Expression d->e f Expression Verification (Western Blot / IF) e->f g Membrane Preparation f->g i Second Messenger Functional Assay (Ca2+, cAMP) f->i h Ligand Binding Assay g->h

Caption: Workflow for expressing and characterizing functional this compound receptors.

This compound Receptor Signaling Pathway This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binds g_protein G Protein (Gq / Gs) receptor->g_protein Activates plc PLC g_protein->plc Activates (Gq) ac AC g_protein->ac Activates (Gs) pip2 PIP2 plc->pip2 Cleaves atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release camp cAMP atp->camp pka PKA Activation camp->pka response Physiological Response (e.g., Muscle Contraction) ca_release->response pka->response

Caption: this compound receptor signaling pathways.

Troubleshooting Logic start Start: Transfect cells with this compound Receptor check_expr Check Expression (e.g., Western Blot) start->check_expr no_expr No Expression check_expr->no_expr Negative expr_ok Expression OK check_expr->expr_ok Positive sol_expr Troubleshoot: - Codon Optimization - Check Vector/Promoter - Verify Transfection no_expr->sol_expr check_binding Perform Ligand Binding Assay expr_ok->check_binding no_binding No Binding check_binding->no_binding Negative binding_ok Binding OK check_binding->binding_ok Positive sol_binding Troubleshoot: - Lower Culture Temp. - Check Membrane Prep - Use Antagonist Chaperone no_binding->sol_binding check_signal Perform Functional Assay (Ca2+/cAMP) binding_ok->check_signal no_signal No Signal check_signal->no_signal Negative signal_ok Success! Functional Receptor check_signal->signal_ok Positive sol_signal Troubleshoot: - Co-express Gα subunit - Increase Receptor Density - Check Assay Sensitivity no_signal->sol_signal

Caption: Troubleshooting decision tree for expressing functional this compound receptors.

Experimental Protocols

Protocol 1: Transient Expression in HEK293 Cells
  • Cell Seeding: Seed HEK293 cells in a 6-well plate at a density of 0.5 x 106 cells per well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Culture overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, dilute 2.5 µg of the this compound receptor expression plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the 200 µL complex to the cells in the well.

  • Expression: Incubate the cells for 24-48 hours at 37°C. For potentially toxic or hard-to-fold receptors, consider reducing the temperature to 30°C after 6 hours.

  • Harvesting: Harvest cells for subsequent analysis (e.g., membrane preparation, functional assays).

Protocol 2: Membrane Preparation for Binding Assays
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors) to each well.

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 27-gauge needle 10 times.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Final Pellet: Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer. Determine the protein concentration using a BCA or Bradford assay. Store at -80°C.

Protocol 3: Calcium Mobilization Functional Assay
  • Cell Seeding: Seed HEK293 cells (stably or transiently expressing the this compound receptor) in a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

    • Aspirate the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Assay:

    • Wash the cells gently with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject 20-50 µL of this compound (at various concentrations) and continue to measure fluorescence for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity upon ligand addition indicates a change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.

References

Technical Support Center: Optimizing Fixation for Proctolin Immunolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Proctolin immunolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fixation methods and troubleshooting common issues encountered during the immunolabeling of the neuropeptide this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound immunolabeling experiments.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal 1. Suboptimal Fixation: The chosen fixative may be masking the this compound epitope or failing to adequately preserve the peptide. 2. Low Antibody Concentration: The primary or secondary antibody concentration may be too low for detection. 3. Incompatible Secondary Antibody: The secondary antibody may not recognize the primary antibody's host species. 4. Poor Permeabilization: The antibody may not be able to access the intracellular this compound. 5. Antigen Degradation: Delayed fixation can lead to the degradation of the this compound peptide.1. Optimize Fixation Protocol: Experiment with different fixatives. For delicate tissues, consider Bouin's solution. For general use, 4% paraformaldehyde is a good starting point. Adjust fixation time and temperature. 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration. 3. Verify Antibody Compatibility: Ensure the secondary antibody is designed to bind to the primary antibody's species (e.g., anti-rabbit secondary for a rabbit primary). 4. Adjust Permeabilization: If using a cross-linking fixative like PFA, ensure an adequate permeabilization step with a detergent like Triton X-100.[1] 5. Prompt Fixation: Fix tissues immediately after dissection to prevent autolysis and antigen degradation.[2]
High Background Staining 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins or cellular components. 2. Over-fixation: Excessive cross-linking can create non-specific binding sites. 3. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 4. Endogenous Fluorescence: Some tissues exhibit natural fluorescence (autofluorescence).1. Increase Washing Steps: Thoroughly wash after antibody incubations. 2. Reduce Fixation Time: Decrease the duration of fixation to minimize excessive cross-linking.[2] 3. Optimize Blocking: Increase the concentration or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. 4. Use Autofluorescence Quenching Reagents: Treat the tissue with reagents like sodium borohydride or Sudan Black B.[1]
Poor Tissue Morphology 1. Inappropriate Fixative: The fixative may not be suitable for preserving the specific tissue structure. 2. Delayed or Incomplete Fixation: Slow penetration of the fixative can lead to tissue degradation. 3. Mechanical Damage: Handling during the protocol can damage delicate tissues.1. Select a Suitable Fixative: For soft and delicate tissues, Bouin's solution can provide excellent preservation of morphology.[3][4][5] 2. Ensure Thorough Fixation: For larger tissue samples, consider perfusion fixation to ensure rapid and even penetration of the fixative.[6] 3. Handle with Care: Use appropriate tools and gentle techniques when handling tissue samples.
Inconsistent Staining 1. Variability in Fixation: Inconsistent fixation times or temperatures between samples. 2. Uneven Reagent Application: Inconsistent application of antibodies or other reagents. 3. Reagent Degradation: Antibodies or other reagents may have lost activity.1. Standardize Protocols: Ensure all samples are treated with consistent fixation parameters.[7] 2. Ensure Even Coverage: Make sure tissues are fully submerged in all solutions. 3. Use Fresh Reagents: Aliquot antibodies to avoid repeated freeze-thaw cycles and use freshly prepared solutions.[1]

Comparison of Common Fixatives for Neuropeptide Immunolabeling

While quantitative data for this compound is limited, the following table summarizes the qualitative performance of common fixatives for neuropeptide immunolabeling based on published studies.

FixativeCompositionAdvantagesDisadvantagesBest For
4% Paraformaldehyde (PFA) in PBS Formaldehyde polymerGood preservation of general morphology; widely used.Can mask epitopes, requiring antigen retrieval; may not be ideal for all neuropeptides.[2]General screening and initial experiments.
Bouin's Solution Picric acid, formaldehyde, acetic acidExcellent preservation of delicate structures and nuclear detail; good for insect nervous systems.[3][4][5][8][9]Can cause tissue shrinkage; the picric acid requires thorough washing.[4]Tissues with soft and delicate textures, such as insect ganglia.[3][4][5]
Periodate-Lysine-Paraformaldehyde (PLP) Paraformaldehyde, lysine, sodium periodateCan improve immunostaining for some peptides.[6]More complex to prepare than standard PFA.When standard PFA fixation yields suboptimal results for specific neuropeptides.[6]
Alcohol-based (e.g., Methanol, Ethanol) Methanol or EthanolSimultaneously fixes and permeabilizes the tissue.Can cause protein denaturation and alter cellular morphology.Specific applications where cross-linking fixatives are problematic.

Frequently Asked Questions (FAQs)

Q1: What is the best starting fixative for this compound immunolabeling in insect tissue?

For insect nervous tissue, which is often delicate, Bouin's solution is an excellent starting point due to its ability to preserve fine structures.[3][4][5][8] Alternatively, 4% paraformaldehyde (PFA) in a suitable buffer (e.g., PBS) is a standard fixative that works for a wide range of antigens and tissues and can also be a good initial choice.

Q2: How long should I fix my tissue?

Fixation time is a critical parameter that needs to be optimized. For immersion fixation, a common starting point is 2-4 hours at room temperature or overnight at 4°C.[7] Over-fixation can lead to epitope masking and high background, while under-fixation results in poor morphology and signal loss.[2]

Q3: Do I need to perform antigen retrieval for this compound immunolabeling?

If you are using a cross-linking fixative like paraformaldehyde, antigen retrieval may be necessary to unmask the this compound epitope. This can be achieved through heat-induced epitope retrieval (HIER) using a citrate or Tris-EDTA buffer. The necessity for this step should be determined empirically.

Q4: My signal is very weak. How can I amplify it?

If optimizing fixation and antibody concentrations is not sufficient, consider using a signal amplification method. This could involve using a biotinylated secondary antibody followed by a streptavidin-fluorophore conjugate, or a tyramide signal amplification (TSA) system.

Q5: Can I use perfusion instead of immersion fixation?

Yes, for whole organisms or larger dissected tissues, vascular perfusion with the fixative is highly recommended.[6] This method provides rapid and uniform fixation throughout the tissue, which is often superior to immersion fixation.[6]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation for this compound Immunolabeling
  • Preparation of 4% PFA: In a fume hood, dissolve 4g of paraformaldehyde in 100ml of 1X Phosphate Buffered Saline (PBS), pH 7.4. Heat to 60°C while stirring to dissolve. Add a few drops of 1N NaOH to clear the solution. Allow to cool and filter.

  • Fixation: Immediately after dissection, immerse the tissue in 4% PFA. Fix for 2-4 hours at room temperature or overnight at 4°C. For larger specimens, consider perfusion fixation.

  • Washing: After fixation, wash the tissue three times in 1X PBS for 10 minutes each.

  • Cryoprotection (for frozen sections): Incubate the tissue in a solution of 30% sucrose in PBS at 4°C until it sinks.

  • Sectioning: Embed the tissue in an appropriate medium (e.g., OCT) and section using a cryostat.

  • Permeabilization: Incubate the sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-Proctolin primary antibody at the optimized dilution in the blocking solution overnight at 4°C.

  • Washing: Wash three times in PBS with 0.1% Triton X-100 for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody at the optimized dilution in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times in PBS for 10 minutes each, protected from light.

  • Mounting: Mount the sections with an anti-fade mounting medium.

Protocol 2: Bouin's Solution Fixation for this compound Immunolabeling
  • Fixation: Immediately after dissection, immerse the delicate tissue in Bouin's solution for 2-6 hours at room temperature.

  • Washing: Transfer the tissue to 70% ethanol. Wash several times with 70% ethanol until the yellow color from the picric acid is no longer apparent in the solution.

  • Dehydration and Embedding: Proceed with a standard dehydration series through increasing concentrations of ethanol, followed by clearing in xylene and embedding in paraffin.

  • Sectioning: Section the paraffin-embedded tissue using a microtome.

  • Rehydration and Staining: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water. Proceed with the immunolabeling protocol starting from the permeabilization or blocking step, as appropriate for the specific antibody and tissue.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_vis Visualization Dissection Tissue Dissection Fixation Fixation (e.g., 4% PFA or Bouin's) Dissection->Fixation Washing Washing Fixation->Washing Embedding Embedding & Sectioning Washing->Embedding Permeabilization Permeabilization (if required) Embedding->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Proctolin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Microscopy Mounting->Imaging

Caption: General workflow for this compound immunolabeling.

fixation_decision_tree Start Start: Optimizing This compound Fixation TissueType What is the tissue type? Start->TissueType Delicate Delicate/Soft (e.g., Insect Ganglia) TissueType->Delicate Delicate Robust Robust/General TissueType->Robust Robust Bouins Start with Bouin's Solution Delicate->Bouins PFA Start with 4% PFA Robust->PFA Result Evaluate Signal & Morphology Bouins->Result PFA->Result Good Good Result->Good Optimal Bad Suboptimal Result->Bad Suboptimal End Protocol Optimized Good->End Troubleshoot Troubleshoot: - Adjust fixation time - Try alternative fixative - Consider antigen retrieval Bad->Troubleshoot Troubleshoot->Result Re-evaluate

Caption: Decision tree for selecting a fixation method.

References

Technical Support Center: Proctolin Enzymatic Degradation In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the enzymatic degradation of Proctolin in vivo.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A: this compound is a pentapeptide neuropeptide (Arg-Tyr-Leu-Pro-Thr) first identified in insects. It acts as a neuromodulator, neurohormone, and cotransmitter, playing significant roles in arthropod physiology. Its primary functions include stimulating or potentiating contractions of various visceral and skeletal muscles, such as those in the digestive system (hindgut, midgut), reproductive tissues (oviducts), and the heart.[1][2]

Q2: Why is understanding this compound degradation crucial for my experiments?

A: this compound is highly susceptible to rapid enzymatic degradation by peptidases present in tissues and hemolymph. This rapid breakdown can lead to a significant underestimation of its biological activity in in vitro and in vivo assays, resulting in inconsistent or weak physiological responses.[3][4] Understanding and controlling this degradation is essential for obtaining accurate and reproducible data on its function, receptor interactions, and dose-response relationships.

Q3: What are the primary enzymes responsible for this compound degradation?

A: this compound is primarily degraded by a variety of peptidases. Studies in insects like the desert locust (Schistocerca gregaria) have identified both soluble and membrane-bound aminopeptidases as key enzymes.[3] Evidence also suggests the involvement of endopeptidases and carboxypeptidases, indicating that a cocktail of enzymes contributes to its breakdown.[3]

Q4: What is the established degradation pathway for this compound?

A: The degradation of this compound occurs through the cleavage of its peptide bonds. The two primary points of enzymatic attack are the Arg¹-Tyr² bond, cleaved by aminopeptidases, and the Tyr²-Leu³ bond, cleaved by endopeptidases.[3] This initial breakdown results in smaller, inactive peptide fragments and free amino acids.

Proctolin_Degradation This compound This compound (Arg-Tyr-Leu-Pro-Thr) Metabolite1 Tyr-Leu-Pro-Thr This compound->Metabolite1 Aminopeptidase (cleaves Arg-Tyr bond) Metabolite2 Arg-Tyr This compound->Metabolite2 Endopeptidase (cleaves Tyr-Leu bond) Metabolite3 Free Tyrosine (Tyr) + Arg Metabolite2->Metabolite3 Aminopeptidase

Caption: Enzymatic cleavage sites in the this compound degradation pathway.[3]

Q5: How does this compound exert its effect at the cellular level?

A: this compound binds to a specific G protein-coupled receptor (GPCR), identified as CG6986 in Drosophila melanogaster.[2] This binding activates intracellular second messenger systems. Evidence suggests the involvement of pathways utilizing inositol trisphosphate (IP₃), cAMP, and the mobilization of intracellular calcium (Ca²⁺), which ultimately leads to the physiological response, such as muscle contraction.[2][5]

Proctolin_Signaling cluster_membrane Cell Membrane GPCR This compound Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., PLC / AC) G_Protein->Effector activates Second_Messenger Second Messengers (Ca²⁺, cAMP, IP₃) Effector->Second_Messenger produces This compound This compound This compound->GPCR binds Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Response triggers

Caption: Simplified this compound signaling cascade via a G-protein coupled receptor (GPCR).[2][5]

Section 2: Troubleshooting Guides

Scenario 1: Inconsistent or No this compound Activity Observed in Bioassay

Q: I've applied this compound to my tissue preparation (e.g., insect hindgut), but I'm seeing a much weaker or more variable response than expected from the literature. What's going wrong?

A: This is a classic symptom of rapid enzymatic degradation. The this compound you apply is likely being broken down before it can elicit a maximal response. Follow this workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Weak or No This compound Bioactivity Q1 Is tissue preparation viable? (e.g., responds to KCl) Start->Q1 A1_No Action: Review dissection and buffer conditions. Re-prepare tissue. Q1->A1_No No Q2 Are peptidase inhibitors included in the saline? Q1->Q2 Yes A2_No Action: Add appropriate peptidase inhibitors. (See Table 2) Q2->A2_No No Q3 Is this compound concentration sufficient? Q2->Q3 Yes A3_No Action: Perform a dose-response curve to determine optimal concentration (EC50). Q3->A3_No No End Problem likely resolved. If issues persist, consider using a degradation-resistant analog. Q3->End Yes

Caption: Troubleshooting workflow for low this compound bioactivity in experiments.

Scenario 2: Difficulty Detecting this compound or its Metabolites via HPLC/MS

Q: I am trying to quantify this compound and its metabolites from tissue homogenates, but my chromatogram shows very small or no peaks of interest. What can I do?

A: Low recovery is often due to degradation during sample preparation or insufficient sample concentration.[4]

  • Minimize Degradation During Prep: Immediately after dissection, flash-freeze tissues in liquid nitrogen to halt enzymatic activity.[4] Homogenize tissues in an acidified solvent (e.g., acidified methanol) or a buffer containing a cocktail of protease inhibitors (see Table 2) to denature and inhibit peptidases.[4]

  • Optimize Extraction: Use solid-phase extraction (SPE) to clean up and concentrate your sample before analysis. This removes interfering salts and lipids and can significantly improve signal-to-noise ratio.

  • Check Instrument Sensitivity: Ensure your HPLC-MS system is sensitive enough for neuropeptide analysis. For low-level detection, consider derivatization techniques to enhance the signal or use highly sensitive methods like radioimmunoassay (RIA).[6]

Scenario 3: Peptidase Inhibitors Are Not Fully Preventing Degradation

Q: I've added a common aminopeptidase inhibitor like Bestatin, but my bioassay response still fades over time, suggesting ongoing degradation. Why isn't it working completely?

A: This situation arises because this compound degradation is not solely dependent on one type of enzyme.

  • Enzyme Specificity: The peptidases in your specific tissue preparation may be insensitive to the inhibitor you are using. For example, the primary aminopeptidase in locust nervous tissue is highly sensitive to Amastatin but relatively insensitive to Bestatin.[3]

  • Multiple Enzyme Classes: Your tissue likely contains multiple classes of peptidases, including aminopeptidases, endopeptidases, and carboxypeptidases, that can cleave this compound.[3] A single inhibitor will not block all pathways.

  • Solution: Use a cocktail of inhibitors targeting different enzyme classes. A combination of Amastatin (for aminopeptidases) and a metalloprotease inhibitor like EDTA or o-phenanthroline can be more effective.[3]

Section 3: Experimental Data & Protocols

Data Presentation

Table 1: Properties of this compound-Degrading Peptidases in Schistocerca gregaria Nervous Tissue

Enzyme Type Location Apparent Kₘ Optimal pH Key Characteristics
Aminopeptidase Membrane Fraction 23 µM 7.0 Accounts for ~50% of degrading activity; concentrated in synaptic membranes.[3]

| Endopeptidase | Mitochondrial / Soluble | 0.35 µM | ~7.0 | Displays very high affinity for this compound.[3] |

Table 2: Common Inhibitors for this compound Degradation Studies

Inhibitor Target Enzyme Class Effective Concentration / IC₅₀ Notes
Amastatin Aminopeptidase IC₅₀ = 0.3 µM Highly effective against the primary membrane aminopeptidase in locusts.[3]
Bestatin Aminopeptidase Relatively Insensitive Less effective than Amastatin in some insect preparations.[3]
EDTA Metallo-peptidases 1 mM Inhibits by chelating essential metal ions.[3]
o-Phenanthroline Metallo-peptidases 0.1 mM Effective inhibitor, particularly at lower pH.

| Puromycin | Aminopeptidase | - | Known aminopeptidase inhibitor.[3] |

Experimental Protocols

Protocol 1: General In Vitro this compound Degradation Assay

This protocol allows for the characterization of this compound degradation by a specific tissue homogenate.

  • Tissue Preparation: Dissect the tissue of interest (e.g., hindgut, neural ganglia) in ice-cold physiological saline. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) and centrifuge to separate into membrane (pellet) and soluble (supernatant) fractions if desired.

  • Incubation: In a microcentrifuge tube, combine the tissue preparation (e.g., 50 µg of total protein) with a known concentration of this compound (e.g., 100 µM final concentration) in the assay buffer. To test inhibitors, pre-incubate the tissue prep with the inhibitor for 10-15 minutes before adding this compound.

  • Time Course: Incubate the reaction mixture at a controlled temperature (e.g., 30°C). At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of a quenching solution, such as 1 M HCl or 10% trifluoroacetic acid (TFA), and immediately placing the sample on ice.

  • Sample Cleanup: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using RP-HPLC to separate the remaining this compound from its degradation products.

Protocol 2: Analysis of this compound and Metabolites by RP-HPLC

This method is used to separate and quantify this compound and its breakdown products from the in vitro assay.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 5%). After sample injection, run a linear gradient to a higher percentage of Solvent B (e.g., 60%) over 20-30 minutes to elute the peptides.

  • Detection: Monitor the column effluent at 214 nm (for the peptide bond) or 280 nm (if aromatic residues are present).[6] this compound contains a tyrosine residue, making 280 nm a viable option.

  • Quantification: Create a standard curve by injecting known concentrations of this compound and any available metabolite standards. Calculate the amount of remaining this compound and formed metabolites at each time point by comparing their peak areas to the standard curves. Degradation is measured by the disappearance of the this compound peak over time.

References

Technical Support Center: Solid-Phase Synthesis of Proctolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield in the solid-phase synthesis of the pentapeptide Proctolin (Arg-Tyr-Leu-Pro-Thr).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the solid-phase synthesis of this compound?

A1: The most common and effective method for this compound synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, typically a resin. The Fmoc group, which protects the α-amino group of the amino acid, is removed with a mild base (like piperidine) before the coupling of the next amino acid. Acid-labile protecting groups are used for the side chains of Arginine (Pbf) and Tyrosine (tBu), which are removed at the final cleavage step with a strong acid cocktail (e.g., TFA-based).

Q2: What are the most challenging residues in the this compound sequence (Arg-Tyr-Leu-Pro-Thr) during SPPS?

A2: The two most challenging residues in the this compound sequence are Arginine (Arg) and Proline (Pro).

  • Arginine (Arg): The bulky guanidinium side chain of arginine is protected, commonly with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. This bulk can lead to steric hindrance during the coupling reaction, potentially resulting in incomplete coupling and lower yields.

  • Proline (Pro): Proline is a secondary amine, which makes its N-terminal less nucleophilic and therefore less reactive compared to the primary amines of other amino acids. This can lead to slower and less efficient coupling of the preceding amino acid (Leucine in this case).

Q3: What are common side reactions to be aware of during this compound synthesis?

A3: Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product. These include:

  • Incomplete Coupling: This leads to the formation of deletion sequences (peptides missing one or more amino acids). This is a particular risk with the sterically hindered Arginine residue.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially during the activation of the carboxylic acid group. Using coupling reagents with additives like HOBt or Oxyma can help suppress this.

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly when Proline is one of the first two amino acids. In the this compound sequence (RYLPT), Proline is the fourth residue, making this less of a concern.[1]

Troubleshooting Guide

Low Yield or Purity Issues

Q4: My final yield of this compound is very low. What are the possible causes and how can I troubleshoot this?

A4: Low yield is a common problem in SPPS and can be attributed to several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Coupling of Arginine: The coupling of Fmoc-Arg(Pbf)-OH is notoriously difficult due to steric hindrance.

    • Solution: Employ a "double coupling" strategy where the coupling step for Arginine is repeated.[2][3] Alternatively, increasing the coupling time or using a more potent coupling reagent like HATU or HCTU can improve efficiency.[4]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites for the coupling reactions.

    • Solution: Ensure the resin is properly swollen in a suitable solvent like DMF or NMP before the first amino acid is coupled.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further reactions.

    • Solution: Using a more polar solvent like NMP or adding chaotropic salts can help disrupt aggregation.[5] For particularly difficult sequences, incorporating pseudoproline dipeptides can be beneficial, though this is less straightforward for the this compound sequence.

  • Premature Peptide Cleavage: Loss of peptide chains from the resin during the synthesis cycles can significantly reduce the final yield.

    • Solution: Ensure that the Fmoc deprotection conditions are not too harsh. While 20% piperidine in DMF is standard, prolonged exposure should be avoided.

Below is a troubleshooting workflow for addressing low yield:

Caption: Troubleshooting workflow for low this compound yield.

Q5: I am observing a significant amount of a peptide that is missing the Arginine residue. How can I improve the coupling efficiency of Fmoc-Arg(Pbf)-OH?

A5: This is a classic case of incomplete coupling of a sterically hindered amino acid. Here are several strategies to improve the coupling efficiency of Fmoc-Arg(Pbf)-OH:

  • Choice of Coupling Reagent: While standard reagents like HBTU/DIPEA can be used, more potent activators are often beneficial for arginine coupling. The use of DIC/Oxyma has been shown to be effective. A study on the condensation of Fmoc-Arg(Pbf)-OH with Rink Amide-AM resin found that the DIC/HOBt/DMAP strategy gave the highest yield of 93%.[4]

  • Double Coupling: As mentioned previously, repeating the coupling step for arginine is a highly effective method to drive the reaction to completion.[2][3]

  • Reaction Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier for the coupling reaction. However, this should be done with caution to avoid potential side reactions.

  • Solvent Choice: N-Methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help reduce peptide aggregation.[6]

StrategyDescriptionExpected Improvement
Double Coupling Repeating the coupling step for the Arginine residue.Significant reduction in Arg deletion sequences.
Optimized Coupling Reagents Using more potent reagents like HATU, HCTU, or DIC/Oxyma.Can increase coupling efficiency to over 95%.
Increased Temperature Performing the coupling at a slightly elevated temperature (e.g., 40°C).Can improve reaction kinetics for sterically hindered couplings.
Solvent Selection Using NMP instead of DMF as the reaction solvent.Can improve solvation and reduce aggregation, leading to better coupling.

Caption: Strategies to improve Fmoc-Arg(Pbf)-OH coupling efficiency.

Experimental Protocols

General Protocol for Manual Fmoc-SPPS of this compound (Arg-Tyr-Leu-Pro-Thr)

This protocol is a general guideline and may require optimization based on the specific resin and reagents used.

1. Resin Preparation:

  • Start with a Rink Amide resin (for a C-terminal amide) or a pre-loaded Thr-Wang resin (for a C-terminal acid).

  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

2. Synthesis Cycle (for each amino acid: Pro, Leu, Tyr, Arg):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, typically DIPEA (6-10 equivalents), to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For Arginine, a double coupling is recommended.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling).[7]

3. Final Cleavage and Deprotection:

  • After the final amino acid (Arginine) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) and water act as scavengers to prevent side reactions with the protecting groups.

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., with HBTU/DIPEA) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) repeat_cycle Repeat Cycle for next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification Purify by HPLC precipitation->purification

Caption: General workflow for the Fmoc-SPPS of this compound.

Purification Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

2. HPLC Purification:

  • Use a reversed-phase C18 column.

  • Employ a gradient elution system with:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A typical gradient might be 5-60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the crude peptide's analytical HPLC profile.

  • Monitor the elution at 220 nm and 280 nm (for the Tyrosine residue).

  • Collect the fractions corresponding to the main peak.

3. Post-Purification:

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of this compound.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

ParameterRecommended Condition
Column Reversed-phase C18 (preparative or semi-preparative)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Optimized based on analytical run (e.g., 5-60% B over 30 min)
Detection UV at 220 nm and 280 nm
Final Step Lyophilization of pure fractions

Caption: Recommended HPLC purification parameters for synthetic this compound.

References

selecting the correct solvent for Proctolin solubilization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the effective solubilization of Proctolin.

Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?

For most applications, the recommended starting solvent is high-purity or sterile distilled water.[1] this compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) and exhibits high solubility in aqueous solutions.[2][3] If solubility issues arise, other solvents can be considered based on the experimental requirements.

Q2: I'm having trouble dissolving this compound in water. What should I do?

If this compound does not readily dissolve in water, several techniques can be employed to aid solubilization:

  • Sonication: Brief periods of sonication can help break up peptide aggregates and improve dissolution.[4] It is recommended to sonicate in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[4]

  • Gentle Heating: Warming the solution to approximately 37°C can increase solubility.[2] Avoid excessive heat, as it may degrade the peptide.

  • pH Adjustment: this compound is a basic peptide due to the arginine residue.[5] If it fails to dissolve in water, using a dilute acidic solution, such as 10-25% acetic acid, can improve solubility.[5]

Troubleshooting Guide
Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it with an aqueous buffer or saline. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower.[6] The key is to avoid high local concentrations of the peptide during dilution.

Solution: Instead of adding the aqueous solution to your DMSO stock, add the DMSO stock drop-by-drop to the larger volume of vortexing aqueous buffer.[6] This ensures rapid dispersion and prevents the peptide from crashing out of solution. If precipitation persists, it may indicate that you have exceeded the solubility limit in the final buffer composition.

The flowchart below provides a step-by-step guide for troubleshooting solvent selection.

G cluster_0 This compound Solubilization Troubleshooting cluster_1 Advanced Options start Start: Lyophilized this compound solvent_choice Select Initial Solvent: High-Purity Water start->solvent_choice dissolved_check Is peptide fully dissolved? solvent_choice->dissolved_check aid_solubility Aid Solubilization: - Sonicate (on ice) - Warm gently (~37°C) - Vortex dissolved_check->aid_solubility No success Success: Solution Ready for Experiment or Dilution dissolved_check->success Yes recheck Is it dissolved now? aid_solubility->recheck acidic_solution Use Dilute Acid: (e.g., 10% Acetic Acid) recheck->acidic_solution No, for aqueous exp. organic_solvent Use Organic Solvent (for stock only): DMSO recheck->organic_solvent No, for stock prep. recheck->success Yes acidic_solution->success precip_check Precipitation upon aqueous dilution? organic_solvent->precip_check dilution_protocol Modify Dilution: Add DMSO stock slowly to vortexing buffer precip_check->dilution_protocol Yes end_success Solution Ready precip_check->end_success No dilution_protocol->end_success G cluster_0 This compound's Neuromodulatory Role cluster_1 Physiological Effects This compound This compound Release receptor Binds to This compound Receptor This compound->receptor modulation Modulates Synaptic Transmission receptor->modulation ap_freq Increases Action Potential Frequency modulation->ap_freq Leads to muscle_amp Increases Muscle Contraction Amplitude modulation->muscle_amp Leads to

References

Technical Support Center: Synthetic Proctolin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the quality control and application of synthetic proctolin peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a pentapeptide with the amino acid sequence Arg-Tyr-Leu-Pro-Thr[1]. It was the first insect neuropeptide to be sequenced[1]. This compound acts as a neurohormone and neuromodulator in insects and crustaceans, stimulating visceral and skeletal muscle contractions, and modulating heart rate[1][2].

Q2: What are the key quality control parameters for synthetic this compound?

The critical quality attributes for synthetic this compound to ensure experimental reliability and reproducibility include identity, purity, and quantity.

  • Identity: Verification of the correct amino acid sequence and molecular weight.

  • Purity: Assessment of the percentage of the target peptide in the sample, and identification of impurities.

  • Quantity: Accurate determination of the net peptide content.

Q3: Which analytical techniques are essential for the quality control of synthetic this compound?

A combination of analytical methods is crucial for comprehensive quality control of synthetic peptides[3][4]. The most common and essential techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide by separating it from various impurities[5][6][7].

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, providing strong evidence of its identity[8][9][10]. Tandem mass spectrometry (MS/MS) can be used for sequence verification[11][12].

  • Amino Acid Analysis (AAA): Considered the gold standard for accurate peptide quantification[13][14][15]. It determines the amino acid composition of the peptide after hydrolysis[14][15].

Q4: What are common impurities found in synthetic this compound peptides?

Impurities in synthetic peptides can arise from the synthesis process itself or from degradation during storage[16][17]. Common impurities include:

  • Truncated or deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during synthesis[17].

  • Insertion sequences: Peptides with an extra amino acid residue[17].

  • Modification of amino acids: Oxidation (especially of Methionine or Cysteine), deamidation (of Asparagine or Glutamine), or racemization[18].

  • Residual solvents and reagents: Traces of solvents like acetonitrile (ACN), dimethylformamide (DMF), or reagents like trifluoroacetic acid (TFA) from the synthesis and purification process[5][8].

Q5: How should I properly store my synthetic this compound peptide?

Proper storage is critical to maintain the stability and activity of synthetic this compound.

  • Lyophilized powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container[19][20]. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption[21].

  • In solution: Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles[21]. Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, aliquots should be frozen at -20°C or -80°C[21].

Troubleshooting Guides

Problem 1: Poor or No Solubility of this compound Peptide

Possible Causes:

  • The peptide's intrinsic hydrophobic properties.

  • Formation of secondary structures leading to aggregation[19].

  • Incorrect choice of solvent.

Solutions:

  • Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide[22][23].

  • Solvent Selection:

    • Water: Start with sterile, distilled water[22].

    • Acidic Solution: If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10-30%)[22][24].

    • Organic Solvents: For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration[23][25].

  • Physical Aids:

    • Sonication: Use a bath sonicator to help break up aggregates[24][25].

    • Gentle Warming: Warming the solution slightly (to around 30-40°C) can improve solubility, but be cautious as it may degrade the peptide[24][25].

Problem 2: Discrepancy Between Expected and Observed Biological Activity

Possible Causes:

  • Inaccurate peptide concentration due to improper solubilization or quantification.

  • Peptide degradation due to improper storage or handling.

  • Presence of impurities that may interfere with the biological assay.

  • Oxidation of the peptide.

Solutions:

  • Verify Peptide Concentration: Use Amino Acid Analysis (AAA) for the most accurate quantification of your peptide stock solution[13][14].

  • Check for Degradation: Re-analyze the peptide by HPLC and MS to check for signs of degradation, such as new peaks in the chromatogram or unexpected masses in the mass spectrum.

  • Assess Purity: A lower than expected purity can lead to a lower effective concentration of the active peptide. Ensure the purity is adequate for your application.

  • Proper Handling: When preparing solutions, use oxygen-free solvents if your peptide is susceptible to oxidation[22]. Store aliquots to minimize freeze-thaw cycles[21].

Problem 3: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Synthesis-related impurities (e.g., truncated or deletion sequences)[17].

  • Peptide degradation (e.g., oxidation, deamidation).

  • Contamination of the sample or HPLC system.

Solutions:

  • Analyze with Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the unexpected peaks. This can help identify the nature of the impurities[6].

  • Review Synthesis Report: Check the quality control data provided by the manufacturer.

  • System Blank: Run a blank injection (with only the mobile phase) to check for system contamination.

  • Re-purification: If the level of impurities is unacceptable for your application, consider re-purifying the peptide using preparative HPLC.

Quantitative Data Summary

Table 1: Common Quality Control Specifications for Synthetic this compound

ParameterMethodTypical Specification
Identity Mass Spectrometry (MS)Observed molecular weight should match the theoretical molecular weight (648.76 g/mol for this compound)[1][26].
Purity HPLC (at ~214 nm)>95% for most research applications; >98% for sensitive assays[26].
Peptide Content Amino Acid Analysis (AAA)Typically 70-90% (the remainder consists of water and counter-ions like TFA).
Counter-ion Content Ion ChromatographyTo be determined and reported. Trifluoroacetic acid (TFA) is a common counter-ion from HPLC purification[5].
Water Content Karl Fischer TitrationTo be determined and reported.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[27].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Gradient: A typical gradient for peptide analysis would be a linear increase in Mobile Phase B, for example, from 5% to 60% B over 20-30 minutes[27][28].

  • Flow Rate: 1.0 mL/min[27].

  • Detection: UV absorbance at 214 nm or 220 nm[5][9].

  • Temperature: 30°C[27].

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL[27].

  • Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram[5].

Protocol 2: Identity Verification by Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides[6][9].

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an LC system (LC-MS). For direct infusion, dissolve the peptide in a suitable volatile solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of this compound (C30H48N8O8, Monoisotopic Mass: 648.3646 g/mol ).

Protocol 3: Quantification by Amino Acid Analysis (AAA)
  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by incubation with 6 M HCl at 110°C for 24 hours[29][30]. Cysteine and Tryptophan are often degraded by this method and require specific derivatization or alternative hydrolysis conditions for accurate quantification[15].

  • Separation and Detection: The resulting amino acids are separated by ion-exchange chromatography or reverse-phase chromatography, derivatized (e.g., with ninhydrin or phenylisothiocyanate), and detected by UV or fluorescence[14]. Alternatively, underivatized amino acids can be quantified by LC-MS[29][30].

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of known standards. The total peptide amount is then calculated based on the known amino acid sequence of this compound[29].

Visualizations

Proctolin_Signaling_Pathway This compound This compound (Arg-Tyr-Leu-Pro-Thr) Receptor This compound Receptor (GPCR - CG6986 in Drosophila) This compound->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Downstream Effectors G_Protein->Effector modulates Response Cellular Response (e.g., Muscle Contraction) Effector->Response

Caption: this compound signaling pathway.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC Purity Check (Analytical HPLC) Lyophilization->HPLC MS Identity Check (Mass Spectrometry) Lyophilization->MS AAA Quantification (Amino Acid Analysis) Lyophilization->AAA Final_Product Final this compound Product (Lyophilized Powder) HPLC->Final_Product MS->Final_Product AAA->Final_Product

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Solubility Start Start: Peptide Insoluble Test_Water Try dissolving in sterile water Start->Test_Water Check_Soluble1 Is it soluble? Test_Water->Check_Soluble1 Try_Acid Try dilute acetic acid (10%) Check_Soluble1->Try_Acid No Success Success: Peptide Dissolved Check_Soluble1->Success Yes Check_Soluble2 Is it soluble? Try_Acid->Check_Soluble2 Try_Organic Use minimal DMSO, then add buffer slowly Check_Soluble2->Try_Organic No Check_Soluble2->Success Yes Check_Soluble3 Is it soluble? Try_Organic->Check_Soluble3 Use_Sonication Apply sonication Check_Soluble3->Use_Sonication No Check_Soluble3->Success Yes Fail Consult Technical Support Use_Sonication->Fail

References

validating the specificity of Proctolin receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for validating the specificity of proctolin receptor antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My putative antagonist is not blocking the this compound-induced response. What are the possible reasons?

A1: Several factors could be at play:

  • Incorrect Antagonist Concentration: The concentration of your antagonist may be too low to effectively compete with the this compound agonist. We recommend performing a dose-response curve to determine the optimal inhibitory concentration (IC50).

  • Assay Conditions: The incubation time for the antagonist may be insufficient. Ensure the antagonist has enough time to bind to the receptor before adding the this compound agonist. For G-protein coupled receptors (GPCRs), antagonist binding can be reversible, and its apparent potency can decrease over longer incubation times if the agonist binds irreversibly or with very high affinity.[1]

  • Compound Stability: The antagonist may be degrading in your assay medium. Verify the stability of your compound under the experimental conditions.

  • Non-Specific Binding: The antagonist may be binding to other components in your assay, such as plasma proteins or the surface of the assay plate, reducing its effective concentration.[2]

  • Incorrect Receptor Subtype: There is evidence suggesting the existence of multiple this compound receptor subtypes.[3] Your antagonist may be specific for a subtype that is not expressed in your experimental system or is not responsible for the specific functional response you are measuring.

Q2: How can I differentiate between competitive and non-competitive antagonism?

A2: You can distinguish between these mechanisms by performing a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

  • Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. The Schild plot will be linear with a slope of 1.

  • Non-competitive Antagonism: A non-competitive antagonist will typically depress the maximum response of the agonist, often without shifting the EC50 value significantly.

Q3: What are the essential control experiments to confirm antagonist specificity?

A3: To ensure your antagonist is acting specifically on the this compound receptor, you must include the following controls:

  • Parental/Null Cells: Test the antagonist on a parental cell line that does not express the this compound receptor. The antagonist should not have any effect in these cells. An effect in null cells indicates potential off-target activity.

  • Counter-Screening: Screen the antagonist against other known GPCRs, particularly those with related ligands or similar signaling pathways, to ensure it does not exhibit cross-reactivity.

  • Functional Readout Controls: Ensure the antagonist itself does not interfere with the detection method of your functional assay (e.g., fluorescence, luminescence). Run the assay with the antagonist alone to check for any intrinsic activity or interference.

Q4: My antagonist shows effects in the parental cell line that does not express the this compound receptor. What does this mean?

A4: This is a strong indicator of an off-target effect . The antagonist is likely interacting with another cellular target, which could be another receptor, an ion channel, or an enzyme. This compromises its use as a specific tool for studying the this compound receptor. Further investigation is needed to identify the off-target protein.

Experimental Protocols and Data

This compound Receptor Signaling

The this compound receptor, identified as CG6986 in Drosophila melanogaster, is a G-protein coupled receptor (GPCR).[4][5][6] Upon binding of this compound, the receptor activates downstream signaling cascades, typically leading to the mobilization of intracellular second messengers. GPCRs can couple to various G-proteins, such as Gαs (stimulating cAMP production), Gαi (inhibiting cAMP production), or Gαq (activating the phospholipase C pathway, leading to IP3 and calcium release).[7][8]

G_Protein_Signaling This compound This compound (Agonist) Receptor This compound Receptor (GPCR) This compound->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks G_Protein G-Protein (e.g., Gq) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response Leads to

Caption: Simplified this compound Gq-coupled signaling pathway.
Workflow for Validating Antagonist Specificity

A systematic approach is crucial for validating a novel this compound receptor antagonist. The workflow below outlines the key stages, from initial characterization to essential control experiments.

Antagonist_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Specificity & Control Experiments A1 Step 1: Radioligand Binding Assay (Determine Ki) A2 Step 2: Functional Dose-Response Assay (Determine IC50 vs. This compound) A1->A2 B1 Step 3: Schild Analysis (Competitive vs. Non-competitive) A2->B1 C1 Step 4: Test in Receptor-Null Cells (Assess Off-Target Effects) B1->C1 C2 Step 5: Counter-screen against related GPCRs C1->C2 End Validated Specific Antagonist C2->End

Caption: Experimental workflow for this compound antagonist validation.
Data Summary: this compound Antagonist Binding Affinities

The following table summarizes binding data for known this compound antagonists from studies on the locust (Schistocerca gregaria) hindgut. These values are typically determined through competitive radioligand binding assays.

CompoundTypeIC50 (nM)Ki (nM)Species/TissueReference
This compoundAgonist680-S. gregaria Hindgut[9]
Cyclothis compoundAntagonist220204S. gregaria Hindgut[9]
[α-methyl-L-tyrosine(2)]-proctolinAntagonist31002900S. gregaria Hindgut[9]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Detailed Methodologies

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand (e.g., [3H]this compound) for binding to the this compound receptor.

Materials:

  • Cell membranes prepared from cells expressing the this compound receptor.

  • Radiolabeled this compound (e.g., [3H]this compound).

  • Unlabeled this compound (for determining non-specific binding).

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test antagonist.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of radiolabeled this compound at a fixed concentration (near its Kd).

    • 25 µL of test antagonist at various concentrations.

    • For total binding wells, add 25 µL of buffer instead of antagonist.

    • For non-specific binding wells, add 25 µL of a high concentration of unlabeled this compound.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.[4]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percent specific binding for each antagonist concentration. Plot the data and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block this compound-induced calcium release in cells expressing a Gq-coupled this compound receptor.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the this compound receptor.

  • Parental HEK293 cells (null control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound (agonist).

  • Test antagonist.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the this compound receptor-expressing cells and parental cells into a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add the test antagonist at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a few seconds.

  • Agonist Injection: Inject a fixed concentration of this compound (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the antagonist at each concentration by comparing the peak response to control wells (this compound alone). Plot the data as percent inhibition versus antagonist concentration and fit a curve to determine the IC50 value.

Troubleshooting Experimental Results

The following decision tree can help diagnose common issues encountered during antagonist validation experiments.

Troubleshooting_Tree Start Problem: Antagonist shows unexpected activity or inactivity. Q1 Does the antagonist show activity in receptor-null cells? Start->Q1 A1_Yes Result: High probability of off-target effects. Q1->A1_Yes Yes A1_No Antagonist appears on-target. Proceed to next check. Q1->A1_No No Q2 Is the antagonist failing to block the agonist response? A1_No->Q2 A2_Yes Possible Causes: 1. Antagonist concentration too low? 2. Insufficient pre-incubation time? 3. Compound degradation? 4. Non-competitive antagonism? Q2->A2_Yes Yes Q3 Does the antagonist inhibit the agonist but with low potency? Q2->Q3 No A3_Yes Possible Causes: 1. Assay conditions not optimal? (e.g., cell density, buffer) 2. Non-specific binding to plastic/protein? 3. Wrong receptor subtype? Q3->A3_Yes Yes

References

Proctolin Stability Enhancement for In Vivo Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of proctolin for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem 1: Rapid degradation of this compound observed in preliminary in vivo experiments.

  • Question: My injected this compound seems to be losing its biological activity very quickly. How can I confirm this and what are the likely causes?

  • Answer: Rapid loss of activity is a strong indicator of enzymatic degradation. This compound is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) that is highly susceptible to cleavage by peptidases present in insect hemolymph and tissues. The primary degradation pathways involve the cleavage of the Arg-Tyr and Tyr-Leu bonds by aminopeptidases. To confirm degradation, you can perform a time-course analysis of this compound concentration in hemolymph or tissue homogenates using High-Performance Liquid Chromatography (HPLC). A significant decrease in the this compound peak and the appearance of metabolite peaks over a short period would confirm rapid degradation.

Problem 2: Inconsistent results between different batches of this compound or experimental setups.

  • Question: I am observing significant variability in the biological response to this compound across my experiments. What could be the source of this inconsistency?

  • Answer: Inconsistent results can stem from several factors related to this compound stability and experimental protocol.

    • This compound Stock Solution Stability: Ensure your this compound stock solution is properly prepared and stored. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

    • Formulation and Administration: The method of formulation and injection can impact the local concentration and stability of this compound. Ensure a consistent and appropriate vehicle (e.g., physiological saline) is used for all injections.

    • Biological Variability: The enzymatic activity in hemolymph can vary between individual insects depending on their physiological state (e.g., age, diet, stress). It is important to use a standardized population of insects for your experiments.

Problem 3: Difficulty in achieving a sustained biological effect with this compound.

  • Question: How can I prolong the biological effect of this compound in my in vivo model?

  • Answer: To achieve a more sustained effect, you need to protect this compound from enzymatic degradation. There are two primary strategies:

    • Co-administration with Peptidase Inhibitors: The use of specific aminopeptidase inhibitors can significantly reduce the degradation of this compound.

    • Use of Stabilized this compound Analogs: Synthetic analogs of this compound with modifications that confer resistance to peptidases, such as the substitution of L-amino acids with D-amino acids, can exhibit a longer biological half-life.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in vivo?

A1: The half-life of this compound in insect hemolymph is very short. For instance, in the hemolymph of the American cockroach (Periplaneta americana), the half-life of injected this compound is approximately 4 minutes. This rapid degradation is a major challenge for in vivo studies aiming for sustained biological effects.

Q2: Which enzymes are primarily responsible for this compound degradation?

A2: The primary enzymes responsible for this compound degradation are aminopeptidases.[1][2] These enzymes cleave the peptide bond between Arginine (Arg) and Tyrosine (Tyr) at the N-terminus of the this compound molecule.[1][2] Further degradation can occur through the cleavage of the Tyr-Leu bond.[1][2]

Q3: How can I increase the stability of this compound for my experiments?

A3: You can enhance this compound's stability through several methods:

  • Chemical Modification: Synthesizing this compound analogs with modifications that make them resistant to enzymatic cleavage is a common strategy. Replacing L-amino acids with D-amino acids at the cleavage sites can significantly increase stability.

  • Use of Peptidase Inhibitors: Co-injecting this compound with a cocktail of peptidase inhibitors can protect it from degradation.

  • Formulation Strategies: Encapsulating this compound in delivery systems like liposomes can shield it from enzymatic attack and provide a sustained release.

Q4: Are there commercially available stabilized this compound analogs?

A4: Several companies that specialize in peptide synthesis offer custom synthesis of this compound analogs. You can request modifications such as D-amino acid substitutions at specific positions in the peptide sequence. While some analogs are described in the scientific literature, their commercial availability as off-the-shelf products may be limited.

Q5: What are some effective peptidase inhibitors to use with this compound?

A5: Amastatin and bestatin are known inhibitors of aminopeptidases that degrade this compound.[1][3] Amastatin has been shown to be a potent inhibitor of the aminopeptidase responsible for the primary cleavage of this compound.[1]

Data Presentation

Table 1: In Vitro Inhibition of this compound Degrading Enzymes
InhibitorConcentration (mM)Enzyme SourcepH% InhibitionReference
Amastatin0.1Locusta migratoria hindgut and ovary membranes8.250 - 75%[3]
HNBL0.1Locusta migratoria hindgut and ovary membranes8.250 - 75%[3]
o-phenanthroline0.1Locusta migratoria hindgut and ovary membranes6.0~70%[3]
Bestatin0.1Locusta migratoria hindgut and ovary membranes8.2Lower than Amastatin[3]
Table 2: IC50 Value of an Aminopeptidase Inhibitor
InhibitorEnzyme SourceIC50 (µM)Reference
AmastatinAminopeptidase from Schistocerca gregaria nervous tissue0.3[1]

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay

This protocol outlines a general procedure to assess the stability of this compound in the presence of tissue homogenates.

Materials:

  • This compound

  • Insect tissue of interest (e.g., hemolymph, gut, nervous tissue)

  • Physiological saline appropriate for the insect species

  • Peptidase inhibitor(s) (optional)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge and tubes

Procedure:

  • Prepare Tissue Homogenate: Dissect the target tissue in ice-cold physiological saline. Homogenize the tissue in a known volume of saline and centrifuge to pellet cellular debris. The supernatant will contain the soluble enzymes.

  • Incubation: In a microcentrifuge tube, mix the tissue homogenate supernatant with a known concentration of this compound. If testing inhibitors, pre-incubate the homogenate with the inhibitor for a specified time before adding this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or ice-cold acetonitrile).

  • Sample Preparation for HPLC: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient of mobile phase B to elute this compound and its metabolites (e.g., 5% to 60% B over 20 minutes).

    • Detection: UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point. The rate of disappearance of the this compound peak indicates its degradation rate.

Protocol 2: In Vivo Administration of this compound

This protocol provides a general guideline for injecting this compound into an insect.

Materials:

  • This compound

  • Sterile physiological saline appropriate for the insect species

  • Microinjection system (e.g., nanoinjector) with calibrated glass needles

  • Anesthetic (e.g., CO2 or chilling)

Procedure:

  • Prepare Injection Solution: Dissolve this compound in sterile physiological saline to the desired concentration. If using peptidase inhibitors, they can be co-dissolved in the same solution.

  • Anesthetize the Insect: Lightly anesthetize the insect to immobilize it for injection.

  • Injection: Using the microinjection system, carefully inject a precise volume of the this compound solution into the insect's hemocoel. The injection site should be a soft, intersegmental membrane to minimize injury.

  • Recovery: Allow the insect to recover from anesthesia in a suitable environment.

  • Observation: Monitor the insect for the expected biological response at different time points post-injection.

Mandatory Visualizations

proctolin_degradation_pathway This compound This compound (Arg-Tyr-Leu-Pro-Thr) Metabolite1 Tyr-Leu-Pro-Thr This compound->Metabolite1 Aminopeptidase (cleavage at Arg-Tyr) Metabolite2 Arg-Tyr This compound->Metabolite2 Endopeptidase (cleavage at Tyr-Leu) AminoAcids Further Degradation (Free Amino Acids) Metabolite1->AminoAcids Metabolite2->AminoAcids

Caption: this compound degradation pathway highlighting the primary enzymatic cleavage sites.

experimental_workflow_stability_assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue Insect Tissue (e.g., Hemolymph) Homogenate Tissue Homogenate Tissue->Homogenate Incubate Incubate with this compound (Time-course sampling) Homogenate->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Degradation Rate) HPLC->Data

Caption: Experimental workflow for the in vitro this compound stability assay.

troubleshooting_logic Start Rapid this compound Inactivation? Degradation High Probability of Enzymatic Degradation Start->Degradation Yes CheckProtocol Review Experimental Protocol Start->CheckProtocol No Stabilize Implement Stabilization Strategy Degradation->Stabilize Solution Check this compound Stock Solution Stability CheckProtocol->Solution Formulation Optimize In Vivo Formulation CheckProtocol->Formulation Inhibitors Use Peptidase Inhibitors Stabilize->Inhibitors Analogs Use Stabilized Analogs Stabilize->Analogs

Caption: Troubleshooting logic for addressing rapid this compound inactivation in vivo.

References

troubleshooting variability in Proctolin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proctolin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experiments involving the neuropeptide this compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you address variability in your bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q1: Why am I observing a weak or inconsistent dose-response to this compound?

A1: A weak or inconsistent dose-response curve is a common issue that can stem from several factors related to the tissue preparation, experimental solutions, or the this compound peptide itself.

  • Tissue Viability: The health of the muscle preparation is paramount. Ensure the dissection is performed quickly and with minimal tissue damage in a chilled, oxygenated physiological saline. Inadequate oxygenation or prolonged exposure to suboptimal saline can lead to a decline in tissue health and responsiveness.

  • This compound Degradation: this compound can be degraded by peptidases present in residual hemolymph or released from damaged tissues.[1][2][3][4][5] It is crucial to thoroughly wash the preparation with fresh saline before starting the experiment. Consider including peptidase inhibitors in your saline, although their effects on the bioassay should be validated.

  • Suboptimal Saline Composition: The ionic composition and pH of the physiological saline must be appropriate for the insect species being studied. Variations in ions like Ca²⁺, Mg²⁺, and K⁺ can significantly alter muscle excitability and contractility.

  • Incorrect this compound Concentration: Verify the concentration of your this compound stock solution and ensure accurate serial dilutions. Adsorption of the peptide to plasticware can also be a factor, so using low-retention plastics is recommended.

Q2: My tissue preparation initially responds to this compound, but the response diminishes with repeated applications. What is causing this loss of sensitivity?

A2: This phenomenon, known as tachyphylaxis or desensitization, is common in receptor-mediated bioassays.[6]

  • Receptor Downregulation/Desensitization: Continuous or repeated exposure to an agonist like this compound can lead to the internalization or desensitization of its G protein-coupled receptors (GPCRs).[7] To mitigate this, ensure adequate washout periods between this compound applications to allow the receptors to recover.

  • Depletion of Intracellular Messengers: The signaling pathway activated by this compound involves intracellular second messengers.[8] Repetitive stimulation can deplete these signaling molecules, leading to a reduced response.

  • Tissue Fatigue: The muscle tissue itself can become fatigued with repeated contractions, especially if the energy reserves in the saline are insufficient. Ensure your saline contains a readily available energy source, such as glucose.

Q3: I am observing a biphasic or U-shaped dose-response curve. Is this expected?

A3: Biphasic dose-response curves, where low doses elicit a stimulatory effect that is diminished or reversed at higher doses, can occur and are a recognized phenomenon in pharmacology, sometimes referred to as hormesis.[9][10][11][12][13]

  • Receptor Desensitization at High Concentrations: Very high concentrations of this compound may lead to rapid and profound receptor desensitization, resulting in a smaller contractile response than that observed at moderate concentrations.[7]

  • Activation of Off-Target Receptors: At high concentrations, this compound might interact with other, lower-affinity receptors that could mediate an inhibitory or competing response.

  • Complex Downstream Signaling: The signaling cascade initiated by the this compound receptor may have built-in negative feedback loops that are more strongly activated at higher ligand concentrations.

Q4: How does temperature affect my this compound bioassay results?

A4: Temperature is a critical environmental factor that can significantly influence the outcome of your bioassay.[14][15][16][17]

  • Enzyme Kinetics: The activity of both the this compound receptor and any degrading peptidases are temperature-dependent. Generally, physiological processes will speed up with increasing temperature up to an optimum, after which they will decline.

  • Muscle Contractility: The force and speed of muscle contraction are also temperature-sensitive.[18] Lower temperatures can lead to a decrease in muscle resting potential and slower, weaker contractions, while excessively high temperatures can cause tissue damage.[14] It is crucial to maintain a stable and appropriate temperature for the species being studied throughout the experiment.

Data Presentation

The following tables summarize quantitative data relevant to this compound bioassays.

Table 1: this compound Efficacy in Different Insect Preparations

PreparationSpeciesEC₅₀ / Threshold ConcentrationReference
Hindgut ContractionRhodnius prolixusThreshold: ~10⁻⁹ M[7]
Sustained Muscle ContractionDrosophila melanogaster larvaeEC₅₀: 8.5 x 10⁻⁷ M[8]
Second Messenger Activation (in HEK cells expressing this compound receptor)Drosophila melanogasterEC₅₀: 0.3 nM[19][20][21][22]
Hindgut Receptor BindingPeriplaneta americanaKₐₚₚ: 2 x 10⁻⁸ M[23]

Table 2: Factors Influencing Insect Muscle Contraction

FactorEffect on Muscle ContractionSpecies StudiedReference
Temperature Contraction force and kinetics are temperature-dependent.Drosophila melanogaster larvae[18]
Increased temperature can lead to a transient increase followed by a decrease in resting potential.Acheta domesticus, Leptinotarsa decemlineata, Tenebrio molitor[14]
Salinity Increased salinity can decrease growth rate and affect larval survival.Lestes macrostigma[24][25][26]
Ion-specific effects on ion transporter gene expression and tissue morphology.Neocloeon triangulifer[27]

Experimental Protocols

Protocol 1: this compound Bioassay Using Insect Hindgut

This protocol is a generalized procedure for measuring the myotropic effects of this compound on an insect hindgut preparation.

  • Dissection:

    • Anesthetize the insect (e.g., cockroach, locust) by chilling on ice.

    • Dissect out the hindgut in a petri dish containing chilled, oxygenated physiological saline appropriate for the species.

    • Carefully remove the Malpighian tubules and any adhering fat body.

    • Tie a silk or fine thread to both the anterior and posterior ends of the hindgut.

  • Mounting the Preparation:

    • Transfer the hindgut preparation to an organ bath containing fresh, oxygenated saline at a constant, appropriate temperature.

    • Attach the posterior thread to a fixed hook at the bottom of the organ bath.

    • Attach the anterior thread to an isometric force transducer.

    • Apply a small amount of initial tension (preload) to the muscle and allow it to equilibrate for at least 30-60 minutes. During this time, continuously perfuse the bath with fresh saline.

  • Data Acquisition:

    • Record the baseline contractile activity. Many insect hindguts exhibit spontaneous contractions.

    • Prepare serial dilutions of this compound in the physiological saline.

    • Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

    • Record the change in contraction frequency, amplitude, and basal tonus.

    • After each application (for non-cumulative additions), or after the final concentration, thoroughly wash the preparation with fresh saline until the baseline activity returns.

  • Data Analysis:

    • Measure the change in force for each this compound concentration.

    • Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 2: this compound Bioassay Using Drosophila Larval Body-Wall Muscles

This protocol is adapted from studies on Drosophila melanogaster larvae.[8][28][29][30][31][32]

  • Dissection:

    • Select a third-instar larva and place it in a dissecting dish with chilled, calcium-free HL3 saline.

    • Make a dorsal incision along the midline and pin the cuticle flat to expose the internal organs and body-wall musculature.

    • Remove the central nervous system (CNS) and digestive tract.

    • Carefully wash the preparation to remove any remaining tissues and hemolymph.

  • Mounting and Equilibration:

    • Transfer the pinned larva to a recording chamber continuously perfused with oxygenated HL3 saline containing a physiological concentration of calcium.

    • Attach a force transducer to one side of the larval preparation.

    • Allow the preparation to equilibrate for 15-30 minutes.

  • Application and Recording:

    • Apply different concentrations of this compound to the bath via the perfusion system.

    • Record the resulting sustained muscle contractions (changes in muscle tonus).[8]

    • To study the enhancement of nerve-evoked contractions, a suction electrode can be used to stimulate the motor nerves while recording muscle force.

  • Analysis:

    • Measure the peak force of the sustained contractions for each this compound concentration.

    • Construct a dose-response curve and determine the EC₅₀.

Visualizations

Proctolin_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR - CG6986 in Drosophila) This compound->Proctolin_Receptor G_Protein G-Protein Proctolin_Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger produces Downstream_Kinases Downstream Kinases Second_Messenger->Downstream_Kinases activates Muscle_Contraction Muscle Contraction Downstream_Kinases->Muscle_Contraction leads to Troubleshooting_Workflow Start Inconsistent or Weak Bioassay Results Check_Tissue Check Tissue Preparation Start->Check_Tissue Check_Solutions Check Solutions & Reagents Start->Check_Solutions Check_Protocol Review Experimental Protocol Start->Check_Protocol Tissue_Viability Is tissue healthy and dissection minimal? Check_Tissue->Tissue_Viability Proctolin_Integrity Is this compound stock fresh and dilutions accurate? Check_Solutions->Proctolin_Integrity Saline_Composition Is saline composition and pH correct? Check_Solutions->Saline_Composition Temperature_Control Is temperature stable and appropriate? Check_Protocol->Temperature_Control Washout_Period Are washout periods adequate? Check_Protocol->Washout_Period Tissue_Viability->Check_Solutions Yes Improve_Dissection Improve dissection technique Tissue_Viability->Improve_Dissection No Proctolin_Integrity->Check_Protocol Yes Prepare_Fresh_this compound Prepare fresh this compound Proctolin_Integrity->Prepare_Fresh_this compound No Saline_Composition->Check_Protocol Yes Optimize_Saline Optimize saline Saline_Composition->Optimize_Saline No Temperature_Control->Washout_Period Yes Calibrate_Temp Calibrate temperature control Temperature_Control->Calibrate_Temp No Increase_Washout Increase washout duration Washout_Period->Increase_Washout No Experimental_Workflow Start Start Dissection 1. Tissue Dissection (e.g., hindgut, larval prep) Start->Dissection Mounting 2. Mount Tissue in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (30-60 min with washout) Mounting->Equilibration Baseline 4. Record Baseline Activity Equilibration->Baseline Dose_Application 5. Apply this compound (Cumulative or Single Doses) Baseline->Dose_Application Recording 6. Record Contractile Response Dose_Application->Recording Washout 7. Washout Recording->Washout Repeat Repeat 5-7 for all concentrations Washout->Repeat Repeat->Dose_Application Next Dose Analysis 8. Data Analysis (Dose-Response Curve, EC₅₀) Repeat->Analysis All Doses Tested End End Analysis->End

References

Validation & Comparative

Structure-Activity Relationship of Proctolin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proctolin (Arg-Tyr-Leu-Pro-Thr), a pentapeptide neuropeptide, plays a crucial role as a neuromodulator and neurohormone in arthropods, influencing muscle contraction, heart rate, and other physiological processes.[1] Its potent and specific actions have made it a significant target for structure-activity relationship (SAR) studies aimed at understanding its mode of action and developing novel insect-specific pesticides. This guide provides a comparative analysis of the biological activity of various this compound analogs, supported by quantitative data and detailed experimental methodologies.

Agonistic Activity of this compound Analogs

The biological activity of this compound is highly sensitive to modifications at each of its five amino acid residues. The following tables summarize the quantitative data on the myotropic and cardioexcitatory effects of various this compound analogs compared to the native peptide.

Myotropic Activity on Insect Visceral and Skeletal Muscle

Myotropic activity is a key measure of a this compound analog's ability to induce muscle contraction. The locust oviduct and foregut, as well as the cockroach hindgut, are common model systems for these assays.

Analog ModificationPositionSpeciesBioassayActivity (relative to this compound)Reference
[Phe(p-Cl)²]2Schistocerca gregariaForegut Contraction15-25%[2]
[L-Nal²]2Schistocerca gregariaForegut Contraction15-25%[2]
[D-Phe(p-NO₂)₂]2Schistocerca gregariaForegut Contraction15-25%[2]
[Orn(iPr)¹]1Schistocerca gregariaForegut Contraction40%[3]
[Lys(iPr)¹]1Schistocerca gregariaForegut Contraction15%[3]
[Val⁵]5Schistocerca gregariaForegut Contraction~50%[4]
[Ile⁵]5Schistocerca gregariaForegut Contraction~50%[4]
[Gln⁵]5Schistocerca gregariaForegut Contraction~80%[4]
[Phe²]2Periplaneta americanaHindgut Receptor Affinity (Kdapp)≤ 10⁻⁷ M[5]
[Lys¹]1Periplaneta americanaHindgut Receptor Affinity (Kdapp)≤ 10⁻⁷ M[5]
Cardioexcitatory Activity on Insect Heart

This compound and its analogs can significantly modulate the heart rate of various insects. The semi-isolated heart preparations of Tenebrio molitor and Periplaneta americana are widely used to assess these effects.

Analog ModificationPositionSpeciesBioassayActivity (relative to this compound)Reference
[N-Me-Arg¹]1Tenebrio molitorHeartbeat FrequencyFull Activity[3]
[Can¹]1Tenebrio molitorHeartbeat FrequencyFull Activity[3]
[Phe(p-OEt)²]2Periplaneta americanaHeartbeat FrequencyStimulatory (similar to this compound)[6]
[Tyr(3'-NH₂)₂]2Periplaneta americanaHeartbeat FrequencyStimulatory (similar to this compound)[6]
[Tyr(3'-NO₂)₂]2Periplaneta americanaHeartbeat FrequencyStimulatory (similar to this compound)[6]
[Tyr(3'-NH₂)₂]2Tenebrio molitorHeartbeat FrequencyCardiostimulatory[6]
[D-Arg-D-Tyr-D-Leu-D-Pro-D-Thr]AllTenebrio molitorHeartbeat FrequencyHigh Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M)[4][7]
[D-Arg¹, D-Leu³]1, 3Tenebrio molitorHeartbeat FrequencyHigh Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M)[4][7]
[D-Tyr², D-Thr⁵]2, 5Tenebrio molitorHeartbeat FrequencyHigh Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M)[4][7]
[D-Arg¹, D-Pro⁴]1, 4Tenebrio molitorHeartbeat FrequencyHigh Agonistic Activity (at 10⁻¹¹ - 10⁻¹⁰ M)[4][7]
[Val⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Ile⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Ala⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Ser⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Glu⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Arg⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[Lys⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[S-2-amino-1-propanol⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]
[R-1-amino-2-propanol⁵]5Tenebrio molitorHeartbeat Frequency~30-50%[4]

Antagonistic Activity of this compound Analogs

Several this compound analogs have been identified as antagonists, capable of inhibiting the action of native this compound. This is a critical area of research for developing tools to study this compound's physiological roles and for potential pest control applications.

Analog ModificationPositionSpeciesBioassayAntagonistic EffectReference
[α-methyl-L-tyrosine²]2Locusta migratoriaOviduct ContractionThreshold of 5 x 10⁻⁹ M; shifts dose-response curve to the right[7]
[N-methyl-L-tyrosine²]2Locusta migratoriaOviduct ContractionThreshold of 5 x 10⁻⁹ M; shifts dose-response curve to the right[7]
Cyclothis compound-Locusta migratoriaOviduct ContractionAntagonizes in a dose-dependent manner; 2 x 10⁻⁵ M shifts dose-response curve nearly two orders of magnitude to the right[7]
[D-Phe(p-NH₂)₂]2Schistocerca gregariaForegut ContractionReduces maximum response to this compound by 64% at 10⁻⁶ M[2]
[D-3-Pal²]2Schistocerca gregariaForegut ContractionReduces maximum response to this compound by 49% at 10⁻⁶ M[2]

Key Structure-Activity Relationship Insights

  • Position 1 (Arginine): The basicity of the side chain at this position is crucial for activity. Replacement with other basic amino acid derivatives can retain full or partial activity.[3]

  • Position 2 (Tyrosine): The aromatic ring and the hydroxyl group are important. Modifications to the phenolic ring can alter activity and in some cases lead to antagonism.[2][6] The substitution of L-tyrosine with its D-isomer can still result in high agonistic activity.[7]

  • Position 3 (Leucine): This hydrophobic residue is important for receptor binding.

  • Position 4 (Proline): The proline residue introduces a critical turn in the peptide backbone, which is thought to be essential for the correct conformation for receptor binding.[1]

  • Position 5 (Threonine): The hydroxyl group of threonine contributes to the peptide's activity.[4]

  • Stereochemistry: The substitution of L-amino acids with their D-isomers at various positions can, in some cases, lead to analogs with surprisingly high or even enhanced biological activity, suggesting that the receptor can accommodate different stereochemical configurations.[7]

Experimental Protocols

Myotropic Bioassay on Insect Foregut (Schistocerca gregaria)

This assay measures the ability of this compound analogs to induce contraction in the visceral muscle of the locust foregut.

  • Tissue Preparation: Adult locusts (Schistocerca gregaria) are dissected to isolate the foregut. The isolated tissue is mounted in an organ bath containing an appropriate insect saline solution and maintained at a constant temperature.

  • Data Recording: One end of the foregut is attached to a fixed point, and the other is connected to an isometric force transducer. Contractions are recorded using a polygraph or a digital data acquisition system.

  • Dose-Response Analysis: A cumulative or non-cumulative dose-response curve is generated by adding increasing concentrations of the this compound analog to the organ bath. The contractile response (amplitude or frequency of contractions) is measured at each concentration.

  • Data Analysis: The activity of the analog is typically expressed as a percentage of the maximum contraction induced by a saturating concentration of native this compound. EC₅₀ values (the concentration that produces 50% of the maximal response) can also be calculated.

Cardioexcitatory Bioassay on Insect Heart (Tenebrio molitor or Periplaneta americana)

This in vitro assay assesses the effect of this compound analogs on the heart rate of insects.

  • Tissue Preparation: The heart of an adult mealworm (Tenebrio molitor) or cockroach (Periplaneta americana) is surgically exposed and semi-isolated. The preparation is continuously perfused with a physiological saline solution.

  • Heartbeat Recording: The frequency of heartbeats is monitored and recorded using an impedance converter or an optical method.

  • Application of Analogs: this compound analogs are added to the perfusing saline at various concentrations.

  • Data Analysis: The change in heartbeat frequency is recorded, and the activity of the analog is compared to that of native this compound. Dose-response curves can be generated to determine the effective concentrations.[6][8]

Receptor Binding Assay

This assay determines the affinity of this compound analogs for the this compound receptor, which is a G protein-coupled receptor (GPCR).[9]

  • Membrane Preparation: Cell membranes expressing the this compound receptor are prepared. This can be from insect tissues known to be rich in this compound receptors (e.g., hindgut) or from cell lines engineered to express the receptor.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled this compound analog (e.g., ¹²⁵I-proctolin) and varying concentrations of the unlabeled test analog.

  • Separation and Counting: The membrane-bound radioligand is separated from the free radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined. The dissociation constant (Kd) of the analog can then be calculated.[9]

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its analogs.

Proctolin_Signaling_Pathway This compound This compound / Analog Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_Protein G Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Influx Ca_Store->Ca_Influx Ca2+ Release Ca_Channel Ca2+ Channel Muscle_Contraction Muscle Contraction Ca_Influx->Muscle_Contraction PKC->Muscle_Contraction

This compound signaling pathway leading to muscle contraction.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Analog_Design Analog Design (Modification at specific positions) Synthesis Peptide Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Myotropic_Assay Myotropic Assay (e.g., Locust Foregut) Purification->Myotropic_Assay Cardio_Assay Cardioexcitatory Assay (e.g., Tenebrio Heart) Purification->Cardio_Assay Binding_Assay Receptor Binding Assay Purification->Binding_Assay Dose_Response Dose-Response Curves Myotropic_Assay->Dose_Response Cardio_Assay->Dose_Response EC50_IC50 EC50 / IC50 Determination Binding_Assay->EC50_IC50 Dose_Response->EC50_IC50 SAR_Analysis Structure-Activity Relationship Analysis EC50_IC50->SAR_Analysis

References

A Comparative Guide to Proctolin and Octopamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the Proctolin and octopamine signaling pathways, two critical neuromodulatory systems in invertebrates. The information presented is supported by experimental data to aid in research and drug development endeavors targeting these pathways.

Introduction

This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), and octopamine, a biogenic amine, are crucial signaling molecules in invertebrates, acting as neurotransmitters, neuromodulators, and neurohormones.[1][2] They regulate a wide array of physiological processes, including muscle contraction, learning, memory, and behavior.[3] While both pathways utilize G-protein coupled receptors (GPCRs) and common second messengers, their specific mechanisms of action, receptor subtypes, and physiological outputs exhibit distinct differences. This guide will dissect these differences and similarities to provide a comprehensive understanding of their signaling cascades.

Signaling Pathways

The signaling pathways of this compound and octopamine, while both initiated by GPCR activation, diverge in their downstream effectors and cellular responses.

This compound Signaling Pathway

This compound binds to a specific class of GPCRs, exemplified by the CG6986 receptor in Drosophila melanogaster.[1] Activation of the this compound receptor can lead to the stimulation of multiple second messenger systems, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.[4] This results in the generation of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately leading to an increase in intracellular calcium concentrations and the activation of protein kinase A (PKA) and protein kinase C (PKC).[4][5]

Proctolin_Signaling This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R Binds to G_protein G-protein (Gq/Gs) Proctolin_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor IP3->Ca2_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ER Endoplasmic Reticulum Ca2_out Ca²⁺ ER->Ca2_out Releases Ca²⁺ Ca2_out->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_out->Cellular_Response Directly Activates PKC->Cellular_Response Phosphorylates Targets PKA->Cellular_Response Phosphorylates Targets

Caption: this compound Signaling Pathway
Octopamine Signaling Pathway

Octopamine signaling is more diverse due to the presence of multiple receptor subtypes, broadly categorized as alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR).[2]

  • OctαR Pathway: These receptors are typically coupled to Gq proteins. Upon octopamine binding, Gq activates PLC, leading to the production of IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC.[5]

  • OctβR Pathway: These receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP.[6] cAMP then activates PKA, which phosphorylates downstream targets. Some OctβR subtypes can also be coupled to inhibitory G proteins (Gi/o), leading to a decrease in cAMP levels.[7]

Octopamine_Signaling cluster_alpha OctαR Pathway cluster_beta OctβR Pathway Octopamine_alpha Octopamine OctaR OctαR (GPCR) Octopamine_alpha->OctaR Gq Gq OctaR->Gq PLC_alpha PLC Gq->PLC_alpha PIP2_alpha PIP2 PLC_alpha->PIP2_alpha IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha ER_alpha ER IP3_alpha->ER_alpha Opens Ca²⁺ channels PKC_alpha PKC DAG_alpha->PKC_alpha Ca2_out_alpha Ca²⁺ ER_alpha->Ca2_out_alpha Ca2_out_alpha->PKC_alpha Response_alpha Cellular Response PKC_alpha->Response_alpha Octopamine_beta Octopamine OctbR OctβR (GPCR) Octopamine_beta->OctbR Gs Gs OctbR->Gs AC_beta AC Gs->AC_beta ATP_beta ATP AC_beta->ATP_beta cAMP_beta cAMP ATP_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Response_beta Cellular Response PKA_beta->Response_beta

Caption: Octopamine Signaling Pathways

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and octopamine receptor interactions and their physiological effects.

Table 1: Receptor Binding and Activation

ParameterThis compoundOctopamineSpecies/SystemReference
Receptor Type GPCR (e.g., CG6986)GPCR (OctαR, OctβR)Drosophila melanogaster[1][2]
EC50 (Receptor Activation) 0.3 nM~30 nM (for cAMP rise)Drosophila melanogaster (HEK cells)[8][9]
IC50 (Ligand Binding) 4 nM-Drosophila melanogaster (HEK cells)[8]
Kd (Binding Affinity) 2 x 10-8 M6.0 x 10-9 MCockroach hindgut / Drosophila heads[10][11]

Table 2: Physiological Effects (Muscle Contraction)

ParameterThis compoundOctopamineSpecies/SystemReference
Threshold Concentration 10-8 M10-6 M (inhibition)Crayfish swimmeret[12]
EC50 1.6 x 10-6 M5 x 10-5 M (inhibition)Crayfish swimmeret[12]
Effect on Contraction Potentiates nerve-evoked contractionsCan potentiate or inhibit, depending on the systemVarious arthropods[10][12]

Experimental Protocols

Detailed methodologies for key experiments used to characterize these signaling pathways are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.

Objective: To quantify the binding of radiolabeled this compound or octopamine to their respective receptors in a tissue or cell membrane preparation.

Methodology:

  • Membrane Preparation:

    • Dissect the tissue of interest (e.g., insect brain, muscle) or harvest cultured cells expressing the receptor.

    • Homogenize the tissue/cells in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand (e.g., [3H]-octopamine, 125I-Proctolin).

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of the corresponding unlabeled ligand.

    • Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters quickly with cold assay buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the data using saturation binding analysis to determine Kd and Bmax.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Tissue/Cells) start->membrane_prep binding_reaction Binding Reaction (Incubate with Radioligand) membrane_prep->binding_reaction filtration Filtration (Separate Bound/Free) binding_reaction->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Kd, Bmax) quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow
cAMP Measurement Assay

This assay quantifies the levels of cyclic AMP, a key second messenger in the octopamine signaling pathway.

Objective: To measure changes in intracellular cAMP levels in response to receptor activation by this compound or octopamine.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the agonist (this compound or octopamine) for a defined period.

  • Cell Lysis:

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Use a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay kit.

    • In a typical ELISA, the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.

    • The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates by comparing their signal to the standard curve.

    • Plot the cAMP concentration against the agonist concentration to determine the EC50.

Intracellular Calcium Measurement Assay

This assay measures changes in the concentration of free intracellular calcium, a second messenger in both this compound and octopamine signaling.

Objective: To monitor real-time changes in intracellular calcium levels following receptor stimulation.

Methodology:

  • Cell Loading with Fluorescent Dye:

    • Culture cells expressing the receptor on a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

    • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

  • Fluorescence Measurement:

    • Wash the cells to remove any extracellular dye.

    • Place the cells on a fluorescence microscope or a plate reader equipped with a perfusion system.

    • Excite the dye at the appropriate wavelength and measure the emitted fluorescence.

    • Establish a baseline fluorescence reading.

  • Cell Stimulation:

    • Perfuse the cells with a solution containing the agonist (this compound or octopamine).

    • Continuously record the fluorescence intensity to monitor changes in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.

    • Plot the change in calcium concentration over time to visualize the cellular response.

Conclusion

This compound and octopamine signaling pathways, while sharing some common elements like GPCRs and second messengers, exhibit significant differences in their receptor subtypes, ligand affinities, and downstream physiological effects. This compound signaling appears to be mediated by a more limited set of receptors, often leading to potent muscle contractions. In contrast, octopamine signaling is characterized by a greater diversity of receptor subtypes, allowing for a wider range of cellular responses, including both excitation and inhibition. A thorough understanding of these distinct pathways is essential for the development of targeted therapeutic and pest control strategies. The experimental protocols provided in this guide offer a framework for further investigation into the intricacies of these vital invertebrate signaling systems.

References

Proctolin vs. FMRFamide Peptides: A Comparative Guide to their Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of two prominent neuropeptide families in invertebrates: Proctolin and the FMRFamide-related peptides (FaRPs). We delve into their distinct and overlapping roles in modulating muscle contraction, neuronal activity, and cardiac function, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Overview of this compound and FMRFamide Peptides

This compound is a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr) first identified in the cockroach Periplaneta americana. It primarily functions as a neuromodulator and neurohormone in arthropods, influencing visceral and skeletal muscle activity.[1]

FMRFamide (Phe-Met-Arg-Phe-NH2) is the founding member of a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-amide motif. FaRPs are widespread throughout the animal kingdom and exhibit a broad range of physiological effects, including regulation of muscle contractility, cardiovascular function, and neuronal activity.[2][3]

Comparative Physiological Effects

The physiological actions of this compound and FMRFamide peptides often target similar systems, yet their specific effects can vary significantly depending on the target tissue, species, and the specific FMRFamide-related peptide .

Muscle Contraction

Both this compound and FMRFamide peptides are potent modulators of muscle contraction, playing crucial roles in processes such as digestion, reproduction, and locomotion.

This compound generally acts as a potent stimulator of both visceral and skeletal muscle contractions.[1] In many insect preparations, it enhances neuromuscular transmission and induces tonic or rhythmic contractions.[1]

FMRFamide peptides exhibit more diverse effects on muscle tissue. Depending on the specific peptide, concentration, and target organ, FaRPs can be either excitatory or inhibitory. For instance, in the reproductive tracts of the beetle Tenebrio molitor, this compound consistently stimulates contractions of the ejaculatory duct and oviduct. In contrast, FMRFamide has a weak inhibitory effect on the ejaculatory duct at high concentrations and a bimodal (stimulatory at low doses, inhibitory at high doses) effect on the oviduct.[1][2]

ParameterThis compoundFMRFamide Peptides
Effect on Insect Visceral Muscle Primarily stimulatory, increasing contraction frequency and amplitude.[1]Can be stimulatory or inhibitory depending on the peptide, concentration, and tissue.[1][2]
Effect on Insect Skeletal Muscle Potentiates neurally-evoked contractions.[4]Can modulate neurally-evoked contractions.[4]
EC50 (Drosophila larval body wall muscle) 8.5 x 10⁻⁷ M (for sustained contractions)Not available for direct comparison
Threshold Concentration (Beetle ejaculatory duct) 10⁻¹⁰ M (stimulatory)10⁻⁶ - 10⁻⁵ M (inhibitory)[2]
Threshold Concentration (Beetle oviduct) Stimulatory across a range of concentrationsBimodal: 10⁻¹¹ - 10⁻⁹ M (stimulatory), 10⁻⁷ - 10⁻⁵ M (inhibitory in T. molitor)[2]
Cardiac Function

Both peptide families are known to modulate heart rate and contractility in invertebrates.

This compound is generally cardioexcitatory in insects, increasing the frequency and force of heart contractions.

FMRFamide peptides can have either cardioacceleratory or cardioinhibitory effects. For example, in the crayfish Procambarus clarkii, the FMRFamide-related peptides NF1 and DF2 increase the rate and amplitude of heart contractions.[3]

Neuronal Activity

As neuromodulators, both this compound and FMRFamide peptides can alter the excitability and synaptic transmission of neurons.

This compound often acts presynaptically to enhance neurotransmitter release.

FMRFamide peptides can have complex effects on neuronal activity, including modulation of ion channels. In some molluscan neurons, FMRFamide has been shown to decrease Ca²⁺ conductance and a cAMP-dependent K⁺ conductance.[5] In other systems, they can activate a slow inward current mediated by a G-protein, leading to depolarization.[6]

Signaling Pathways

The physiological effects of this compound and FMRFamide peptides are mediated by distinct signaling pathways, primarily through G-protein coupled receptors (GPCRs).

This compound Signaling Pathway

This compound binds to a specific GPCR, which is often coupled to the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca²⁺, along with PKC activation, ultimately leads to muscle contraction.

Proctolin_Signaling This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R Gq Gq Proctolin_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Muscle_Contraction Muscle Contraction Ca2_release->Muscle_Contraction PKC->Muscle_Contraction

Caption: this compound Gq-PLC signaling pathway.

FMRFamide Signaling Pathways

The signaling pathways for FMRFamide peptides are more diverse. They also bind to GPCRs, but these receptors can couple to different G-protein subtypes, leading to varied downstream effects.

  • Stimulatory Pathway (e.g., via Gs): Binding of an FMRFamide peptide to its receptor can activate a Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA can phosphorylate various target proteins, leading to a physiological response such as increased muscle contraction or neuronal excitability.

  • Inhibitory Pathway (e.g., via Gi): Alternatively, an FMRFamide receptor can couple to a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in PKA activity. This can result in muscle relaxation or neuronal inhibition.

  • Ionotropic Receptors: In some invertebrates, FMRFamide can directly gate an amiloride-sensitive sodium channel (FaNaC), leading to a rapid excitatory depolarization. This represents a faster, non-GPCR mediated signaling mechanism.[7][8]

FMRFamide_Signaling cluster_gpcr GPCR-mediated cluster_ionotropic Ionotropic Receptor-mediated FMRFamide FMRFamide Peptide FMRFamide_R FMRFamide Receptor (GPCR) FMRFamide->FMRFamide_R Gs Gs FMRFamide_R->Gs activates Gi Gi FMRFamide_R->Gi activates AC Adenylyl Cyclase (AC) Gs->AC stimulates Gi->AC inhibits Inhib_Response Inhibitory Response Gi->Inhib_Response cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Stim_Response Stimulatory Response PKA->Stim_Response FMRFamide2 FMRFamide Peptide FaNaC FMRFamide-gated Na⁺ Channel (FaNaC) FMRFamide2->FaNaC gates Na_influx Na⁺ Influx FaNaC->Na_influx Depolarization Depolarization Na_influx->Depolarization

Caption: Diverse FMRFamide signaling pathways.

Experimental Protocols

Insect Visceral Muscle Contraction Assay

This protocol is adapted from studies on insect reproductive tracts and gut motility.[9][10]

Objective: To measure the effects of this compound and FMRFamide peptides on the contractility of isolated insect visceral muscle.

Materials:

  • Dissecting microscope and tools (fine forceps, scissors)

  • Sylgard-lined petri dish

  • Physiological saline solution (e.g., modified Ringer's solution) appropriate for the insect species

  • Perfusion system with a pump

  • Force transducer or video microscopy setup for recording contractions

  • Data acquisition system

  • This compound and FMRFamide peptide stock solutions

Procedure:

  • Dissect the target visceral organ (e.g., oviduct, ejaculatory duct, hindgut) from the insect in cold physiological saline.

  • Carefully remove any adhering fat body or connective tissue.

  • Mount the isolated organ in a perfusion chamber filled with physiological saline. One end of the tissue is fixed, and the other is attached to a force transducer or positioned for video recording.

  • Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of saline, until a stable baseline of spontaneous contractions is observed.

  • Prepare serial dilutions of the this compound and FMRFamide peptides in physiological saline.

  • Apply the peptides to the preparation by switching the perfusion solution to one containing the desired peptide concentration.

  • Record the changes in contraction frequency and amplitude for a set period (e.g., 5-10 minutes) or until a stable response is achieved.

  • Wash the preparation with physiological saline until the contractile activity returns to the baseline level before applying the next concentration or peptide.

  • Construct dose-response curves by plotting the change in contraction frequency or amplitude against the peptide concentration.

Muscle_Contraction_Workflow Dissection 1. Dissect Visceral Organ Mounting 2. Mount in Perfusion Chamber Dissection->Mounting Equilibration 3. Equilibrate and Establish Baseline Mounting->Equilibration Peptide_Prep 4. Prepare Peptide Dilutions Equilibration->Peptide_Prep Application 5. Apply Peptides via Perfusion Peptide_Prep->Application Recording 6. Record Contractions Application->Recording Washout 7. Washout Recording->Washout Analysis 8. Analyze Data and Construct Dose-Response Curves Recording->Analysis Washout->Application Next Concentration

Caption: Workflow for insect visceral muscle contraction assay.

Neuromuscular Junction (NMJ) Electrophysiology

This protocol is a generalized procedure for recording synaptic potentials at the insect neuromuscular junction, particularly well-established in Drosophila larvae.[11][12][13][14][15]

Objective: To measure the effects of this compound and FMRFamide peptides on synaptic transmission at the NMJ.

Materials:

  • Dissecting microscope and tools

  • Sylgard-lined petri dish

  • Physiological saline solution (e.g., HL3 for Drosophila)

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

  • Glass microelectrodes for intracellular recording and nerve stimulation

  • Suction electrode

  • This compound and FMRFamide peptide stock solutions

Procedure:

  • Dissect a third-instar larva to expose the body wall muscles and the central nervous system (CNS).

  • Remove the CNS and sever the motor nerves innervating the target muscle (e.g., muscle 6 in abdominal segments A2-A3).

  • Position the dissected preparation in the recording chamber filled with physiological saline.

  • Use a suction electrode to draw the cut end of the motor nerve for stimulation.

  • Insert a sharp glass microelectrode into the target muscle fiber to record the membrane potential. A stable resting membrane potential of at least -60 mV should be achieved.

  • Record spontaneous miniature excitatory postsynaptic potentials (mEPSPs).

  • Evoke excitatory postsynaptic potentials (EPSPs) by delivering a brief electrical stimulus to the motor nerve via the suction electrode.

  • Establish a baseline of mEPSP frequency and amplitude, and evoked EPSP amplitude.

  • Bath-apply this compound or FMRFamide peptides at various concentrations to the preparation.

  • Record changes in mEPSP and EPSP parameters in the presence of the peptides.

  • Analyze the data to determine the effects of the peptides on presynaptic neurotransmitter release (quantal content) and postsynaptic receptor sensitivity.

NMJ_Electrophysiology_Workflow Dissection 1. Dissect Larva to Expose NMJ Setup 2. Position in Recording Chamber Dissection->Setup Electrodes 3. Place Stimulating and Recording Electrodes Setup->Electrodes Baseline 4. Record Baseline mEPSPs and EPSPs Electrodes->Baseline Peptide_Application 5. Bath-apply Peptides Baseline->Peptide_Application Recording 6. Record Post-peptide mEPSPs and EPSPs Peptide_Application->Recording Analysis 7. Analyze Synaptic Parameters Recording->Analysis

Caption: Workflow for NMJ electrophysiology.

Conclusion

This compound and FMRFamide peptides are key players in the physiological regulation of invertebrates. While this compound generally exhibits consistent stimulatory effects on muscle tissue, the FMRFamide peptide family displays a remarkable functional diversity, with individual peptides capable of producing either excitatory or inhibitory responses. This functional divergence is reflected in their distinct signaling pathways, with this compound primarily acting through a Gq-mediated pathway, and FMRFamides utilizing a broader range of GPCRs coupled to different G-proteins, and in some cases, ionotropic receptors.

For drug development professionals, the specificity of the this compound system may offer a more targeted approach for developing insecticides or other pest control agents. Conversely, the complexity of the FMRFamide signaling network presents both challenges and opportunities for developing highly specific modulators of invertebrate physiology. Further research, particularly direct comparative studies on a wider range of species and tissues, is needed to fully elucidate the physiological roles and therapeutic potential of these fascinating neuropeptides.

References

A Comparative Guide to Proctolin Receptors in Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide proctolin (Arg-Tyr-Leu-Pro-Thr) is a pivotal neuromodulator and neurohormone in arthropods, influencing a wide array of physiological processes including muscle contraction, cardiac function, and reproductive behaviors.[1][2] Its biological effects are mediated through a specific G protein-coupled receptor (GPCR), making the this compound receptor a potential target for the development of novel insecticides.[3] This guide provides a comparative overview of this compound receptor subtypes across different insect species, summarizing key pharmacological data, outlining experimental protocols for their characterization, and illustrating their signaling pathways.

This compound Receptor Subtypes: A Comparative Overview

Current research indicates the presence of a single this compound receptor gene in the genomes of several insect species. While the possibility of multiple receptor subtypes has been suggested based on varied physiological responses, molecular studies have so far identified one primary receptor type.[3] Below is a comparison of the this compound receptor in various insect orders.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound receptors in different insect species. It is important to note that comprehensive pharmacological characterization is not available for all species in which the receptor has been identified.

SpeciesOrderReceptor Name/Gene IDExpression SystemLigandAssay TypeEC50IC50Reference(s)
Drosophila melanogasterDipteraCG6986HEK293 CellsThis compoundCalcium Mobilization0.3 nM-[4]
Drosophila melanogasterDipteraCG6986CHO CellsThis compoundSecond Messenger0.6 nM-[3]
Drosophila melanogasterDipteraCG6986-This compoundCompetition Binding-4 nM[4]
Locusta migratoriaOrthopteraLmProcR-This compoundCalcium MobilizationNot Available-[5]
Tribolium castaneumColeoptera--This compound-Not Available-[6]
Rhodnius prolixusHemiptera--This compoundMuscle ContractionNot Available-[7][8]
Periplaneta americanaBlattodea--This compoundMuscle ContractionNot Available-[1]

Note: "Not Available" indicates that specific quantitative data was not found in the surveyed literature. The this compound gene has been identified in Tribolium castaneum and Rhodnius prolixus, and physiological effects of this compound have been observed in Rhodnius prolixus and Periplaneta americana, strongly suggesting the presence of a functional receptor.[1][6][7][8]

Signaling Pathways of the this compound Receptor

The this compound receptor is a G protein-coupled receptor that, upon activation by this compound, initiates intracellular signaling cascades. The primary pathway identified in insects involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[3][5] Some studies also suggest a potential link to the cyclic AMP (cAMP) pathway.[2]

Proctolin_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor G_Protein Gq Protein Proctolin_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response

Caption: this compound Receptor Signaling Pathway.

Experimental Protocols

Heterologous Expression of this compound Receptor in HEK293 Cells

This protocol describes the transient expression of an insect this compound receptor in Human Embryonic Kidney 293 (HEK293) cells for subsequent functional analysis.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression vector (e.g., pcDNA3.1) containing the codon-optimized this compound receptor cDNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete DMEM. Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.

  • Transfection Complex Preparation:

    • In a sterile microcentrifuge tube, dilute 2 µg of the this compound receptor expression vector in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.

  • Transfection:

    • Aspirate the culture medium from the HEK293 cells and wash once with PBS.

    • Add 800 µL of Opti-MEM to each well.

    • Add the 200 µL DNA-lipid complex mixture dropwise to each well.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add 1 mL of complete DMEM to each well without removing the transfection mixture.

    • Incubate the cells for an additional 24-48 hours before proceeding with functional assays.

Experimental_Workflow_Expression Start Start Seed_Cells Seed HEK293 Cells in 6-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Prepare_DNA Prepare DNA-Lipofectamine Complex Incubate_24h->Prepare_DNA Transfect Add Transfection Complex to Cells Prepare_DNA->Transfect Incubate_4_6h Incubate 4-6h Transfect->Incubate_4_6h Add_Medium Add Complete Medium Incubate_4_6h->Add_Medium Incubate_24_48h Incubate 24-48h for Protein Expression Add_Medium->Incubate_24_48h Assay Proceed to Functional Assay Incubate_24_48h->Assay

Caption: Workflow for Heterologous Receptor Expression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, using a fluorescent calcium indicator.

Materials:

  • HEK293 cells transiently expressing the this compound receptor

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capability

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02% (w/v), respectively.

    • Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Assay Measurement:

    • Place the microplate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add a defined volume (e.g., 20 µL) of this compound solution at various concentrations to the wells.

    • Continue to record the fluorescence intensity for at least 2 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response as a percentage of the maximum response observed.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]

Conclusion

The study of this compound receptors in insects reveals a highly conserved signaling system with a single identified receptor type across various species. While quantitative pharmacological data remains limited for many insects, the consistent activation of the PLC-IP3-Ca²⁺ pathway highlights its fundamental role in mediating this compound's effects. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound receptors, which is crucial for understanding their physiological functions and for the development of targeted pest management strategies. Future research focusing on the pharmacological profiling of this compound receptors in a wider range of insect species will be invaluable for a more comprehensive comparative analysis.

References

A Comparative Analysis of Proctolin Function in Orthoptera: A Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a highly conserved neuropeptide in arthropods that functions as a neuromodulator and cotransmitter.[1][2][3] In the order Orthoptera, which includes grasshoppers, locusts, and crickets, this compound plays a crucial role in regulating a variety of physiological processes, most notably muscle contraction.[1][2] This guide provides a comparative analysis of this compound's function across different Orthopteran species, with a focus on its myotropic effects on visceral and skeletal muscles. We present quantitative data from key studies, detail relevant experimental protocols, and illustrate the known signaling pathways to offer a comprehensive resource for researchers and professionals in drug development seeking to understand and target this important neuropeptidergic system.

Myotropic Functions of this compound in Orthoptera

This compound is a potent stimulator of both visceral and skeletal muscle contractions in Orthoptera. Its effects are dose-dependent and vary across different muscle types and species.

Visceral Muscle Contraction

This compound exhibits a strong myotropic effect on the visceral muscles of the digestive and reproductive systems in several Orthopteran species.

Table 1: Comparative Dose-Response of this compound on Visceral Muscle Contraction in Orthoptera

SpeciesMuscle TypeThreshold Concentration (M)Maximal Response Concentration (M)Reference(s)
Locusta migratoriaForegut~10-9>10-7[4]
Locusta migratoriaOviduct10-92.5 x 10-8[5]
Schistocerca gregariaForegutNot specifiedNot specified, but shows dose-dependent increase[6]
Skeletal Muscle Contraction

This compound also modulates the contractility of skeletal muscles, often acting as a cotransmitter to enhance neurally evoked contractions.

Table 2: Effects of this compound on Skeletal Muscle in Orthoptera

SpeciesMuscle TypeObserved EffectReference(s)
Locusta migratoriaMandibular Closer MuscleSignificantly increases the amplitude of neurally evoked contractions.[7]
Locusta migratoriaOvipositor MusclesEnhances neuromuscular transmission and muscular contraction.[1][2]

Reproductive and Feeding Behaviors

This compound is implicated in the modulation of complex behaviors such as reproduction and feeding in Orthoptera.

Reproductive Behavior

In locusts, this compound is involved in the neural control of oviposition digging behavior.[1] Studies on the grasshopper Chorthippus biguttulus have shown that this compound plays a modulatory role in the neuronal circuit controlling sexual behavior, specifically triggering courtship singing. In the cricket Gryllus bimaculatus, this compound, along with other neuromodulators, is involved in the control of antennal movements which are crucial for courtship.

Feeding Behavior

This compound is known to stimulate the foregut muscles in various insects, including the locusts Schistocerca gregaria and Locusta migratoria, suggesting a role in the mechanics of feeding.[1][3]

This compound Signaling Pathway

This compound exerts its effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[3][8] While the complete signaling cascade can vary between tissues and species, a common pathway in Orthopteran muscle involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3).[7] IP3 then triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which is a key step in muscle contraction.[7][9]

Proctolin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Muscle_Contraction Muscle Contraction Ca2_release->Muscle_Contraction Initiates

This compound signaling pathway in Orthopteran muscle.

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol is a generalized procedure for measuring the myotropic effects of this compound on isolated insect muscle tissue.

Workflow:

Muscle_Contraction_Workflow A 1. Dissection and Muscle Preparation B 2. Mounting in Organ Bath A->B C 3. Connection to Force Transducer B->C D 4. Equilibration in Saline C->D E 5. Application of This compound D->E F 6. Recording of Contractions E->F G 7. Data Analysis (Dose-Response) F->G

Workflow for in vitro muscle contraction assay.

Methodology:

  • Dissection and Muscle Preparation: Isolate the target muscle (e.g., foregut, oviduct) from the insect in a saline solution appropriate for the species.

  • Mounting: Secure one end of the muscle preparation to a fixed point in an organ bath and the other end to an isometric force transducer.

  • Equilibration: Allow the muscle to equilibrate in the organ bath containing aerated saline at a constant temperature until a stable baseline tension is achieved.

  • Compound Application: Add this compound or its analogs to the organ bath at increasing concentrations. Allow sufficient time between applications for the muscle to respond and then wash out the compound to return to baseline.

  • Data Acquisition: Record the changes in muscle tension using a data acquisition system.

  • Data Analysis: Measure the amplitude of contractions at each concentration to construct a dose-response curve and determine the EC50 value.

Behavioral Assays

Methodology:

  • Insect Preparation: Isolate male insects to ensure sexual receptivity.

  • Experimental Arena: Place a single male in a sound-attenuated chamber equipped with a microphone to record acoustic signals.

  • Compound Administration: Inject this compound or a vehicle control into a specific brain region known to be involved in the control of courtship behavior.

  • Behavioral Observation and Recording: Introduce a receptive female into the arena and record the male's acoustic and physical courtship behaviors for a defined period.

  • Data Analysis: Analyze the audio recordings to quantify parameters of the courtship song, such as chirp rate, duration, and frequency. Compare these parameters between the this compound-treated and control groups.

Methodology:

  • Insect Preparation: Deprive insects of food for a specific period to standardize hunger levels.

  • Experimental Setup: Place individual insects in an arena with access to a calibrated glass capillary tube containing a food source (e.g., sucrose solution).

  • Compound Administration: Inject this compound or a vehicle control into the insect's hemolymph.

  • Measurement of Food Intake: Record the volume of food consumed from the capillary tube at regular intervals over a set duration.

  • Data Analysis: Calculate the total volume of food consumed and the rate of feeding. Compare these values between the this compound-treated and control groups.

This compound Analogs and Receptor Pharmacology

The development of this compound analogs has been instrumental in characterizing this compound receptors and exploring their potential as insecticide targets.[6][10] Studies on Schistocerca gregaria have shown that certain modifications to the this compound peptide sequence can result in either agonistic or antagonistic activity.[6] For instance, some analogs show preserved contractile activity on the foregut, while others act as antagonists.[6] This suggests the presence of specific this compound receptor subtypes that can be differentially targeted.

Conclusion

This compound is a key neuropeptide in Orthoptera, with a well-established role in modulating muscle activity and influencing complex behaviors. The quantitative data and experimental protocols presented in this guide offer a foundation for comparative studies and highlight the potential for targeting the this compound system in the development of novel insect control agents. Further research is needed to fully elucidate the diversity of this compound's functions and its receptor pharmacology across the full spectrum of Orthopteran species.

References

A Comparative Guide to Validating Proctolin Receptor Knockdown in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the knockdown of the Proctolin receptor (ProcR), a G-protein coupled receptor (GPCR) encoded by the gene CG6986 in Drosophila melanogaster. Effective validation is crucial for accurately interpreting experimental results and understanding the physiological roles of this important neuropeptide signaling pathway. We present experimental data and detailed protocols for RNA interference (RNAi)-mediated knockdown and its validation, alongside a comparison with alternative gene editing technologies like CRISPR/Cas9.

This compound Signaling Pathway

This compound is a neuropeptide that plays a significant role in modulating various physiological processes in insects, including muscle contraction and heart rate.[1] The this compound receptor (CG6986) is a G-protein coupled receptor.[1] Upon binding of this compound, the receptor activates a Gq-protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which then triggers downstream cellular responses such as muscle contraction.

Proctolin_Signaling_Pathway This compound This compound ProcR This compound Receptor (CG6986) This compound->ProcR binds Gq Gq Protein ProcR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Contraction Muscle Contraction Ca2->Contraction triggers

Caption: this compound signaling pathway in Drosophila.

Comparison of Gene Knockdown and Knockout Methods

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional silencing of mRNA.DNA-level editing leading to gene knockout.
Effect Reduction in gene expression (knockdown).Complete loss of gene function (knockout).
Permanence Transient or stable, depending on the system.Permanent and heritable.
Off-Target Effects Can occur, requires careful validation.Potential for off-target mutations, requires careful guide RNA design and screening.
Lethality Studies Suitable for studying essential genes where a complete knockout would be lethal.Knockout of essential genes can result in lethality, obscuring later-stage functions.
Workflow Relatively straightforward and rapid.More complex, involving guide RNA design, donor template construction (for knock-ins), and screening for successful editing events.

Experimental Workflow for Validating this compound Receptor Knockdown

A typical workflow for validating the knockdown of the this compound receptor involves several key steps, from generating the knockdown flies to quantifying the reduction in gene expression and assessing the resulting phenotype.

Knockdown_Validation_Workflow cluster_generation Fly Generation cluster_validation Validation UAS_RNAi UAS-ProcR-RNAi line Cross Cross Flies UAS_RNAi->Cross GAL4_driver Tissue-specific GAL4 driver (e.g., 24B-GAL4 for muscle, elav-GAL4 for neurons) GAL4_driver->Cross Progeny Progeny with ProcR knockdown Cross->Progeny qRT_PCR qRT-PCR Progeny->qRT_PCR Behavioral Behavioral Assays (e.g., Larval Crawling) Progeny->Behavioral Physiological Physiological Assays (e.g., Muscle Contraction) Progeny->Physiological

Caption: Experimental workflow for this compound receptor knockdown validation.

Experimental Protocols

Generation of this compound Receptor Knockdown Flies
  • Method: The GAL4/UAS system is employed for tissue-specific knockdown of the this compound receptor.

  • Fly Stocks:

    • UAS-ProcR-RNAi line (e.g., from Bloomington Drosophila Stock Center).

    • Tissue-specific GAL4 driver lines (e.g., 24B-GAL4 for mesoderm and somatic muscles, elav-GAL4 for pan-neuronal expression).

  • Protocol:

    • Cross virgin females from the UAS-ProcR-RNAi line with males from the desired GAL4 driver line.

    • Collect the F1 progeny, which will express the RNAi construct in the tissues dictated by the GAL4 driver.

    • Rear progeny at a controlled temperature (e.g., 25°C).

Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
  • Objective: To quantify the reduction in this compound receptor mRNA levels.

  • Protocol:

    • Dissect the tissue of interest (e.g., larval body wall muscles or whole larvae) from both knockdown and control (e.g., GAL4 driver line crossed to a non-RNAi background) third-instar larvae.

    • Extract total RNA using a standard kit.

    • Synthesize cDNA from the RNA samples.

    • Perform qRT-PCR using primers specific for the CG6986 gene and a reference gene (e.g., RpL32).

    • Calculate the relative expression of CG6986 in knockdown flies compared to controls using the ΔΔCt method.

Larval Crawling Assay
  • Objective: To assess the behavioral phenotype of this compound receptor knockdown.

  • Protocol:

    • Place individual third-instar larvae on a 2% agar plate.

    • Record the movement of the larvae for a defined period (e.g., 60 seconds).

    • Analyze the videos to determine the crawling speed (e.g., in mm/s).

    • Compare the crawling speed of knockdown larvae to control larvae. This can be performed at different temperatures to assess temperature-dependent effects.[2]

Muscle Contraction Assay
  • Objective: To measure the physiological effect of this compound receptor knockdown on muscle function.

  • Protocol:

    • Dissect third-instar larvae to expose the body wall muscles.

    • Remove the central nervous system to eliminate neuronal input.

    • Perfuse the preparation with a saline solution.

    • Apply this compound at a known concentration (e.g., 10⁻⁶ M) and record the resulting muscle contractions using a force transducer.

    • Compare the force of contraction in knockdown larvae to that of control larvae.

Quantitative Data Summary

The following tables summarize representative quantitative data from experiments validating this compound receptor knockdown.

Table 1: qRT-PCR Validation of this compound Receptor Knockdown

GenotypeTarget TissueKnockdown Efficiency (%)
24B-GAL4 > UAS-ProcR-RNAiMuscle~67%
elav-GAL4 > UAS-ProcR-RNAiNeurons~53%
Data adapted from Johnson et al. (2016).

Table 2: Phenotypic Consequences of this compound Receptor Knockdown

AssayGenotypeObservation
Larval Crawling elav-GAL4 > UAS-ProcR-RNAiSignificantly slower crawling speed at 26-36°C compared to controls.[2]
24B-GAL4 > UAS-ProcR-RNAiSignificantly slower crawling speed at 36°C compared to controls.[2]
Muscle Contraction 24B-GAL4 > UAS-ProcR-RNAiReduced amplitude of this compound-induced muscle contractions compared to controls.[2][3]

Logical Framework for Validation

The validation of a knockdown experiment follows a logical progression from demonstrating the reduction of the target gene to observing a corresponding and specific phenotype.

Validation_Logic Hypothesis Hypothesis: This compound receptor is required for normal muscle function and locomotion. Knockdown Generate tissue-specific This compound receptor knockdown (RNAi) Hypothesis->Knockdown Molecular_Validation Molecular Validation: Confirm reduced ProcR mRNA (qRT-PCR) Knockdown->Molecular_Validation Phenotypic_Validation Phenotypic Validation: Observe predicted deficits (impaired muscle contraction, altered locomotion) Knockdown->Phenotypic_Validation Conclusion Conclusion: This compound receptor knockdown is validated and phenocopies loss-of-function. Molecular_Validation->Conclusion Phenotypic_Validation->Conclusion

References

A Researcher's Guide to Proctolin Antibody Cross-Reactivity in Arthropods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the validity of experimental results. This guide provides a comprehensive comparison of proctolin antibody performance across various species, supported by experimental data and detailed protocols.

This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in a wide range of arthropods, making it a key target for physiological and pest control studies. The remarkable conservation of its structure across diverse species suggests a high potential for antibody cross-reactivity. This guide explores the documented cross-reactivity of this compound antibodies, offering insights into their application in different species.

Performance of Anti-Proctolin Antibodies Across Species

The pentapeptide sequence of this compound is identical in all arthropods where it has been identified.[1] This high degree of conservation implies that a polyclonal or monoclonal antibody generated against this compound is likely to recognize the peptide in any species that expresses it. The presence of "this compound-like immunoreactivity" (PLI) has been confirmed in numerous species across different arthropod classes, including Insecta and Crustacea.[1]

Conversely, the this compound gene and its receptor are absent in certain insect orders, such as Hymenoptera (e.g., bees) and Lepidoptera (e.g., moths), as well as in the yellow fever mosquito, Aedes aegypti.[2] Consequently, this compound antibodies are not expected to show immunoreactivity in these species due to the absence of the target antigen.

The following table summarizes the observed reactivity of this compound antibodies in various species based on published immunohistochemical studies. The reactivity is described qualitatively as the available literature does not provide quantitative competitive binding data for a single antibody across a wide range of species.

ClassOrderSpeciesCommon NameReactivity
InsectaBlattodeaPeriplaneta americanaAmerican CockroachPresent
Leucophaea maderaeMadeira CockroachPresent
HemipteraRhodnius prolixusBlood-feeding BugPresent[1]
OrthopteraLocusta migratoriaMigratory LocustPresent
Schistocerca gregariaDesert LocustPresent[1]
DipteraDrosophila melanogasterFruit FlyPresent[3]
CrustaceaDecapodaHomarus americanusAmerican LobsterPresent
Cancer borealisJonah CrabPresent

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR).[2] The activation of the this compound receptor can initiate multiple downstream signaling cascades, primarily leading to an increase in intracellular calcium levels, which is a key trigger for muscle contraction. The pathway often involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG can activate protein kinase C (PKC).

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (RYLPT) Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gq) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response IHC_Workflow start Start: Tissue Sample fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation embedding 2. Embedding (Paraffin or Cryo) fixation->embedding sectioning 3. Sectioning (Microtome/Cryostat) embedding->sectioning antigen_retrieval 4. Antigen Retrieval (Heat-induced or Enzymatic) sectioning->antigen_retrieval blocking 5. Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab 6. Primary Antibody Incubation (Anti-Proctolin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) primary_ab->secondary_ab detection 8. Detection (Chromogenic/Fluorescent) secondary_ab->detection mounting 9. Counterstaining & Mounting detection->mounting analysis 10. Microscopic Analysis mounting->analysis

References

A Comparative Analysis of Proctolin Agonist Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various Proctolin agonists, supported by experimental data. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, influencing muscle contraction, nerve activity, and other physiological processes.[1] Its receptor has been identified as a G protein-coupled receptor (GPCR), making it a target for the development of novel insecticides and research tools.[2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound and its Agonists

The following table summarizes the biological activity of this compound and several of its synthetic analogs. The efficacy is presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which indicate the concentration of the agonist required to elicit 50% of the maximal response. Lower values signify higher potency.

CompoundBioassay/SystemParameterValueReference
This compoundDrosophila melanogaster larval body-wall muscle contractionEC50Between 10⁻⁹ M and 10⁻⁸ M[2]
This compoundCG6986 receptor (orphan GPCR) expressed in mammalian cellsEC50 (second messenger activation)0.3 nM[3][4]
This compoundCG6986 receptor expressed in HEK cellsIC50 (displacement of ¹²⁵I-proctolin)4 nM[3]
This compoundCockroach hindgut receptorKdapp (apparent dissociation constant)2 x 10⁻⁸ M
[Phe²]-proctolinCockroach hindgut receptorKdapp< 10⁻⁷ M
[Lys¹]-proctolinCockroach hindgut receptorKdapp< 10⁻⁷ M
[Phe(p-OEt)²]-proctolinPeriplaneta americana heart actionStimulatoryActive at 10⁻⁹ - 10⁻⁷ M
[Tyr(3'-NH₂)₂]-proctolinPeriplaneta americana heart actionStimulatoryActive at 10⁻⁹ - 10⁻⁷ M
[Tyr(3'-NO₂)₂]-proctolinPeriplaneta americana heart actionStimulatoryActive at 10⁻⁹ - 10⁻⁷ M
[Tyr(3'-NH₂)₂]-proctolinTenebrio molitor heart actionStimulatoryActive at 10⁻⁹ - 10⁻⁷ M

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to evaluate the efficacy of this compound agonists.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the this compound receptor.[3]

Objective: To determine the IC50 value of a this compound agonist by measuring its ability to displace a radiolabeled this compound analog from its receptor.

Materials:

  • HEK (Human Embryonic Kidney) cells stably transfected with the this compound receptor gene (e.g., CG6986 from Drosophila melanogaster).

  • ¹²⁵I-labeled this compound (radioligand).

  • Unlabeled this compound (for standard curve).

  • Test agonists.

  • Binding buffer: 50 mM Tris-HCl (pH 7.5), 1x Hanks' balanced salt solution, 1.5% BSA, and protease inhibitors.

  • Polypropylene microfuge tubes.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Culture the transfected HEK cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In microfuge tubes, add a constant concentration of ¹²⁵I-labeled this compound (e.g., 100 pM).

  • Competition: Add varying concentrations of the unlabeled test agonist to the tubes. For the standard curve, use varying concentrations of unlabeled this compound. For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • Incubation: Add the prepared cell membranes to each tube to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Convert the raw counts to the percentage of total specific binding. Plot the percentage of specific binding against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Insect Hindgut Bioassay

This protocol outlines a classic bioassay to measure the myotropic (muscle-contracting) effect of this compound agonists on an isolated insect hindgut.[5][6][7]

Objective: To determine the EC50 value of a this compound agonist by measuring its effect on the contractility of an isolated cockroach hindgut.

Materials:

  • American cockroach (Periplaneta americana).

  • Insect saline solution.

  • This compound standards.

  • Test agonists.

  • Organ bath with a force transducer.

  • Data acquisition system.

Procedure:

  • Dissection: Dissect a cockroach in insect saline to isolate the hindgut.

  • Mounting: Mount the isolated hindgut in an organ bath containing continuously aerated insect saline at a constant temperature. Attach one end of the hindgut to a fixed point and the other to a force transducer to record isometric contractions.

  • Equilibration: Allow the preparation to equilibrate for a period until a stable baseline tension is achieved.

  • Dose-Response: Add the test agonist to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration. Record the resulting muscle contraction.

  • Data Acquisition: The force transducer will measure the change in tension, which is recorded by the data acquisition system.

  • Washing: After each application (in a non-cumulative setup) or at the end of the experiment, wash the preparation with fresh saline to return to the baseline tension.

  • Data Analysis: Measure the amplitude of the contraction at each agonist concentration. Plot the response (e.g., change in tension) against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Mandatory Visualization

This compound Signaling Pathway

This compound binds to a G protein-coupled receptor, which is often coupled to a Gq protein. This initiates the phosphatidylinositol signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses, such as muscle contraction.[8][9][10]

Proctolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Agonist Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor (Ca²⁺ Channel) IP3->Ca2_channel Binding & Opening PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum Ca2 Ca²⁺ Ca2_channel->Ca2 Release Ca2->PKC Co-activation Response Physiological Response (e.g., Muscle Contraction) Ca2->Response Direct Activation PKC->Response Phosphorylation Cascade

Caption: this compound Gq-coupled receptor signaling pathway.

Experimental Workflow for Agonist Efficacy Testing

The following diagram illustrates a typical workflow for comparing the efficacy of different this compound agonists using an in vitro bioassay.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Agonist_Prep Prepare Stock Solutions of this compound Agonists Dose_Response Administer Agonists (Cumulative Doses) Agonist_Prep->Dose_Response Tissue_Prep Isolate Insect Tissue (e.g., Hindgut, Oviduct) Mount_Tissue Mount Tissue in Organ Bath Tissue_Prep->Mount_Tissue Equilibration Equilibrate Tissue Mount_Tissue->Equilibration Equilibration->Dose_Response Data_Acquisition Record Muscle Contractions Dose_Response->Data_Acquisition Plotting Plot Dose-Response Curves Data_Acquisition->Plotting EC50_Calc Calculate EC50 Values Plotting->EC50_Calc Comparison Compare Agonist Potencies EC50_Calc->Comparison

Caption: Workflow for comparing this compound agonist efficacy.

References

Proctolin and Its Analogs: A Comparative Guide to Functional Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be chemically characterized and has since been a subject of extensive research due to its vital role in insect neurophysiology.[1] It functions as a neuromodulator and neurohormone, influencing muscle contraction, heart rate, and reproductive processes in various arthropods.[2] The development of this compound analogs has been instrumental in elucidating its structure-activity relationships and in the search for novel insecticides. This guide provides a comprehensive comparison of the functional differences between this compound and its analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Biological Activity

The biological activity of this compound and its analogs has been primarily assessed through myotropic (muscle-contracting) and cardioexcitatory assays on various insect preparations. The data below summarizes key quantitative findings from the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental species and protocols.

CompoundBioassay SystemParameterValueReference
This compound Cockroach (Periplaneta americana) hindgutApparent Dissociation Constant (Kdapp)2 x 10⁻⁸ M[1]
Drosophila melanogaster expressed receptor (CG6986)Half-maximal effective concentration (EC₅₀)0.3 nM[3]
Drosophila melanogaster expressed receptor (CG6986)Half-maximal inhibitory concentration (IC₅₀)4 nM[3][4]
Drosophila melanogaster larvae muscleEC₅₀ for sustained contractions8.5 x 10⁻⁷ M
Rhodnius prolixus anterior midgut & hindgutThreshold for contraction~10⁻⁹ M[2]
[Phe²]-Proctolin Cockroach (P. americana) hindgutKdapp≤ 10⁻⁷ M (High Affinity Agonist)[1]
[Lys¹]-Proctolin Cockroach (P. americana) hindgutKdapp≤ 10⁻⁷ M (High Affinity Agonist)[1]
D-Arg-D-Tyr-D-Leu-D-Pro-D-Thr Yellow Mealworm (Tenebrio molitor) heartAgonistic Activity Concentration10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity)
[D-Arg(N-G-nitro)¹,D-Leu³]-Proctolin Yellow Mealworm (T. molitor) heartAgonistic Activity Concentration10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity)
[D-Arg¹,D-Leu³]-Proctolin Yellow Mealworm (T. molitor) heartAgonistic Activity Concentration10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity)
[D-Tyr²,D-Thr⁵]-Proctolin Yellow Mealworm (T. molitor) heartAgonistic Activity Concentration10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity)
[D-Arg¹,D-Pro⁴]-Proctolin Yellow Mealworm (T. molitor) heartAgonistic Activity Concentration10⁻¹¹ - 10⁻¹⁰ M (High Agonistic Activity)

Functional Differences and Structure-Activity Relationships

Structure-function studies have revealed critical insights into the molecular requirements for this compound's activity. Each of the five amino acids in the this compound sequence is considered essential for its full biological effect.

Agonists vs. Antagonists: Modifications to the peptide backbone and side chains have led to the development of both agonists (mimicking this compound's effect) and antagonists (blocking this compound's effect).

  • Agonists: Analogs with substitutions that maintain or enhance binding to the receptor and elicit a biological response. For instance, replacing L-amino acids with their D-isomers in certain positions has been shown to produce highly active agonists.

  • Antagonists: Analogs that bind to the receptor but fail to activate it, thereby blocking the action of the native peptide. The conformational structure of antagonists is often more compact than that of agonists.

Signaling Pathways of this compound

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[3][4][5][6] The binding of this compound initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Evidence suggests that the this compound receptor can couple to at least two major G-protein pathways: the Gq pathway, leading to the activation of Phospholipase C (PLC), and potentially the Gs pathway, which activates Adenylyl Cyclase (AC).[5]

Proctolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates Gs Gs Protein Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Contraction Muscle Contraction & Other Cellular Responses Ca_release->Contraction PKC->Contraction PKA->Contraction

Caption: this compound signaling through Gq and Gs pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of this compound and its analogs. Below are outlines of commonly used bioassays.

Cockroach Hindgut Bioassay for Myotropic Activity

This assay measures the ability of a compound to induce contraction in the hindgut muscle of a cockroach, such as Periplaneta americana.

Cockroach_Hindgut_Bioassay A 1. Dissection & Preparation - Dissect hindgut from an adult cockroach. - Mount the preparation in an organ bath  containing physiological saline. B 2. Equilibration - Allow the tissue to equilibrate for a set  period (e.g., 30-60 minutes) until a  stable baseline is achieved. A->B C 3. Compound Application - Add this compound or its analog to the bath  at various concentrations. B->C D 4. Data Recording - Record the isometric or isotonic contractions  using a force transducer connected to a  data acquisition system. C->D E 5. Analysis - Measure the amplitude and frequency of  contractions. - Construct dose-response curves to determine  EC₅₀ or Kdapp values. D->E

Caption: Workflow for the cockroach hindgut bioassay.

Detailed Steps:

  • Animal Preparation: An adult cockroach (Periplaneta americana) is anesthetized and dissected to isolate the hindgut.

  • Tissue Mounting: The isolated hindgut is mounted in an organ bath containing an appropriate physiological saline solution, which is continuously aerated and maintained at a constant temperature.

  • Transducer Attachment: One end of the hindgut is fixed, while the other is attached to an isometric force transducer to record muscle contractions.

  • Equilibration: The preparation is allowed to equilibrate in the saline solution until a stable baseline of spontaneous contractions is observed.

  • Compound Application: this compound or its analogs are added to the organ bath in a cumulative or non-cumulative manner, and the resulting changes in muscle tension are recorded.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the applied compound to generate a dose-response curve, from which parameters like EC₅₀ (half-maximal effective concentration) can be calculated.

Insect Semi-Isolated Heart Bioassay for Cardioexcitatory Activity

This assay is used to determine the effect of this compound and its analogs on the heart rate of insects, such as the yellow mealworm (Tenebrio molitor).

Insect_Heart_Bioassay A 1. Dissection - Dissect a pupa or adult insect to expose the  dorsal heart. B 2. Preparation - Prepare a semi-isolated heart preparation  by removing surrounding tissues while keeping  the heart intact. A->B C 3. Perfusion - Continuously perfuse the heart with  physiological saline. B->C D 4. Recording - Record the heartbeats using an optical  sensor or an electrode. C->D E 5. Compound Application - Add this compound or its analogs to the perfusing  saline at different concentrations. D->E F 6. Analysis - Measure the change in heartbeat frequency  and amplitude. - Determine the threshold concentration for  cardioexcitatory effects. E->F

Caption: Workflow for the insect semi-isolated heart bioassay.

Detailed Steps:

  • Animal Preparation: An insect, such as a Tenebrio molitor pupa or adult, is dissected under a microscope to expose the dorsal heart.

  • Semi-Isolated Preparation: The heart is carefully isolated from surrounding tissues, but the segmental nerves are often left intact. The preparation is then placed in a perfusion chamber.

  • Perfusion and Recording: The heart is continuously perfused with a physiological saline solution. The heartbeats can be recorded visually using a microscope and a stopwatch, or more accurately using an impedance converter or an optical recording system.

  • Baseline Recording: A stable baseline heart rate is recorded before the application of any compounds.

  • Compound Application: this compound or its analogs are added to the perfusion solution at various concentrations.

  • Data Analysis: The change in the frequency and amplitude of the heartbeat is recorded and analyzed to determine the cardioacceleratory or cardioinhibitory effects of the tested compounds.

Conclusion

The study of this compound and its analogs has significantly advanced our understanding of neuropeptide function in insects. The functional differences observed between these compounds, from potent agonists to specific antagonists, are a direct result of their structural modifications. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of insect neurobiology, pharmacology, and the development of novel pest control agents. The elucidation of this compound's signaling pathways further opens avenues for targeting specific components of this system for therapeutic or insecticidal purposes.

References

Proctolin's Dichotomous Influence on Insect Musculature: A Comparative Analysis of Cardiac and Visceral Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the neuropeptide proctolin reveals distinct physiological effects on cardiac and visceral muscles in insects, highlighting its multifaceted role in systemic regulation. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's activity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound, the pentapeptide Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and has since been identified as a key neuromodulator and neurohormone across numerous arthropod species.[1] It exerts potent myotropic effects on a range of muscle types, including visceral, cardiac, and skeletal muscles.[2] This guide focuses on the differential actions of this compound on cardiac and visceral muscles, which are fundamental to circulatory and digestive functions, respectively.

Quantitative Comparison of this compound's Effects

The physiological responses of cardiac and visceral muscles to this compound exhibit significant differences in both the nature and magnitude of the response. The following tables summarize the dose-dependent effects of this compound on key contractile parameters in various insect species.

Table 1: Effect of this compound on Cardiac Muscle Contraction

SpeciesConcentration (M)Effect on Heart Rate (Chronotropic)Effect on Contraction Amplitude (Inotropic)Reference
Rhodnius prolixus10⁻⁹ - 10⁻⁶Dose-dependent increase in frequencyDecrease in amplitude (more tetanic contractions)[1]
Tenebrio molitor10⁻⁹ - 10⁻⁷Dose-dependent increase in frequencyDecrease in amplitude[3]
Zophobas atratus10⁻⁹ - 10⁻⁶Dose-dependent increase in frequencyDecrease in amplitude[3]
Periplaneta americana10⁻⁹ - 10⁻⁷Stimulated heart actionNot specified[4]
Tenebrio molitor (pupa)0.1 - 5.0 µMNo significant change in frequency5- to 6-fold increase in amplitude[5]
Limulus polyphemus> 1 µMInduces rhythmic beating in deganglionated heartAmplitude slightly greater than normal[6]
Limulus polyphemus3x10⁻¹⁰ - 10⁻⁷No effect on rateDose-dependent increase in force[7]

Table 2: Effect of this compound on Visceral Muscle Contraction

Species & TissueConcentration (M)Effect on Contraction FrequencyEffect on Contraction AmplitudeEffect on Basal TonusReference
Rhodnius prolixus (Anterior Midgut)~10⁻⁹ (threshold)IncreaseIncreaseIncrease[1]
Rhodnius prolixus (Hindgut)~10⁻⁹ (threshold)Not applicable (induces contractions)Induces contractionsDose-dependent increase[1]
Leucophaea maderae (Hindgut)10⁻¹⁰ - 10⁻⁹Minimal effect on spontaneous electrical eventsResponsive in Ca²⁺-free mediumNot specified[8]
Drosophila melanogaster (Larval body wall - considered visceral in function)10⁻⁹ - 10⁻⁸ (threshold)Not applicable (induces contractions)Induces dose-dependent sustained contractionsIncrease[9][10]

Deciphering the Signaling Pathways

The mode of action of this compound, while not fully elucidated, is known to involve second messenger systems, with variations between muscle types. In many insect visceral muscles, this compound's effects are linked to the mobilization of both intracellular and extracellular calcium.[9] The signaling cascade is thought to involve G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors. While cAMP and phosphatidylinositol have been implicated in various proctolinergic systems, the precise pathways in cardiac versus visceral muscle can differ.[11][12]

proctolin_signaling cluster_cardiac Cardiac Muscle cluster_visceral Visceral Muscle Proc_C This compound GPCR_C This compound Receptor (GPCR) Proc_C->GPCR_C G_C G-protein GPCR_C->G_C AC_C Adenylyl Cyclase G_C->AC_C activates cAMP_C cAMP AC_C->cAMP_C produces PKA_C Protein Kinase A cAMP_C->PKA_C activates Ca_Channel_C Ca²⁺ Channels PKA_C->Ca_Channel_C phosphorylates Ca_Influx_C Ca²⁺ Influx Ca_Channel_C->Ca_Influx_C Contraction_C Increased Heart Rate & Altered Amplitude Ca_Influx_C->Contraction_C Proc_V This compound GPCR_V This compound Receptor (GPCR) Proc_V->GPCR_V G_V G-protein GPCR_V->G_V PLC_V Phospholipase C G_V->PLC_V activates PIP2_V PIP₂ PLC_V->PIP2_V cleaves IP3_V IP₃ PIP2_V->IP3_V DAG_V DAG PIP2_V->DAG_V ER_V Endoplasmic Reticulum IP3_V->ER_V binds to receptor on Ca_Channel_V Membrane Ca²⁺ Channels DAG_V->Ca_Channel_V activates Ca_Release_V Intracellular Ca²⁺ Release ER_V->Ca_Release_V Contraction_V Increased Tonus, Frequency, & Amplitude Ca_Release_V->Contraction_V Ca_Influx_V Extracellular Ca²⁺ Influx Ca_Channel_V->Ca_Influx_V Ca_Influx_V->Contraction_V

Figure 1. Hypothesized this compound signaling pathways in cardiac vs. visceral muscle.

Experimental Protocols

The following methodologies are representative of the experimental setups used to generate the data presented in this guide.

1. Semi-Isolated Insect Heart Preparation (for Cardiac Muscle Assays)

  • Dissection: An adult insect (e.g., Tenebrio molitor) is anesthetized and dissected dorsally to expose the dorsal vessel (heart). The heart is carefully isolated along with associated alary muscles and segmental nerves, leaving it attached to a portion of the dorsal cuticle.

  • Mounting: The preparation is pinned in a dissecting dish and continuously perfused with appropriate physiological saline (e.g., insect Ringer's solution).

  • Data Acquisition: Heart contractions are monitored using an optical sensor or a force transducer connected to a data acquisition system. The frequency (heart rate) and amplitude of contractions are recorded.

  • This compound Application: After a stable baseline is established, this compound solutions of increasing concentrations are added to the perfusing saline. The effects on heart rate and amplitude are recorded for each concentration.

heart_assay_workflow Dissection Dissect Insect to Expose Dorsal Vessel Isolation Isolate Heart with Alary Muscles Dissection->Isolation Mounting Mount in Dish with Perfusing Saline Isolation->Mounting Recording_Setup Connect to Optical Sensor/ Force Transducer Mounting->Recording_Setup Baseline Record Baseline Contractions Recording_Setup->Baseline Proctolin_App Apply this compound (Increasing Concentrations) Baseline->Proctolin_App Data_Collection Record Changes in Rate and Amplitude Proctolin_App->Data_Collection Analysis Analyze Dose-Response Relationship Data_Collection->Analysis

Figure 2. Workflow for insect cardiac muscle bioassay.

2. Isolated Hindgut Preparation (for Visceral Muscle Assays)

  • Dissection: The hindgut of an insect (e.g., Rhodnius prolixus) is dissected in cold saline.

  • Mounting: The isolated hindgut is mounted in an organ bath containing physiological saline, with one end fixed and the other attached to an isometric force transducer. The saline is aerated and maintained at a constant temperature.

  • Data Acquisition: The transducer records changes in muscle tension. Spontaneous contractions, amplitude, frequency, and basal tonus are measured.

  • This compound Application: A cumulative dose-response curve is generated by adding this compound in increasing concentrations to the organ bath at set intervals, allowing the muscle to reach a stable response at each concentration.

Concluding Remarks

This compound demonstrates a clear divergence in its effects on cardiac and visceral muscles. In cardiac tissue, its primary role is often cardioacceleratory, increasing the frequency of contractions, sometimes at the expense of amplitude.[1][3] Conversely, in visceral muscles, this compound typically induces powerful, tonic contractions, significantly increasing basal tonus and the amplitude of spontaneous contractions.[1] These differences suggest distinct receptor subtypes or downstream signaling pathways in the two muscle types. For drug development professionals, this differential activity presents an opportunity for designing targeted insecticides that could, for example, disrupt digestive processes without significantly impacting circulation, or vice versa. Further research into the specific this compound receptor isoforms and their signaling components in each muscle tissue will be crucial for exploiting these differences.

References

Comparative Guide to Proctolin Receptor Antagonists: A Focus on Species Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common Proctolin receptor antagonists across different insect species, supported by experimental data. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a crucial neuromodulator in arthropods, making its receptor a potential target for novel insecticide development. Understanding the species specificity of antagonists is paramount for designing targeted and effective pest control agents.

Quantitative Performance of this compound Receptor Antagonists

The following table summarizes the inhibitory concentrations (IC50) of key this compound receptor antagonists against the this compound receptor in different insect species. The data highlights the variance in antagonist potency, suggesting structural differences in the receptor across species.

AntagonistSpeciesPreparationIC50 (nM)Reference
Cyclothis compound Schistocerca gregaria (Locust)Hindgut homogenate220[1]
[α-methyl-L-tyrosine(2)]-proctolin Schistocerca gregaria (Locust)Hindgut homogenate3100[1]
This compound (for comparison)Schistocerca gregaria (Locust)Hindgut homogenate680[1]
This compound (for comparison)Drosophila melanogaster (Fruit Fly)Cloned Receptor (HEK cells)4[2][3]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the antagonist potencies.

Radioligand Binding Assay (Schistocerca gregaria)

This protocol was utilized to determine the binding affinity of this compound and its antagonists to the this compound receptor in locust hindgut tissue.[1]

  • Tissue Preparation: Hindguts from adult locusts (Schistocerca gregaria) were dissected and homogenized in a suitable buffer. The homogenate was then centrifuged to isolate the cell membrane fraction containing the this compound receptors.

  • Binding Reaction: The membrane preparation was incubated with a fixed concentration of radiolabeled this compound ([3H]this compound) and varying concentrations of the unlabeled antagonist (competitor).

  • Separation and Detection: The reaction mixture was filtered to separate the membrane-bound radioactivity from the unbound ligand. The radioactivity retained on the filter, representing the amount of [3H]this compound bound to the receptors, was measured using liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of [3H]this compound, was determined by non-linear regression analysis of the competition binding data.

Heterologous Expression and Functional Assay (Drosophila melanogaster)

This method involves expressing the this compound receptor in a non-native cell line to study its function in a controlled environment.[2][3]

  • Receptor Cloning and Expression: The gene encoding the this compound receptor (CG6986) from Drosophila melanogaster was cloned into an expression vector. This vector was then transfected into Human Embryonic Kidney (HEK) cells, which do not naturally express this receptor.

  • Functional Assay (Calcium Mobilization): The transfected cells were loaded with a calcium-sensitive fluorescent dye. Upon activation by this compound, the Gq-coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium. This change in calcium concentration is detected as an increase in fluorescence.

  • Antagonist Testing: To determine the IC50 of an antagonist, cells were pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of this compound (agonist). The ability of the antagonist to inhibit the this compound-induced calcium signal was measured.

  • Data Analysis: The IC50 value was calculated from the dose-response curve of the antagonist's inhibition of the this compound-stimulated signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the this compound receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.

Proctolin_Signaling This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response

Caption: this compound Receptor Signaling Pathway.

Antagonist_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Select Insect Species (e.g., Locust, Fruit Fly) ReceptorPrep Prepare Receptor Source (e.g., Tissue Homogenate, Cloned Receptor) Tissue->ReceptorPrep Binding Radioligand Binding Assay ReceptorPrep->Binding Functional Functional Assay (e.g., Muscle Contraction, Ca²⁺ Mobilization) ReceptorPrep->Functional DoseResponse Generate Dose-Response Curves Binding->DoseResponse Functional->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Compare Compare Potency Across Species IC50->Compare

References

Proctolin Expression: A Comparative Analysis of Larval and Adult Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) is a crucial signaling molecule in insects, playing a significant role as a neuromodulator and neurohormone. Its functions are diverse, ranging from the regulation of muscle contractions to influencing various physiological processes. Understanding the differential expression of this compound and its receptor across larval and adult life stages is paramount for elucidating its developmental and stage-specific roles, which can inform the development of novel insecticides and therapeutic agents.

Quantitative Data Summary

Direct quantitative data comparing this compound expression levels in larval and adult insects is limited. However, studies on this compound receptor gene expression provide valuable insights into the potential for differential this compound signaling between these life stages.

Insect SpeciesLife StageTissue/RegionExpression Level of this compound/ReceptorMethodReference
Drosophila melanogasterLarvaWhole BodyWeak (Receptor)Northern Blot[cite: ]
AdultHeadStrong (Receptor)Northern Blot[cite: ]
Rhodnius prolixus5th Instar LarvaCentral Nervous System (CNS)Expressed (Gene)Reverse Transcription PCR[1]
AdultReproductive Tissues (Male & Female)Expressed (Gene)Reverse Transcription PCR[1]

Note: The table above reflects the presence or relative abundance of this compound or its receptor's genetic material, not direct quantification of the this compound peptide itself.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the study of this compound expression.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for this compound Gene Expression

This protocol is a standard method for quantifying gene expression levels.

Objective: To quantify the relative expression of the this compound gene in different insect tissues and developmental stages.

Methodology:

  • RNA Isolation: Total RNA is extracted from dissected tissues (e.g., CNS, gut, reproductive organs) of larval and adult insects using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • Primer Design: Primers specific to the this compound gene are designed.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Thermocycling: The reaction is run in a thermal cycler, which amplifies the target DNA. The fluorescence is measured at each cycle.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the this compound gene, often normalized to a reference gene.[2]

Immunohistochemistry (IHC) for this compound Localization

This technique allows for the visualization of this compound-containing neurons and their projections within insect tissues.

Objective: To identify the location of this compound-like immunoreactivity in the nervous system and peripheral tissues of insects.

Methodology:

  • Tissue Dissection and Fixation: Tissues are dissected from larval and adult insects and fixed in a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: The fixed tissues are permeabilized to allow antibodies to access intracellular antigens.

  • Blocking: Non-specific antibody binding sites are blocked to reduce background staining.

  • Primary Antibody Incubation: The tissues are incubated with a primary antibody that specifically binds to this compound.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Imaging: The tissues are mounted on slides and visualized using a fluorescence microscope.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by binding to a G protein-coupled receptor (GPCR) on the cell membrane of target cells, such as muscle cells. This binding initiates an intracellular signaling cascade.

Proctolin_Signaling_Pathway cluster_Ca Increased Intracellular Ca²⁺ This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binds to G_Protein G-protein Proctolin_Receptor->G_Protein Activates Ca_channel_PM Voltage-gated Ca²⁺ Channel Proctolin_Receptor->Ca_channel_PM Modulates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_channel_ER IP3 Receptor IP3->Ca_channel_ER Opens Muscle_Contraction Muscle Contraction DAG->Muscle_Contraction Modulates cAMP cyclic AMP (cAMP) ATP->cAMP cAMP->Muscle_Contraction Modulates ER Endoplasmic Reticulum Ca_ion Ca²⁺ Ca_channel_ER->Ca_ion Ca_channel_PM->Ca_ion Influx Ca_ion->Muscle_Contraction Triggers

Caption: this compound signaling cascade in an insect muscle cell.

Experimental Workflow for Comparing this compound Expression

The following diagram illustrates a typical workflow for comparing this compound gene expression between larval and adult insects.

Experimental_Workflow Larval_Insects Larval Insects Dissection Tissue Dissection (e.g., CNS, Gut) Larval_Insects->Dissection Adult_Insects Adult Insects Adult_Insects->Dissection RNA_Extraction Total RNA Extraction Dissection->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with this compound-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis Comparison Comparison of Expression Levels Data_Analysis->Comparison

Caption: Workflow for comparative analysis of this compound gene expression.

References

Proctolin's Role in Reproductive Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the neuropeptide Proctolin's role in reproductive behavior, primarily in insects. It objectively compares its performance with other neuroactive compounds and presents supporting experimental data. The information is intended to aid researchers in understanding this compound's mechanism of action and to assist drug development professionals in evaluating its potential as a target for novel insecticides.

Overview of this compound's Function in Reproduction

This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be sequenced[1]. It functions as a potent neuromodulator, neurohormone, and co-transmitter, influencing a range of physiological processes, including the contraction of visceral and skeletal muscles critical for reproductive activities[2][3].

This compound's involvement in reproduction is multifaceted:

  • Stimulation of Reproductive Tissues: It directly stimulates the contraction of oviducts and spermathecae in several insect species, including cockroaches (Periplaneta americana, Leucophaea maderae), locusts (Locusta migratoria), and the kissing bug (Rhodnius prolixus)[1]. This myotropic activity is essential for the movement of eggs and sperm. This compound-like immunoreactive processes are also found on male reproductive tissues in R. prolixus, suggesting a role in male reproductive functions[1].

  • Oviposition Behavior: this compound influences complex reproductive behaviors such as oviposition digging in locusts[1]. The coordination of muscle contractions required for egg-laying is, in part, modulated by this compound signaling.

  • Male Sexual Behavior: In the grasshopper Chorthippus biguttulus, this compound plays a modulatory role in the neuronal circuits that control sexual behavior, including acoustic communication (singing)[2].

Comparative Performance of this compound

While direct quantitative comparisons of this compound's effects on reproductive behaviors against other neuromodulators in single studies are limited, its myotropic potency on reproductive and other tissues has been compared with other neuroactive compounds.

Table 1: Comparative Myotropic Effects of this compound and Other Neuromodulators

NeuromodulatorSpeciesTissueEffectPotency/EfficacyReference
This compound Rhodnius prolixusHindgutIncreased basal tonusThreshold: ~10⁻⁹ M; Max effect: 10⁻⁶ M[1]
Crustacean Cardioactive Peptide (CCAP) Rhodnius prolixusHindgutContractionMore potent than this compound[1]
This compound Rhodnius prolixusHeartIncreased frequencyThreshold: 10⁻¹⁰ - 10⁻⁹ M; Max activity: 10⁻⁷ M[1]
This compound Drosophila melanogaster (larvae)Body-wall muscleSustained contractionThreshold: 10⁻⁹ - 10⁻⁸ M; Saturation: ≥ 10⁻⁵ M[4]
Octopamine Locusta migratoriaOviductsInhibition of muscle contraction-[5]
Myosuppressin Rhodnius prolixusEjaculatory DuctInhibition of this compound-induced contractionsThreshold: 10⁻⁹ - 10⁻⁸ M; Max inhibition (88%) at 10⁻⁵ M
Serotonin Rhodnius prolixusSalivary Gland MusclesStimulation or inhibition of contractions-[1]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR), identified as CG6986 in Drosophila melanogaster. Activation of the this compound receptor (ProcR) initiates a well-defined intracellular signaling cascade.

The binding of this compound to its receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses, most notably muscle contraction.

Proctolin_Signaling_Pathway This compound This compound ProcR This compound Receptor (ProcR) (GPCR) This compound->ProcR G_protein G-protein ProcR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cytosol Ca²⁺ ER->Ca2_cytosol releases Ca2_store Ca²⁺ Ca2_cytosol->PKC activates Contraction Muscle Contraction & Other Cellular Responses PKC->Contraction phosphorylates targets leading to

This compound Signaling Pathway

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol is adapted from methodologies used to study the effects of this compound on insect visceral muscles.

Objective: To quantify the myotropic effects of this compound on isolated insect reproductive tissues (e.g., oviducts, ejaculatory duct).

Materials:

  • Insect saline solution appropriate for the species.

  • This compound and other test compounds (e.g., octopamine, serotonin).

  • Dissection microscope and tools.

  • Organ bath with aeration.

  • Isotonic force transducer and data acquisition system.

Procedure:

  • Dissect the target reproductive tissue (e.g., oviduct) from a reproductively mature insect in cold saline.

  • Mount the tissue in an organ bath containing aerated saline at a constant temperature.

  • Attach one end of the tissue to a fixed point and the other to an isotonic force transducer.

  • Allow the preparation to equilibrate and establish a baseline of spontaneous contractions, if any.

  • Apply this compound or other test compounds to the bath in increasing concentrations to establish a dose-response curve.

  • Record the changes in contraction frequency and amplitude.

  • Thoroughly wash the tissue with saline between applications of different compounds or concentrations.

Muscle_Contraction_Workflow Dissect 1. Dissect Reproductive Tissue (e.g., Oviduct) Mount 2. Mount Tissue in Organ Bath Dissect->Mount Attach 3. Attach to Force Transducer Mount->Attach Equilibrate 4. Equilibrate and Record Baseline Attach->Equilibrate Apply_Compound 5. Apply Test Compound (e.g., this compound) Equilibrate->Apply_Compound Record_Data 6. Record Contraction Frequency and Amplitude Apply_Compound->Record_Data Wash 7. Wash Tissue Record_Data->Wash Repeat 8. Repeat with Different Concentrations/Compounds Wash->Repeat Repeat->Apply_Compound Analyze 9. Analyze Dose-Response Repeat->Analyze

Experimental Workflow for Muscle Contraction Assay
Oviposition Choice Assay

This protocol provides a framework for assessing the influence of this compound on oviposition behavior.

Objective: To determine if this compound influences oviposition site selection and egg-laying frequency.

Materials:

  • Oviposition chambers.

  • Oviposition substrate (e.g., agar plates, host plant leaves).

  • This compound and control solutions.

  • Gravid female insects.

Procedure:

  • Prepare oviposition substrates. For a choice test, one substrate will be treated with the this compound solution and the other with a control solution.

  • Place the substrates in an oviposition chamber.

  • Introduce a single gravid female or a group of females into the chamber.

  • After a defined period (e.g., 24 hours), remove the females.

  • Count the number of eggs laid on each substrate.

  • Calculate an oviposition preference index if applicable.

  • For a no-choice test, only one type of substrate (treated or control) is provided per chamber.

Conclusion

The available evidence strongly supports a significant role for this compound in modulating the physiological processes that underpin reproductive behavior in many insect species. Its potent myotropic effects on reproductive tissues are well-documented, and the underlying signaling pathway is increasingly understood. While direct quantitative comparisons of its behavioral effects with other neuromodulators are an area for future research, the data presented in this guide validate this compound as a key player in insect reproduction and a viable target for the development of novel pest management strategies.

References

Proctolin vs. Serotonin: A Comparative Guide to their Effects on Crustacean Proprioceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological effects, experimental protocols, and signaling pathways of two key neuromodulators, proctolin and serotonin, on crustacean proprioceptors. The information presented is collated from peer-reviewed scientific literature to aid in the design of future research and the development of targeted pharmacological agents.

Overview of Neuromodulator Effects

This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), and serotonin (5-hydroxytryptamine, 5-HT), a monoamine, both play crucial roles in modulating the activity of neural circuits in crustaceans. Their actions on proprioceptors—sensory neurons that provide information about the position and movement of the body and limbs—are critical for shaping motor patterns and behaviors. While both substances can excite proprioceptive neurons, their effects differ in consistency and mechanism.

This compound is consistently reported to have a potentiating or excitatory effect on crustacean proprioceptors.[1] This enhancement is characterized by an increase in the amplitude of the receptor potential and a subsequent increase in the neuron's firing rate.[1][2] In contrast, the effects of serotonin are more variable and can be either excitatory or depressive, depending on the specific proprioceptor and crustacean species being examined.[1] For instance, in the lobster oval organ, serotonin has been shown to depress the sensory response, whereas in the crayfish leg stretch receptor, it facilitates the response.[2][3]

Quantitative Comparison of Physiological Effects

The following tables summarize the quantitative data on the effects of this compound and serotonin on various crustacean proprioceptors.

Proprioceptor Crustacean Species Parameter Measured This compound Effect Serotonin Effect Concentration Range Reference
Oval Organ (OO)Homarus americanus (Lobster)Receptor Potential AmplitudePotentiationDepression10⁻¹⁰ M - 10⁻⁶ M[2]
Oval Organ (OO)Homarus americanus (Lobster)Spike FiringAugmentationAttenuation (loss of spiking)10⁻¹⁰ M - 10⁻⁶ M[2]
Oval Organ (OO)Cherax destructor (Crayfish)Spike Firing (Y fibre)Potentiation (additional spikes)Ineffective10⁻⁶ M[1]
Muscle Receptor Organ (MRO)Homarus americanus (Lobster)Sensory Neuron Sensitivity to StretchEnhancedEnhancedNot Specified[4]
Muscle Receptor Organ (MRO)Cherax destructor (Crayfish)Tonic and Phasic FiringPotentiationPotentiation10⁻⁶ M[1]
Leg MechanoreceptorProcambarus clarkii (Crayfish)Afferent Sensory Unit FiringFacilitationFacilitation10⁻⁹ M - 10⁻⁶ M[3]
Swimmeret Non-spiking Stretch Receptor (NSSR)Cherax destructor (Crayfish)Receptor Potential AmplitudePotentiationDepression10⁻⁶ M[1]

Experimental Protocols

This section details a generalized experimental protocol for investigating the effects of this compound and serotonin on the crustacean muscle receptor organ (MRO), a commonly studied proprioceptor. This protocol is a synthesis of methodologies described in the cited literature.[5][6][7]

Preparation of the Crayfish Abdominal Muscle Receptor Organ
  • Animal Anesthesia: Anesthetize a crayfish (e.g., Procambarus clarkii) by placing it on ice for 20-30 minutes until it is unresponsive.

  • Dissection:

    • Quickly separate the abdomen from the cephalothorax.

    • Isolate the dorsal surface of the abdomen by making two longitudinal cuts along the lateral margins of the carapace and carefully peeling it away.

    • Remove the large superficial extensor muscles to expose the MROs, which lie on either side of the dorsal midline in each abdominal segment.

    • The MRO consists of a thin receptor muscle strand with an associated sensory neuron.

  • Mounting:

    • Transfer the dissected abdomen to a Sylgard-lined petri dish.

    • Pin the preparation down, dorsal side up.

    • Continuously perfuse the preparation with cold crustacean saline (e.g., modified Van Harreveld's solution).

Electrophysiological Recording
  • Electrode Placement:

    • Use a suction electrode to record extracellularly from the MRO sensory nerve. The nerve can be visualized emerging from the MRO and running towards the ventral nerve cord.

    • Gently draw the cut end of the nerve into the suction electrode to establish a tight seal for recording action potentials.

  • Stimulation:

    • The MRO is a stretch receptor. To elicit a response, the receptor muscle must be stretched. This can be achieved by securing one end of the abdominal segment and gently pulling on the adjacent segment to stretch the MRO.

    • For quantitative and reproducible stimulation, a force transducer or a micromanipulator can be used to apply controlled stretches.[5]

  • Data Acquisition:

    • Record the neural activity using a differential AC amplifier and an analog-to-digital converter.

    • Visualize and analyze the spike trains using appropriate software (e.g., Spike2, LabChart).

Neuromodulator Application
  • Baseline Recording: Record the baseline firing rate of the MRO in response to a standardized stretch stimulus.

  • Perfusion:

    • Prepare stock solutions of this compound and serotonin in crustacean saline.

    • Switch the perfusion solution to one containing the desired concentration of the neuromodulator (e.g., 10⁻⁶ M).

    • Allow the neuromodulator to perfuse over the preparation for a set period (e.g., 5-10 minutes) to observe its effect on the firing rate.

  • Washout: After recording the modulated response, switch the perfusion back to normal saline to observe the washout of the effect and the return to the baseline firing rate.

  • Data Analysis: Compare the firing frequency and pattern before, during, and after the application of each neuromodulator.

Signaling Pathways

Both this compound and serotonin exert their effects by binding to G-protein coupled receptors (GPCRs) on the membrane of proprioceptor neurons. The activation of these receptors triggers intracellular signaling cascades that ultimately modulate the neuron's excitability.

This compound Signaling Pathway

This compound receptors in invertebrates are known to couple to Gq and/or Gs proteins.[8] Activation of these pathways leads to an increase in intracellular second messengers, cyclic AMP (cAMP) and inositol trisphosphate (IP₃), which in turn modulate the activity of ion channels to increase neuronal excitability.

Proctolin_Signaling This compound This compound Proctolin_R This compound Receptor (GPCR) This compound->Proctolin_R Gq Gq Proctolin_R->Gq Gs Gs Proctolin_R->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channel_P Ion Channel (Phosphorylation) PKC->Ion_Channel_P PKA->Ion_Channel_P Excitability Increased Neuronal Excitability Ion_Channel_P->Excitability

Caption: Proposed this compound signaling pathway in crustacean proprioceptors.

Serotonin Signaling Pathways

Serotonin's diverse effects are mediated by multiple receptor subtypes. In invertebrates, these include receptors analogous to the vertebrate 5-HT₁, 5-HT₂, and 5-HT₇ families.[9] 5-HT₁-like receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cAMP and a hyperpolarizing or inhibitory effect. Conversely, 5-HT₂-like receptors couple to Gq to activate the phospholipase C pathway, leading to depolarization and excitation.[9][10] 5-HT₇-like receptors often couple to Gs to stimulate adenylyl cyclase and increase cAMP, also resulting in an excitatory effect. The variable expression of these receptor subtypes on different proprioceptors likely accounts for serotonin's diverse physiological effects.

Serotonin_Signaling cluster_excitatory Excitatory Pathways cluster_inhibitory Inhibitory Pathway Serotonin Serotonin Serotonin_R2 5-HT2-like Receptor (GPCR) Serotonin->Serotonin_R2 Serotonin_R7 5-HT7-like Receptor (GPCR) Serotonin->Serotonin_R7 Serotonin_R1 5-HT1-like Receptor (GPCR) Serotonin->Serotonin_R1 Gq Gq Serotonin_R2->Gq PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Excitability_Inc Increased Neuronal Excitability IP3_DAG->Excitability_Inc Gs Gs Serotonin_R7->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim activates cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_inc->Excitability_Inc Gi Gi/o Serotonin_R1->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Excitability_Dec Decreased Neuronal Excitability cAMP_dec->Excitability_Dec

Caption: Serotonin signaling pathways in crustacean proprioceptors.

Summary and Future Directions

This compound and serotonin are both significant modulators of crustacean proprioceptors, yet they exhibit distinct modes of action. This compound acts as a reliable potentiator of proprioceptive feedback, likely through Gq/Gs-coupled pathways that enhance neuronal excitability. Serotonin, on the other hand, can either enhance or suppress proprioceptor activity, a variability conferred by the differential expression of multiple receptor subtypes linked to opposing signaling cascades.

For researchers and drug development professionals, these differences present unique opportunities. The consistent excitatory action of this compound suggests that its signaling pathway could be a target for developing agents that enhance sensory feedback in motor systems. The multifaceted nature of serotonin's effects highlights the need for receptor subtype-specific pharmacology to dissect its precise roles in motor control and to develop more targeted therapeutic interventions. Future research should focus on the precise localization of serotonin receptor subtypes on identified proprioceptor neurons and the detailed characterization of the downstream ion channels modulated by both this compound and serotonin.

References

A Comparative Genomic Guide to the Proctolin Gene in Arthropods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of the Proctolin gene across various arthropod species. This compound, a highly conserved pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuropeptide in arthropods, functioning as a neuromodulator, neurohormone, and cotransmitter.[1][2] It plays crucial roles in regulating muscle contractions, heart rate, and other physiological processes.[2][3][4] Understanding the comparative genomics of the this compound gene and its receptor is pivotal for basic research in arthropod physiology and for the development of novel and specific insecticides.

Comparative Analysis of this compound Gene Structure

The this compound gene has been identified and characterized in a range of insect and crustacean species, though notably absent in others, such as Hymenoptera (e.g., Apis mellifera) and Lepidoptera (e.g., Bombyx mori).[1][5] The gene encodes a prepropeptide that is subsequently processed to release the mature this compound peptide.[3][4] Genomic organization, including the number and size of exons and introns, can vary between species.

FeatureRhodnius prolixus (Hemiptera)[1]Drosophila melanogaster (Diptera)[1][3]
cDNA Length 456 bpNot explicitly stated, but gene identified as CG7105
Prepropeptide Length 97 amino acids140 amino acids
Number of Exons 3Similar genomic organization to R. prolixus
Exon Sizes 121 bp, 135 bp, 200 bpNot specified
Number of Introns 2Not specified
Intron Sizes 3246 bp, 3907 bpNot specified

Table 1: Comparison of this compound Gene Structure in Rhodnius prolixus and Drosophila melanogaster.

This compound Prepropeptide Comparison

The length of the this compound prepropeptide varies across different arthropod species, although the mature pentapeptide sequence is highly conserved.[1] An alignment of known prepropeptide sequences reveals conserved regions flanking the this compound sequence.

SpeciesOrder/ClassPrepropeptide Length (amino acids)
Rhodnius prolixus[1]Hemiptera97
Acyrthosiphon pisum[1]HemipteraNot specified in provided text
Tribolium castaneum[1]ColeopteraNot specified in provided text
Drosophila melanogaster[1][3]Diptera140
Litopenaeus vannamei[1]Malacostraca (Crustacea)Not specified in provided text
Daphnia pulex[1]Branchiopoda (Crustacea)Not specified in provided text

Table 2: Comparison of this compound Prepropeptide Length in Various Arthropods.

This compound Receptor Binding Affinities

The biological effects of this compound are mediated by a G protein-coupled receptor (GPCR).[5][6] The binding affinity of this compound to its receptor has been quantified in several species, providing insights into the pharmacology of this signaling system.

SpeciesReceptor PreparationLigandAffinity MetricValue
Drosophila melanogaster[6]Heterologously expressed receptor (CG6986) in mammalian cellsThis compoundEC500.3 nM
Drosophila melanogaster[6]Heterologously expressed receptor (CG6986) in mammalian cellsThis compoundIC504 nM
Cockroach (Periplaneta americana)[7]Hindgut receptorThis compoundKdapp2 x 10-8 M (20 nM)

Table 3: Comparison of this compound Receptor Binding Affinities.

Experimental Protocols

Cloning of the this compound Gene using Rapid Amplification of cDNA Ends (RACE)

This protocol describes a general method for obtaining the full-length cDNA sequence of the this compound gene when only a partial sequence is known.

Materials:

  • Total RNA isolated from the nervous tissue of the target arthropod.

  • Reverse transcriptase (e.g., SuperScript II).

  • Oligo(dT) primer and gene-specific primers (GSPs).

  • Terminal deoxynucleotidyl transferase (TdT).

  • PCR reagents (Taq polymerase, dNTPs, buffers).

  • Cloning vector (e.g., pGEM-T Easy).

  • Competent E. coli cells.

Methodology:

For 3' RACE: [8]

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using an oligo(dT)-adapter primer and reverse transcriptase. This creates a population of cDNAs with a known anchor sequence at the 3' end.

  • PCR Amplification: Perform PCR using a forward GSP designed from the known partial sequence of the this compound gene and a reverse primer corresponding to the adapter sequence.

  • Nested PCR (Optional): If the initial PCR yields non-specific products, perform a second round of PCR using a nested forward GSP.

  • Cloning and Sequencing: Gel-purify the PCR product, ligate it into a cloning vector, transform into E. coli, and sequence the resulting clones.

For 5' RACE: [9]

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse GSP.

  • Purification of cDNA: Remove the RNA template using RNase H.

  • Tailing of cDNA: Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the single-stranded cDNA using TdT.

  • PCR Amplification: Perform PCR using a nested reverse GSP and a forward primer that anneals to the homopolymeric tail (e.g., an oligo-dG anchor primer).

  • Cloning and Sequencing: Clone and sequence the amplified product as described for 3' RACE.

Localization of this compound mRNA by In Situ Hybridization

This protocol outlines the steps for visualizing the spatial expression pattern of the this compound gene in arthropod tissues.

Materials:

  • Dissected arthropod tissue (e.g., central nervous system, gut).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Proteinase K.

  • Hybridization buffer.

  • Digoxigenin (DIG)-labeled antisense RNA probe for the this compound gene.

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate for colorimetric detection.

Methodology: [10][11]

  • Tissue Preparation: Fix the dissected tissue in 4% paraformaldehyde, followed by dehydration through an ethanol series.

  • Permeabilization: Treat the tissue with Proteinase K to improve probe accessibility.

  • Prehybridization: Incubate the tissue in hybridization buffer to block non-specific binding sites.

  • Hybridization: Incubate the tissue overnight with the DIG-labeled this compound antisense probe in hybridization buffer.

  • Washing: Perform stringent washes to remove unbound probe.

  • Immunodetection: Incubate the tissue with an anti-DIG-AP antibody.

  • Color Development: Add the NBT/BCIP substrate and incubate until the desired color intensity is reached.

  • Imaging: Mount the tissue on a slide and visualize the staining pattern using a microscope.

Functional Analysis of the this compound Receptor via Heterologous Expression

This protocol describes how to express the this compound receptor in a heterologous cell system to characterize its function and pharmacology.

Materials:

  • Full-length cDNA of the this compound receptor cloned into an expression vector (e.g., pcDNA3.1).

  • Mammalian cell line (e.g., HEK293 or CHO cells).

  • Cell culture reagents.

  • Transfection reagent.

  • Aequorin or another reporter for intracellular calcium mobilization.

  • This compound and other test ligands.

  • Luminometer or fluorescence plate reader.

Methodology: [12][13]

  • Cell Culture and Transfection: Culture the chosen mammalian cell line and transfect the cells with the this compound receptor expression construct, along with a reporter construct (e.g., aequorin) and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

  • Cell Harvesting and Loading: After a suitable expression period (e.g., 24-48 hours), harvest the cells and load them with the appropriate reporter substrate (e.g., coelenterazine for aequorin-based assays).

  • Ligand Stimulation: Aliquot the cells into a microplate and add varying concentrations of this compound and other test compounds.

  • Signal Detection: Measure the signal (e.g., luminescence for aequorin) generated in response to ligand binding, which reflects the increase in intracellular calcium.

  • Data Analysis: Plot the dose-response curves and calculate pharmacological parameters such as EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Proctolin_Signaling_Pathway This compound This compound Proctolin_Receptor This compound Receptor (GPCR) This compound->Proctolin_Receptor Binding G_Protein G Protein (Gq) Proctolin_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_ER->Physiological_Response PKC->Physiological_Response

Caption: this compound signaling pathway.

Experimental_Workflow_Proctolin_Gene cluster_cloning Gene Cloning cluster_expression Expression Analysis cluster_functional Functional Analysis RNA_Isolation Total RNA Isolation (Nervous Tissue) RACE_PCR 3' and 5' RACE PCR RNA_Isolation->RACE_PCR Cloning_Sequencing Cloning into Vector & Sequencing RACE_PCR->Cloning_Sequencing Probe_Synthesis DIG-labeled RNA Probe Synthesis Cloning_Sequencing->Probe_Synthesis Receptor_Cloning Receptor cDNA Cloning into Expression Vector Cloning_Sequencing->Receptor_Cloning In_Situ_Hybridization In Situ Hybridization on Tissue Probe_Synthesis->In_Situ_Hybridization Microscopy Microscopy & Imaging In_Situ_Hybridization->Microscopy Heterologous_Expression Heterologous Expression (e.g., HEK293 cells) Receptor_Cloning->Heterologous_Expression Functional_Assay Functional Assay (e.g., Calcium Imaging) Heterologous_Expression->Functional_Assay

Caption: Experimental workflow for this compound gene analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Proctolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory chemicals like Proctolin are paramount to ensuring a safe and compliant work environment. This compound, a biologically active neuropeptide, requires careful disposal to mitigate potential environmental and health impacts. This guide provides a procedural framework for the safe management and disposal of this compound, drawing from safety data sheets and best practices for peptide-based compounds.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. The primary hazards associated with this compound include being harmful if swallowed and exhibiting high toxicity to aquatic life with long-lasting effects.[1]

Key Safety and Handling Information for this compound

Precautionary MeasureGuideline
Personal Protective Equipment (PPE) Always wear safety goggles with side-shields, protective gloves, and impervious clothing.[1] In case of dust or aerosol formation, a suitable respirator is necessary.
Handling Avoid inhalation, and any contact with eyes and skin.[1] Handle this compound in well-ventilated areas to prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1]
First Aid: Skin Contact Rinse the affected skin area thoroughly with large amounts of water and remove any contaminated clothing.[1]
First Aid: Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]
First Aid: Ingestion If swallowed, call a poison center or doctor immediately and rinse the mouth with water.[1]
Environmental Precautions Prevent any release into the environment.[1] Spills should be collected to avoid environmental contamination.[1]
This compound Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to local, state, and federal regulations.[2] The following steps provide a general procedure for its safe disposal:

Step 1: Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, conduct a thorough risk assessment.[3] Always wear the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

Step 2: Waste Segregation and Collection

All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in designated, clearly labeled, and leak-proof hazardous waste containers.[3][4]

  • Aqueous this compound Waste: Collect in a designated container for aqueous chemical waste.

  • Solid this compound Waste: Collect in a separate, clearly labeled container for solid chemical waste.

  • Organic Solvent Waste: If this compound is dissolved in an organic solvent, it should be collected in a designated container for that specific type of solvent waste.[3]

Never dispose of this compound down the drain or in the regular trash.[3]

Step 3: Labeling of Waste Containers

Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste stream.[5] The label should also include the accumulation start date and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

Step 4: Temporary Storage

Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure, well-ventilated, and away from drains and sources of ignition.[1]

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] this compound waste must be disposed of through an approved and licensed waste disposal facility.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Proctolin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate aqueous Aqueous this compound Waste segregate->aqueous Aqueous solid Solid this compound Waste segregate->solid Solid organic Organic Solvent with this compound segregate->organic Organic container_aq Collect in Designated Aqueous Waste Container aqueous->container_aq container_so Collect in Designated Solid Waste Container solid->container_so container_or Collect in Designated Organic Waste Container organic->container_or label_waste Label Container: 'Hazardous Waste - this compound' container_aq->label_waste container_so->label_waste container_or->label_waste storage Store in Satellite Accumulation Area label_waste->storage ehs Contact EHS for Pickup storage->ehs end Disposal by Approved Waste Facility ehs->end

Caption: this compound Disposal Workflow Diagram

Experimental Protocols

References

Essential Safety and Logistical Guide for Handling Proctolin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Proctolin. The following procedures are designed to ensure the safe handling, storage, and disposal of this neuropeptide, minimizing exposure risks and environmental impact.

Hazard and Safety Information

This compound is a pentapeptide neuromodulator found in insects and crustaceans.[1][2] While it is a valuable tool in research, it is crucial to handle it with care due to its potential hazards. The primary routes of exposure are ingestion, inhalation, and direct contact with skin or eyes.[3]

Hazard Classification & Precautionary StatementsQuantitative Data & Physical Properties
GHS Classification: Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[3]CAS Number: 57966-42-4[2]
Hazard Statements: H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]Molecular Formula: C₃₀H₄₈N₈O₈[2]
Precautionary Statements: [3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Molar Mass: 648.76 g·mol⁻¹[1]
Toxicological Information: No quantitative data such as LD50 is readily available. Carcinogenicity data is also unavailable.[3]Occupational Exposure Limits: This product contains no substances with occupational exposure limit values.[3]
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[3]Stability: Stable under recommended storage conditions.[3]

Personal Protective Equipment (PPE) for Handling this compound

Adherence to proper PPE protocols is the most critical step in mitigating exposure risks. Dermal contact is a primary route of exposure, making appropriate barrier protection essential.

Required PPE
  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected for integrity before each use.

  • Eye Protection: Use safety goggles with side-shields or a full-face shield, tested and approved under standards such as NIOSH (US) or EN 166 (EU).

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.

  • Respiratory Protection: In situations where dust or aerosols may be generated (e.g., weighing powdered this compound), use a suitable respirator such as a type N95 (US) or type P1 (EN 143) dust mask.[3]

Step-by-Step Gowning and De-Gowning Protocol
  • Preparation: Before entering the handling area, inspect all PPE for damage or contamination.

  • Gowning:

    • Don shoe covers if required by your facility's protocol.

    • Put on the lab coat or protective suit.

    • Put on the respirator, ensuring a proper fit-seal.

    • Don eye protection.

    • Wash hands thoroughly and then don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • De-Gowning:

    • Remove gloves using a proper technique to avoid touching the outer surface.

    • Remove the lab coat or suit by rolling it inside-out.

    • Wash hands.

    • Remove eye protection and respirator outside of the handling area.

    • Wash hands again thoroughly with soap and water.

Operational Plan: Safe Handling and Storage

Proper operational procedures are essential to prevent accidental release and ensure the stability of this compound.

General Handling Protocol
  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[3]

  • Avoid Dust and Aerosol Formation: When weighing or transferring the powder, use techniques that minimize dust generation.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the substance, even if gloves were worn.[3]

  • Emergency Equipment: Ensure an accessible safety shower and eyewash station are available in the immediate work area.[3]

Storage Protocol
  • Powder Form: Store this compound powder in a tightly sealed container at -20°C in a cool, well-ventilated area.[3]

  • In Solvent: If dissolved in a solvent, store the solution at -80°C.[3]

  • General Conditions: Keep the container away from direct sunlight and sources of ignition. Store separately from incompatible materials like strong acids, alkalis, and oxidizing agents.[3]

Disposal Plan

This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental contamination.[3]

Step-by-Step Disposal Procedure
  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, must be segregated as hazardous chemical waste. Do not mix with general laboratory or biological waste.

  • Containment:

    • Solid Waste: Place contaminated solid items (e.g., weigh boats, wipes, gloves) into a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect unused this compound solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Final Disposal: Arrange for the disposal of the contained waste through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.

This compound Signaling Pathway

This compound functions as a neuromodulator by binding to a specific G-protein coupled receptor (GPCR).[4][5] In Drosophila melanogaster, this has been identified as the orphan GPCR CG6986.[4] The binding of this compound initiates a signaling cascade involving the activation of second messengers, which ultimately leads to a physiological response, such as muscle contraction.[5][6]

Proctolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR This compound Receptor (GPCR - CG6986) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Channel Ca²⁺ Channel (Endoplasmic Reticulum) IP3->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Leads to Response Physiological Response (e.g., Muscle Contraction) Ca_Influx->Response Triggers

Caption: this compound signal transduction via a G-protein coupled receptor (GPCR).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proctolin
Reactant of Route 2
Proctolin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.